Primidone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-phenyl-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMZLTXERSFNPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NCNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Record name | PRIMACLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20950 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023510 | |
| Record name | Primidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Primaclone is an odorless white crystalline powder. Slightly bitter taste. No acidic properties. (NTP, 1992), Solid | |
| Record name | PRIMACLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20950 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Primidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 66 °F (NTP, 1992), In water, 480 mg/L at 30 °C, Very slightly soluble in water, Very slightly soluble in most organic solvents, 1.04e+00 g/L | |
| Record name | SID855864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PRIMACLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20950 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Primidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Primidone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Primidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals, White crystalline powder | |
CAS No. |
125-33-7 | |
| Record name | PRIMACLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20950 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Primidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Primidone [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | primidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | primidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Primidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Primidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIMIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13AFD7670Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Primidone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Primidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
538 to 540 °F (NTP, 1992), 281.5 °C, MP: 281-282 °C | |
| Record name | PRIMACLONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20950 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Primidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Primidone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Primidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Primidone's Effects on Neuronal Excitability: A Technical Guide
Abstract: Primidone is a well-established anticonvulsant medication used in the management of various seizure types.[1][2] Its therapeutic effect is complex, arising from the combined actions of the parent drug and its two active metabolites, phenobarbital (PB) and phenylethylmalonamide (PEMA).[3] This technical guide provides an in-depth review of the molecular and cellular mechanisms by which this compound and its metabolites modulate neuronal excitability. It consolidates quantitative data from key electrophysiological and in-vivo studies, details common experimental protocols used to investigate these effects, and presents visual diagrams of the core signaling pathways and experimental workflows. This document is intended for researchers, neuroscientists, and drug development professionals engaged in the study of epilepsy and anticonvulsant pharmacology.
Core Mechanisms of Action
The anticonvulsant properties of this compound are not attributed to a single mechanism but rather to a multi-faceted interaction with neuronal signaling pathways, involving the parent drug and its active metabolites. The primary mechanisms that lead to a reduction in neuronal excitability are:
-
Modulation of Voltage-Gated Sodium Channels: this compound itself is believed to interact with voltage-gated sodium channels.[2][4] By stabilizing these channels in their inactivated state, it limits the high-frequency repetitive firing of action potentials that is characteristic of seizure activity.[5] This action reduces the propagation of seizure discharges throughout the brain.
-
Enhancement of GABAergic Inhibition: A significant portion of this compound's anticonvulsant effect is mediated by its metabolite, phenobarbital.[6][7] Phenobarbital is a positive allosteric modulator of the GABA-A receptor.[7][8] It binds to a site on the receptor distinct from GABA itself and works by increasing the duration of the GABA-activated chloride channel opening.[7][9] This leads to a prolonged influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane and making it more difficult for the neuron to reach the threshold for firing an action potential.[7][10]
-
Actions of Phenylethylmalonamide (PEMA): The second metabolite, PEMA, also possesses intrinsic anticonvulsant activity, although its specific mechanisms are less well-defined.[3] Evidence suggests that PEMA can potentiate the anticonvulsant effects of phenobarbital, particularly against chemically-induced seizures.[3]
The metabolism of this compound is a critical aspect of its pharmacology. The parent drug has a shorter half-life compared to its metabolites, particularly phenobarbital, which accumulates during chronic therapy and contributes significantly to the long-term therapeutic effect.[9]
Quantitative Data on Pharmacological Effects
The following tables summarize key quantitative parameters related to the pharmacokinetics and pharmacodynamics of this compound and its metabolites.
Table 1: Pharmacokinetic Properties
| Compound | Half-Life (hours) | Clinically Effective Serum Level | Protein Binding (%) | Reference |
| This compound | 5 - 18 | 5 - 12 µg/mL | ~10 - 14 | [2][11] |
| Phenobarbital | 75 - 120 | 10 - 30 µg/mL | Not Specified | [12] |
| PEMA | ~16 | Not Established | Not Specified | [9] |
Table 2: In Vitro Electrophysiological Effects (Phenobarbital)
| Parameter | Effect | EC₅₀ / IC₅₀ | Cell Type / Preparation | Reference |
| GABA-A Receptor Potentiation | Enhancement of 1 µM GABA response | EC₅₀: 0.89 mM | Cultured Rat Hippocampal Neurons | [10] |
| Direct GABA-A Receptor Activation | Activation of Cl⁻ current | EC₅₀: 3.0 mM | Cultured Rat Hippocampal Neurons | [10] |
| GABA-A Current Blockade | Block of potentiated GABA current | IC₅₀: 12.9 mM | Cultured Rat Hippocampal Neurons | [10] |
| IPSC Decay Time Constant | Prolongation | EC₅₀: 144 µM | Rat Neocortical Neurons | [6] |
| Input Conductance Increase | Shunting of neuronal firing | EC₅₀: 133 µM | Rat Neocortical Neurons | [6] |
Note: Quantitative in vitro electrophysiological data for the direct effects of this compound and PEMA on sodium channels and other targets are not well-defined in the reviewed literature.
Table 3: In Vivo Anticonvulsant Efficacy (Median Effective Dose - ED₅₀)
| Compound | Animal Model | Seizure Type / Endpoint | ED₅₀ (mg/kg) | Reference |
| Phenobarbital | Rat (Amygdala Kindling) | Forelimb Clonus | 18.9 | [13] |
| Phenobarbital | Rat (Status Epilepticus) | Control of Generalized Tonic-Clonic Seizures | 14.2 | [14] |
| Phenobarbital | Rat (Status Epilepticus) | Control of all motor & electrographic activity | 76.6 | [14] |
| This compound & Metabolites | Mouse (MES Test) | Protection against Maximal Electroshock Seizure | Varies with combination | [3] |
| This compound & Metabolites | Mouse (Metrazol Test) | Protection against Pentylenetetrazol Seizure | Varies with combination | [3] |
Experimental Protocols & Workflows
The characterization of this compound's effects relies on a variety of standardized preclinical assays. Detailed below are the methodologies for key experiments.
In Vitro Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of a compound on ion channel function and the electrical properties of a single neuron.
Methodology:
-
Cell Preparation: Primary neurons are harvested and cultured, or a stable cell line expressing the ion channel of interest (e.g., a specific sodium channel subunit or GABA-A receptor subtype) is used.
-
Recording Setup: Cells are placed in a recording chamber on an inverted microscope stage and superfused with an artificial cerebrospinal fluid (ACSF) or extracellular solution.
-
Pipette Fabrication: A glass micropipette with a tip diameter of ~1 µm is fabricated using a micropipette puller. It is then filled with an intracellular solution that mimics the neuron's cytosol.
-
Seal Formation: The micropipette is precisely positioned against the cell membrane using a micromanipulator. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.
-
Data Acquisition: In voltage-clamp mode , the membrane potential is held constant by an amplifier, allowing for the direct measurement of ion currents flowing through channels. To study sodium channels, the cell is held at a negative potential (e.g., -80 mV) and then stepped to various depolarized potentials to elicit channel opening. In current-clamp mode , the current is controlled, and changes in the membrane potential, including action potentials, are recorded.
-
Compound Application: A baseline of neuronal activity is recorded. This compound or its metabolites are then added to the superfusion bath at known concentrations, and the resulting changes in ion currents or firing patterns are recorded and analyzed.
Ex Vivo Brain Slice Recordings
This method allows for the study of drug effects on intact neuronal circuits within a specific brain region, such as the hippocampus, which is highly relevant to epilepsy.
Methodology:
-
Slice Preparation: An animal (typically a rat or mouse) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated ACSF. A vibratome is used to cut thin slices (e.g., 300-400 µm thick) of the desired brain region.
-
Recovery: Slices are transferred to a holding chamber containing oxygenated ACSF at room temperature for at least one hour to recover from the slicing procedure.
-
Recording Chamber: A single slice is moved to a recording chamber on a microscope stage, where it is continuously perfused with heated (32-34°C) and oxygenated ACSF.
-
Induction of Epileptiform Activity: To model seizure-like activity in vitro, pro-convulsant agents are added to the ACSF. Common methods include using a GABA-A receptor antagonist like bicuculline or picrotoxin, or a potassium channel blocker like 4-aminopyridine (4-AP).[15] This treatment leads to spontaneous, synchronized neuronal bursting that resembles interictal or ictal discharges.
-
Electrophysiological Recording: Extracellular field potentials are recorded using a microelectrode placed in a specific layer of the brain slice (e.g., the pyramidal cell layer of the CA1 region of the hippocampus). This captures the synchronized activity of a population of neurons.
-
Drug Perfusion: After establishing a stable baseline of epileptiform discharges, this compound or its metabolites are perfused into the chamber. The effects on the frequency, amplitude, and duration of the discharges are quantified.[16]
In Vivo Maximal Electroshock (MES) Seizure Test
The MES test is a widely used in-vivo model for screening potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Rodents (mice or rats) are used for the assay. Animals are grouped and administered either the test compound (this compound or its metabolites) at various doses or a vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) administration.
-
Time to Peak Effect: The test is conducted at the predetermined time of peak effect for the administered drug.
-
Stimulation: A maximal electrical stimulus (e.g., 50-60 Hz for 0.2-1.0 seconds) is delivered via corneal or ear-clip electrodes. The current is sufficient to induce a maximal seizure in control animals.
-
Endpoint Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this specific motor response.
-
Data Analysis: The number of animals protected at each dose level is recorded. This data is used to calculate the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the tonic hindlimb extension.[17] A separate assay, such as the rotarod test, is often used to determine the median toxic dose (TD₅₀) to assess motor impairment, allowing for the calculation of a protective index (PI = TD₅₀ / ED₅₀).
Conclusion and Future Directions
This compound reduces neuronal excitability through a synergistic combination of actions from the parent drug and its active metabolites, phenobarbital and PEMA. The primary mechanisms involve the blockade of voltage-gated sodium channels and the potentiation of GABA-A receptor-mediated inhibition. While the effects of phenobarbital are well-characterized quantitatively, the precise contributions and molecular interactions of this compound and PEMA require further investigation.
Future research should focus on:
-
Quantitative Electrophysiology of this compound and PEMA: Detailed patch-clamp studies are needed to determine the specific affinity and kinetics of this compound's interaction with various isoforms of voltage-gated sodium channels and to elucidate the molecular targets of PEMA.
-
Metabolite Synergy: Advanced in vitro and in vivo models could be used to precisely map the synergistic or additive interactions between this compound, phenobarbital, and PEMA at clinically relevant concentrations.
-
Circuit-Level Effects: Utilizing techniques like multi-electrode array recordings in brain slices could reveal how these compounds modulate network oscillations and hypersynchrony, providing deeper insight into their anti-seizure efficacy.
A more complete understanding of these mechanisms will aid in the rational development of next-generation antiepileptic drugs with improved efficacy and side-effect profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, phenobarbital, and PEMA: II. Seizure protection, neurotoxicity, and therapeutic index of varying combinations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of tremor-modulating effects of this compound and propranolol in essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro electrophysiological evidence predicting anticonvulsant efficacy of memantine and flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 8. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Intolerance in Essential tremor: Is it More than Just Age? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on Dentate Nucleus Gamma-aminobutyric Acid Concentration in Patients with Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound on Dentate Nucleus γ-Aminobutyric Acid Concentration in Patients With Essential Tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of phenytoin and phenobarbital on schedule-controlled responding and seizure activity in the amygdala-kindled rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenobarbital treatment of status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An in vitro seizure model from human hippocampal slices using multi-electrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Hippocampal slice - a model in vitro for screening antiepileptic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
Pharmacological Profile of Primidone and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primidone is a cornerstone anticonvulsant medication, utilized in the management of a variety of seizure disorders, including generalized tonic-clonic (grand mal), psychomotor, and focal epileptic seizures.[1][2] It also serves as a therapeutic option for essential tremor.[1][3] Chemically, this compound is a pyrimidinedione, structurally related to barbiturates, and its therapeutic effects are mediated not only by the parent drug but also by its two primary active metabolites: phenobarbital (PB) and phenylethylmalonamide (PEMA).[4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its metabolites, with a focus on their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for their characterization.
Pharmacological Profile
Mechanism of Action
The anticonvulsant and anti-tremor effects of this compound are a composite of the activities of the parent drug and its active metabolites. While the precise mechanism of this compound itself is not fully elucidated, it is believed to involve the modulation of voltage-gated sodium channels, thereby inhibiting the high-frequency repetitive firing of action potentials.[1][5][6]
Phenobarbital (PB) , a major metabolite, is a potent anticonvulsant in its own right and significantly contributes to this compound's overall efficacy.[3] Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[7][8] Phenobarbital binds to a site on the GABA-A receptor-chloride channel complex, distinct from the GABA binding site, and potentiates the inhibitory effects of GABA by prolonging the duration of chloride channel opening.[8][9][10] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a raised seizure threshold.[7][9] At higher concentrations, phenobarbital can also directly activate the GABA-A receptor and inhibit glutamate-mediated excitation.[8][10]
Phenylethylmalonamide (PEMA) , the other principal metabolite, also possesses intrinsic anticonvulsant properties, although it is considered less potent than this compound and phenobarbital.[11][12] While its exact mechanism is less well-defined, it is thought to contribute to the overall therapeutic effect, potentially by potentiating the activity of phenobarbital.[12][13]
Pharmacodynamics
The pharmacodynamic effects of this compound therapy are largely attributable to the combined actions of the parent drug and its active metabolites on neuronal excitability. The interaction with the GABAergic system by phenobarbital is a key contributor to the anticonvulsant and sedative effects. The modulation of voltage-gated sodium channels by this compound also plays a significant role in controlling seizure activity.[5] The therapeutic efficacy in essential tremor is thought to be primarily mediated by this compound itself, rather than its metabolites.[1]
Common adverse effects of this compound therapy include sedation, drowsiness, ataxia, diplopia, and nystagmus, particularly at the initiation of treatment.[1] These effects are largely due to the central nervous system depressant actions of phenobarbital.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its metabolites are crucial to its therapeutic use and are summarized in the tables below. This compound is well absorbed orally and is metabolized in the liver to phenobarbital and PEMA.[4][14] A significant portion of this compound is excreted unchanged in the urine.[1] The long half-life of phenobarbital contributes to its accumulation during chronic this compound therapy and is a key factor in the overall therapeutic and side-effect profile.[3]
Data Presentation
Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | This compound | Phenobarbital | PEMA | Reference(s) |
| Bioavailability | ~100% | - | - | [3] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | 8-12 hours | 4-8 hours | [14][15] |
| Volume of Distribution (Vd) | 0.6 L/kg | 0.5-1.0 L/kg | 0.7 L/kg | [1][4] |
| Protein Binding | <20% | 40-60% | <10% | [4][13] |
| Elimination Half-Life | 5-18 hours | 75-120 hours | 16 hours | [3][14] |
| Metabolism | Hepatic (Oxidation and Ring Cleavage) | Hepatic | Hepatic | [1][4][13] |
| Primary Excretion Route | Urine (15-25% unchanged) | Urine | Urine | [1][16] |
Therapeutic and Toxic Concentrations
| Compound | Therapeutic Range | Toxic Concentration | Reference(s) |
| This compound | 5-12 µg/mL | >15 µg/mL | [1] |
| Phenobarbital | 10-40 µg/mL | >40 µg/mL | [7] |
Experimental Protocols
Quantification of this compound and Phenobarbital in Human Plasma by HPLC-UV
This protocol describes a high-performance liquid chromatography method with ultraviolet detection for the simultaneous quantification of this compound and phenobarbital.
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard (e.g., 5-ethyl-5-p-tolylbarbituric acid).
-
Perform protein precipitation by adding 800 µL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 30:70 v/v), pH adjusted to 4.5.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 210 nm.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Assessment of Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model to evaluate the efficacy of drugs against generalized tonic-clonic seizures.
-
Animals: Male Swiss albino mice (20-25 g).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer the test compound (this compound or its metabolites) or vehicle intraperitoneally.
-
At the time of peak drug effect (e.g., 30-60 minutes post-administration), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The abolition of the tonic hindlimb extension is considered the endpoint for protection.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
-
In Vitro Assessment of GABA-A Receptor Modulation: Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to study the effects of phenobarbital on GABA-A receptor currents in cultured neurons.
-
Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing GABA-A receptors (e.g., HEK293 cells).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Establish a whole-cell recording configuration.
-
Hold the membrane potential at -60 mV.
-
Apply GABA (e.g., 1-10 µM) to elicit a baseline current response.
-
Co-apply GABA with varying concentrations of phenobarbital to assess its modulatory effects on the GABA-evoked current amplitude and decay kinetics.
-
Data are acquired and analyzed using appropriate software to quantify changes in current characteristics.
-
In Vitro Metabolism of this compound
This protocol describes the use of human liver microsomes to study the metabolic conversion of this compound to its metabolites.
-
Incubation Mixture:
-
Human liver microsomes (e.g., 0.5 mg/mL protein).
-
This compound (e.g., 10 µM).
-
NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
-
Procedure:
-
Pre-incubate the microsomes and this compound at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the disappearance of this compound and the formation of phenobarbital and PEMA using a validated analytical method (e.g., LC-MS/MS).
-
Assessment of Cytochrome P450 Induction
This protocol outlines a method to assess the induction of CYP2C9 and CYP2C19 by phenobarbital in primary human hepatocytes.
-
Cell Culture: Plate primary human hepatocytes in collagen-coated plates and allow them to attach.
-
Treatment:
-
Treat the hepatocytes with phenobarbital (e.g., 1 mM) or a vehicle control for 48-72 hours.
-
-
Assessment of Induction:
-
mRNA Expression: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP2C9 and CYP2C19 mRNA, normalized to a housekeeping gene.
-
Enzyme Activity: Incubate the treated hepatocytes with a probe substrate specific for each enzyme (e.g., diclofenac for CYP2C9, S-mephenytoin for CYP2C19). Measure the formation of the respective metabolites using LC-MS/MS to determine the enzyme activity.
-
Protein Expression: Perform Western blot analysis on cell lysates using antibodies specific for CYP2C9 and CYP2C19 to assess changes in protein levels.
-
Mandatory Visualization
Caption: Metabolic pathway of this compound to its active metabolites.
Caption: Mechanism of phenobarbital action at the GABA-A receptor.
Caption: Workflow for anticonvulsant activity screening using the MES test.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and induction of CYP2C P450 enzymes in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for studying GABAA receptor subsynaptic domains in rat hippocampal neurons using single-molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. First HPLC–UV method for rapid and simultaneous quantification of phenobarbital, this compound, phenytoin, carbamazepine, carbamazepine-10,11-epoxide, 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine, lamotrigine, oxcarbazepine and licarbazepine in human plasma [agris.fao.org]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the hepatic metabolism of this compound by improved methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First HPLC-UV method for rapid and simultaneous quantification of phenobarbital, this compound, phenytoin, carbamazepine, carbamazepine-10,11-epoxide, 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine, lamotrigine, oxcarbazepine and licarbazepine in human plasma. | Semantic Scholar [semanticscholar.org]
- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of CYP2C Induction in Cryopreserved Human Hepatocytes and Its Application in the Prediction of the Clinical Consequences of the Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 16. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Faces of Primidone: An In-depth Examination of its Active Metabolites, Phenobarbital and Phenylethylmalonamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Primidone, a cornerstone in the management of seizure disorders and essential tremor, presents a unique pharmacological profile. It is not merely a single therapeutic agent but a precursor to two active metabolites: phenobarbital (PB) and phenylethylmalonamide (PEMA).[1] This guide delves into the distinct and overlapping roles of this compound and its metabolites, providing a comprehensive resource on their pharmacokinetics, pharmacodynamics, anticonvulsant properties, and the experimental methodologies used in their evaluation.
Pharmacokinetic Profiles: A Triad of Activity
This compound is readily absorbed after oral administration and is metabolized in the liver to phenobarbital and PEMA.[2][3] The conversion to phenobarbital is a key feature of this compound's long-term efficacy, while PEMA's contribution is considered less significant.[1][4] The pharmacokinetic parameters of these three compounds are crucial for understanding their therapeutic and toxic effects.
Table 1: Pharmacokinetic Parameters of this compound, Phenobarbital, and PEMA in Humans
| Parameter | This compound | Phenobarbital (from this compound) | PEMA (from this compound) |
| Half-life (t½) | 5-18 hours[5] | 75-120 hours[5] | 16 hours[5] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours[6] | 4-8 hours[2] | 4-8 hours[2] |
| Protein Binding | ~25%[5] | ~40-60%[2] | Negligible[2] |
| Metabolism | Hepatic (CYP2C9, CYP2C19, CYP2E1) to Phenobarbital and PEMA[7] | Hepatic | Hepatic |
| Elimination | Primarily renal, with 15-25% excreted unchanged[3] | Primarily renal | Primarily renal |
Metabolic Conversion of this compound
The biotransformation of this compound is a critical determinant of its overall pharmacological activity. The metabolic pathway involves two primary routes: oxidation to phenobarbital and ring cleavage to form PEMA.
Mechanisms of Action: A Multi-pronged Approach to Neuronal Inhibition
This compound and its metabolites exert their anticonvulsant effects through distinct mechanisms, resulting in a broad spectrum of activity.
This compound: The parent drug is believed to act on voltage-gated sodium channels, similar to phenytoin, thereby reducing high-frequency repetitive firing of action potentials.[5][8]
Phenobarbital: This major metabolite is a potent positive allosteric modulator of the GABA-A receptor.[9][10] It increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and enhanced synaptic inhibition.[9]
PEMA: The precise mechanism of PEMA is less well-defined, but it is considered to have weak intrinsic anticonvulsant properties.[4]
Phenobarbital's Interaction with the GABA-A Receptor
Phenobarbital's primary mechanism involves the potentiation of GABAergic inhibition. It binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and allosterically modulates the receptor to increase the flow of chloride ions into the neuron.
Comparative Anticonvulsant Activity and Neurotoxicity
Studies in animal models, particularly mice, have been instrumental in delineating the relative anticonvulsant potency and neurotoxicity of this compound and its metabolites. The therapeutic index (TI), a ratio of the toxic dose to the effective dose, provides a measure of a drug's safety margin.
Table 2: Anticonvulsant Activity and Neurotoxicity in Mice
| Compound | Anticonvulsant Activity (ED50, mg/kg) vs. MES | Neurotoxicity (TD50, mg/kg) (Rotarod Test) | Therapeutic Index (TD50/ED50) |
| This compound | 10 | 134 | 13.4 |
| Phenobarbital | 22 | 64 | 2.9 |
| PEMA | 165 | 490 | 3.0 |
Data compiled from various sources, including Bourgeois et al., 1983.[4][11] MES = Maximal Electroshock Seizure.
Experimental Protocols for Preclinical Evaluation
The assessment of anticonvulsant activity and neurotoxicity is fundamental in the development of antiepileptic drugs. Standardized animal models are employed to ensure the reproducibility and comparability of results.
Maximal Electroshock (MES) Seizure Test
This test is a widely used model for generalized tonic-clonic seizures and is predictive of efficacy against this seizure type in humans.
-
Apparatus: An electroshock device capable of delivering a constant current.
-
Animals: Typically male mice (e.g., CF-1 or C57BL/6 strains).
-
Procedure:
-
Administer the test compound (this compound, phenobarbital, or PEMA) via an appropriate route (e.g., intraperitoneal injection).
-
At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
The ED50 (the dose that protects 50% of the animals) is calculated from a dose-response curve.[12]
-
Pentylenetetrazol (PTZ) Seizure Test
This model is used to identify compounds effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist.
-
Apparatus: Observation chambers.
-
Animals: Male mice.
-
Procedure:
-
Administer the test compound.
-
At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Observe the animal for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
The absence of clonic seizures is considered protection.
-
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological impairment.
-
Apparatus: A rotating rod apparatus (rotarod).
-
Animals: Male mice.
-
Procedure:
-
Train the mice to stay on the rotating rod at a constant speed (e.g., 5-10 rpm).
-
Administer the test compound.
-
At the time of predicted peak effect, place the mouse on the rotarod, which is rotating at a challenging speed (e.g., 20-40 rpm).
-
Record the time the animal remains on the rod. A fall from the rod is indicative of motor impairment.
-
The TD50 (the dose that causes motor impairment in 50% of the animals) is calculated.[15][16]
-
Conclusion
This compound's therapeutic efficacy is a result of the combined actions of the parent drug and its active metabolites, phenobarbital and PEMA. While this compound itself contributes to the anticonvulsant effect, the slow conversion to the long-acting phenobarbital is crucial for sustained seizure control. PEMA, although possessing weak anticonvulsant activity, may also play a minor role. Understanding the distinct pharmacokinetic and pharmacodynamic properties of each of these three entities is paramount for optimizing therapeutic strategies and minimizing adverse effects in the clinical setting. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other antiepileptic compounds.
References
- 1. Phenobarbital and this compound | Neupsy Key [neupsykey.com]
- 2. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 10. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, phenobarbital, and PEMA: II. Seizure protection, neurotoxicity, and therapeutic index of varying combinations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. MPD: JaxCC1: project protocol [phenome.jax.org]
Primidone's Molecular Targets in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primidone, a cornerstone in the management of seizure disorders and essential tremor, exerts its therapeutic effects through a multi-faceted mechanism of action within the central nervous system (CNS). This technical guide provides a comprehensive overview of the molecular targets of this compound and its active metabolites, phenobarbital and phenylethylmalonamide (PEMA). We delve into the quantitative aspects of their interactions with key CNS components, detail the experimental protocols used to elucidate these interactions, and present visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals involved in neuroscience and drug development, fostering a deeper understanding of this compound's pharmacology.
Introduction
This compound is a pyrimidinedione anticonvulsant that has been in clinical use for several decades.[1] While it is structurally related to phenobarbital, this compound itself possesses intrinsic pharmacological activity.[2] Following oral administration, this compound is metabolized in the liver to two primary active metabolites: phenobarbital and phenylethylmalonamide (PEMA).[3][4] The anticonvulsant and anti-tremor effects of this compound are a result of the combined actions of the parent drug and its metabolites on various molecular targets in the CNS.[5][6] The primary mechanisms involve the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition.[2][7]
Primary Molecular Targets and Mechanisms of Action
The therapeutic efficacy of this compound is attributed to its effects on neuronal excitability, primarily through the modulation of ion channels and neurotransmitter systems.
Voltage-Gated Sodium Channels (VGSCs)
This compound is believed to directly interact with voltage-gated sodium channels.[1][2] By binding to these channels, this compound stabilizes the inactivated state, which inhibits the high-frequency repetitive firing of action potentials that is characteristic of seizure activity.[5][7] This mechanism is a hallmark of many anticonvulsant drugs.[7]
GABA-A Receptors
A significant portion of this compound's anticonvulsant and sedative effects is mediated by its major metabolite, phenobarbital.[4][8] Phenobarbital is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[3][9] It binds to a distinct site on the receptor complex and potentiates GABAergic neurotransmission by prolonging the duration of the opening of the chloride ion channel.[9][10] This increased chloride influx leads to hyperpolarization of the neuronal membrane, making it more difficult for an action potential to be generated.[3]
Other Potential Targets
-
Glutamate Receptors: Phenobarbital has been shown to have an inhibitory effect on ionotropic glutamate receptors, specifically AMPA and kainate receptors.[9][11] By blocking these excitatory receptors, phenobarbital can further reduce neuronal hyperexcitability.[11][12]
-
Calcium Channels: There is evidence to suggest that phenobarbital may also inhibit voltage-gated calcium channels, which would result in a decrease in the release of excitatory neurotransmitters.[13]
-
TRPM3 Channels: Recent research has identified this compound as an inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[14]
Quantitative Pharmacodynamics
The following tables summarize the available quantitative data on the interaction of this compound and its metabolites with their molecular targets.
| Compound | Target | Parameter | Value | Species | Reference |
| This compound | Anticonvulsant Activity | ED50 | 46-73 µmol/kg | Gerbil | [15] |
| TRPM3 Channel | IC50 | 2.9 ± 0.8 µmol/L | Human | [14] | |
| Phenobarbital | GABA-A Receptor (Direct) | EC50 | 3.0 mM | Rat | [2][3] |
| GABA-A Receptor (Potentiation) | EC50 | 0.89 mM (with 1 µM GABA) | Rat | [2] | |
| GABA-A Receptor (Block) | IC50 | 12.9 mM | Rat | [2] | |
| Anticonvulsant Activity | ED50 | 35 µmol/kg | Gerbil | [15] | |
| PEMA | Anticonvulsant Activity | ED50 | 1.55 mmol/kg | Gerbil | [15] |
Table 1: Quantitative Pharmacodynamic Data for this compound and its Metabolites.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets of this compound.
Whole-Cell Voltage-Clamp Electrophysiology for Sodium Channel Modulation
This protocol is designed to measure the effect of this compound on voltage-gated sodium channels in neurons.
Objective: To determine if this compound alters the biophysical properties of VGSCs, such as current amplitude and inactivation kinetics.
Methodology:
-
Cell Preparation: Acutely isolated or cultured neurons (e.g., hippocampal or cortical neurons) are used.[16]
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[17] The recording chamber is perfused with an external solution containing physiological ion concentrations, and the patch pipette is filled with an internal solution that mimics the intracellular environment.
-
Voltage Protocol: To isolate sodium currents, potassium and calcium channel blockers are included in the solutions. The neuron is held at a negative holding potential (e.g., -80 mV). A series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) are applied to elicit sodium currents.[16][18]
-
Drug Application: After obtaining a stable baseline recording, this compound is applied to the bath at various concentrations. The voltage-step protocol is repeated in the presence of the drug.
-
Data Analysis: The peak sodium current amplitude and the time course of inactivation are measured before and after drug application. A concentration-response curve can be generated to determine the IC50 of this compound for sodium channel inhibition.
GABA-A Receptor Potentiation by Phenobarbital (Patch-Clamp)
This protocol measures the enhancement of GABA-A receptor-mediated currents by phenobarbital.
Objective: To quantify the potentiation of GABA-A receptor function by phenobarbital.
Methodology:
-
Cell Preparation: Cultured neurons or HEK293 cells expressing specific GABA-A receptor subunit combinations are used.[2][19]
-
Recording Setup: Whole-cell voltage-clamp recordings are performed as described above. The cell is held at a potential where chloride currents are inward (e.g., -60 mV).
-
Drug Application: A low concentration of GABA (e.g., EC10-EC20) is applied to elicit a baseline current. Then, co-application of the same GABA concentration with varying concentrations of phenobarbital is performed.[19][20]
-
Data Analysis: The increase in the GABA-elicited current amplitude in the presence of phenobarbital is measured. The data is then plotted to generate a concentration-response curve and determine the EC50 for potentiation.
Radioligand Binding Assay for GABA-A Receptors
This protocol determines the binding affinity of ligands to the GABA-A receptor.
Objective: To measure the binding characteristics of compounds at the GABA-A receptor complex.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered sucrose solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed multiple times to remove endogenous GABA.[21]
-
Binding Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site).[21][22] For competition assays, increasing concentrations of an unlabeled ligand (e.g., phenobarbital) are included.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[1]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Saturation binding data is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding data is used to calculate the inhibitory constant (Ki) of the unlabeled ligand.[23]
In Vivo Assessment of Anticonvulsant Activity
This protocol evaluates the anticonvulsant efficacy of a compound in an animal model of seizures.
Objective: To determine the effective dose (ED50) of a compound required to protect against seizures.
Methodology:
-
Animal Model: A suitable animal model of epilepsy is chosen, such as the pentylenetetrazole (PTZ)-induced seizure model or the maximal electroshock (MES) test in rodents.[24][25] Another model uses a blast of compressed air to induce seizures in gerbils.[15]
-
Drug Administration: The test compound (this compound, phenobarbital, or PEMA) is administered to the animals at various doses, typically via oral or intraperitoneal injection.[15]
-
Seizure Induction: After a predetermined time to allow for drug absorption and distribution, the seizure-inducing stimulus (e.g., injection of PTZ, application of electrical current, or air blast) is applied.
-
Observation: The animals are observed for the presence or absence of seizures (e.g., clonic-tonic convulsions). The latency to seizure onset and the severity of the seizure can also be recorded.
-
Data Analysis: The percentage of animals protected from seizures at each dose is calculated. This data is used to determine the ED50, the dose that protects 50% of the animals from seizures.
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to this compound's mechanism of action.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]
- 9. Barbiturate - Wikipedia [en.wikipedia.org]
- 10. GABAA receptor - Wikipedia [en.wikipedia.org]
- 11. Phenobarbital but Not Diazepam Reduces AMPA/kainate Receptor Mediated Currents and Exerts Opposite Actions on Initial Seizures in the Neonatal Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenobarbital but Not Diazepam Reduces AMPA/kainate Receptor Mediated Currents and Exerts Opposite Actions on Initial Seizures in the Neonatal Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. Anticonvulsant effect of this compound in the gerbil. Time course and significance of the active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation of Somatic Na+ Currents by Selective Inactivation of Axonal Channels with a Voltage Prepulse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Long-Lasting Potentiation of GABAergic Synapses in Dopamine Neurons after a Single In Vivo Ethanol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. brieflands.com [brieflands.com]
- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. An analysis of the in vivo interactions between chemical convulsants and anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Studies of Primidone's Anticonvulsant Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primidone, a cornerstone in the management of seizure disorders for decades, exerts its anticonvulsant effects through a complex interplay of its parent form and its active metabolites: phenobarbital and phenylethylmalonamide (PEMA). Understanding the in-vitro properties of these three compounds is crucial for elucidating the precise mechanisms of action, identifying potential therapeutic synergies, and guiding the development of novel antiepileptic drugs. This technical guide provides a comprehensive overview of the in-vitro studies on this compound's anticonvulsant properties, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.
Core Anticonvulsant Mechanisms: A Multi-faceted Approach
The anticonvulsant activity of this compound is not attributed to a single mechanism but rather a combination of effects on various neuronal targets. These primarily include the modulation of inhibitory and excitatory neurotransmission, and the direct interaction with voltage-gated ion channels. A significant portion of this compound's clinical efficacy is mediated by its conversion to phenobarbital, a potent anticonvulsant in its own right.
Quantitative Data Summary
The following tables summarize the key quantitative data from in-vitro studies on this compound and its active metabolites.
Table 1: In-Vitro Effects of this compound on Ion Channels and Receptors
| Target | Assay Type | Preparation | Effect | Potency (IC₅₀/EC₅₀) | Reference(s) |
| TRPM3 Channels | Whole-Cell Patch Clamp | HEK293T cells expressing human TRPM3 | Inhibition of pregnenolone sulfate (PregS)-induced currents | ~0.6 µM | [1] |
Note: Direct quantitative in-vitro data for this compound on voltage-gated sodium channels, calcium channels, GABA receptors, and glutamate receptors is limited in the current literature, with its anticonvulsant effects largely attributed to its metabolite, phenobarbital.
Table 2: In-Vitro Effects of Phenobarbital on Ion Channels and Receptors
| Target | Assay Type | Preparation | Effect | Potency (IC₅₀/EC₅₀) | Reference(s) |
| GABA-A Receptors | Whole-Cell Voltage Clamp | Cultured rat hippocampal neurons | Direct activation of Cl⁻ current | EC₅₀ ≈ 3.0 mM | [2] |
| Whole-Cell Voltage Clamp | Cultured rat hippocampal neurons | Enhancement of GABA (1 µM) response | EC₅₀ ≈ 0.89 mM | [2] | |
| Voltage Clamp | Neocortical neurons | Increased IPSC decay time constant | EC₅₀ = 144 µM | [3] | |
| Voltage Clamp | Neocortical neurons | Agonism at GABA-A receptors | EC₅₀ = 133 µM | [3] | |
| AMPA/Kainate Receptors | Whole-Cell Patch Clamp | Neonatal rat hippocampal slices | Reduction of glutamate-induced currents | Significant reduction at 100 µM | [4][5] |
| Voltage-Gated Ca²⁺ Channels | ⁴⁵Ca²⁺ Flux Assay | Rabbit neocortex synaptosomes | Inhibition of K⁺-depolarized Ca²⁺ influx | Inhibition observed at 0.04 mM | [3] |
| Voltage-Gated Na⁺ Channels | Not specified | Not specified | Blocks voltage-dependent sodium channels | Not specified | [6] |
Table 3: In-Vitro Effects of Phenylethylmalonamide (PEMA)
| Target/Assay | Preparation | Effect | Potency | Reference(s) |
| Anticonvulsant Activity | Maximal electroshock and Metrazol seizures in mice (in-vivo data for context) | Weak anticonvulsant | 16 times less potent than phenobarbital | [1] |
| Interaction with Phenobarbital | Not specified | Potentiates anticonvulsant activity of phenobarbital | Not specified | [7] |
Note: Detailed in-vitro quantitative data on the direct molecular targets of PEMA are scarce.
Experimental Protocols
This section details the methodologies for key in-vitro experiments cited in the study of this compound and its metabolites.
Whole-Cell Patch Clamp for Ion Channel Analysis
This technique is fundamental for studying the effects of compounds on ion channel function.
Objective: To measure the effect of this compound or its metabolites on the activity of specific ion channels (e.g., voltage-gated sodium, calcium, or TRPM3 channels) expressed in a cell line or primary neurons.
Methodology:
-
Cell Preparation:
-
Culture cells (e.g., HEK293 cells stably expressing the channel of interest or primary neurons) on glass coverslips.
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid - aCSF) at a constant rate (e.g., 2-3 mL/min).
-
-
Pipette Preparation:
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
The internal solution composition will vary depending on the ion channel and recording configuration but typically contains a primary salt (e.g., KCl or CsCl), a pH buffer (e.g., HEPES), a chelating agent (e.g., EGTA), and energy sources (e.g., ATP and GTP).
-
-
Recording:
-
Approach a target cell with the micropipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a specific holding potential using a patch-clamp amplifier.
-
Apply voltage protocols (e.g., voltage steps or ramps) to elicit ion channel currents.
-
Record baseline currents and then perfuse the chamber with the external solution containing the test compound (this compound, phenobarbital, or PEMA) at various concentrations.
-
Record the changes in current amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence.
-
-
Data Analysis:
-
Analyze the recorded currents to determine parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
-
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To quantify the affinity of this compound or its metabolites for GABA or glutamate receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or hippocampus) in a buffered solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands.
-
Resuspend the final membrane preparation in the assay buffer.
-
-
Binding Assay:
-
In a series of tubes, incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]muscimol for GABA-A receptors) with the membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (this compound, phenobarbital, or PEMA) to compete with the radioligand for binding.
-
Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Synaptosome Preparation and Neurotransmitter Release Assay
This assay measures the effect of a compound on the release of neurotransmitters from nerve terminals.
Objective: To determine if this compound or its metabolites modulate the release of GABA or glutamate from presynaptic terminals.
Methodology:
-
Synaptosome Preparation:
-
Homogenize brain tissue in an iso-osmotic sucrose solution.
-
Perform differential centrifugation to isolate the synaptosome fraction (resealed presynaptic nerve terminals).
-
Resuspend the synaptosome pellet in a physiological buffer.
-
-
Neurotransmitter Loading:
-
Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]GABA or [³H]glutamate) to allow for its uptake into the synaptic vesicles.
-
-
Release Assay:
-
Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.
-
Collect fractions of the superfusate over time to measure the basal release of the radiolabeled neurotransmitter.
-
Stimulate neurotransmitter release by depolarization, typically by switching to a high-potassium buffer or by adding a chemical depolarizing agent like veratridine.
-
Apply the test compound (this compound, phenobarbital, or PEMA) before and/or during the stimulation to observe its effect on neurotransmitter release.
-
-
Data Analysis:
-
Measure the radioactivity in the collected fractions to quantify the amount of neurotransmitter released.
-
Compare the stimulated release in the presence and absence of the test compound to determine its modulatory effect.
-
Signaling Pathways and Logical Relationships
The anticonvulsant action of this compound and its metabolites involves the modulation of key signaling pathways that regulate neuronal excitability.
Conclusion
The in-vitro evaluation of this compound and its active metabolites reveals a multifaceted anticonvulsant profile. While this compound itself exhibits some activity, particularly on TRPM3 channels, its primary contribution to seizure control in a clinical setting is largely mediated by its conversion to phenobarbital. Phenobarbital demonstrates robust effects on enhancing GABAergic inhibition and reducing glutamatergic excitation through modulation of their respective receptors and ion channels. The role of PEMA appears to be primarily in potentiating the effects of phenobarbital.
This technical guide provides a foundational understanding of the in-vitro pharmacology of this compound. For drug development professionals, these data and protocols offer a framework for screening new chemical entities and for designing studies to explore the complex interactions of anticonvulsant compounds. For researchers, this compilation highlights areas where further investigation is needed, particularly in elucidating the direct molecular targets of this compound and PEMA, to fully unravel the intricate mechanisms of this long-standing antiepileptic drug.
References
- 1. This compound, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium uptake mechanisms affected by some convulsant and anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant drug mechanisms. Phenytoin, phenobarbital, and ethosuximide and calcium flux in isolated presynaptic endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Phenobarbital but Not Diazepam Reduces AMPA/kainate Receptor Mediated Currents and Exerts Opposite Actions on Initial Seizures in the Neonatal Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Primidone's Enigmatic Anticonvulsant Profile: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Primidone, a cornerstone in the management of seizure disorders for decades, presents a fascinating case study in structure-activity relationships (SAR). While its clinical efficacy is well-established, a comprehensive understanding of how its molecular architecture dictates its anticonvulsant and other pharmacological effects remains a subject of ongoing investigation. This technical guide synthesizes the current knowledge on the SAR of this compound, providing a detailed exploration of its mechanism of action, the distinct roles of its active metabolites, and the impact of structural modifications on its biological activity. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, intricate signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and logical representation of the underlying principles.
Core Structure and Anticonvulsant Activity
This compound (5-ethyl-5-phenyl-1,3-diazinane-4,6-dione) is a structural analog of phenobarbital, differing by the reduction of the carbonyl group at the 2-position of the pyrimidine ring to a methylene group.[1] This seemingly minor modification has significant implications for its pharmacological profile, contributing to a distinct spectrum of activity and side effects. The anticonvulsant properties of this compound are not solely attributable to the parent molecule but are a composite of the actions of this compound itself and its two primary active metabolites: phenobarbital (PB) and phenylethylmalonamide (PEMA).[2][3]
The essential structural features for the anticonvulsant activity of the barbiturate class, to which this compound is related, include the 5,5-disubstituted barbituric acid core.[4] The nature of the substituents at the C5 position is critical in determining the potency and spectrum of activity. In this compound, the presence of an ethyl and a phenyl group at this position is crucial for its anticonvulsant effects.
Mechanism of Action: A Tripartite Contribution
The anticonvulsant effect of this compound is a complex interplay between the parent drug and its active metabolites, each exhibiting distinct mechanisms of action.
This compound: The parent drug is believed to exert its effects primarily through the blockade of voltage-gated sodium channels.[4][5] By stabilizing the inactivated state of these channels, this compound reduces the repetitive firing of neurons that is characteristic of seizure activity.[5]
Phenobarbital (PB): This major metabolite is a potent anticonvulsant in its own right and significantly contributes to this compound's overall efficacy. Phenobarbital is a positive allosteric modulator of the GABA-A receptor.[6][7] It binds to a site on the receptor distinct from the GABA binding site and potentiates the inhibitory effects of GABA by prolonging the opening of the chloride ion channel.[8] This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Phenylethylmalonamide (PEMA): The role of PEMA is less well-defined, but it is also considered to possess anticonvulsant properties.[2] Some studies suggest that PEMA may potentiate the anticonvulsant activity of phenobarbital.[9]
The metabolic conversion of this compound to these active metabolites is a key determinant of its therapeutic and toxicological profile.
Quantitative Structure-Activity Relationship Data
| Compound/Analog | Animal Model | Anticonvulsant Test | ED50 (mg/kg) | Reference |
| This compound | Mice | MES | 10.5 | 8 |
| Phenobarbital | Mice | MES | 22 | 8 |
| Phenylethylmalonamide (PEMA) | Mice | MES | 600 | 8 |
| 6-(4-chlorophenyl)hexahydropyrimidine-2,4-dione derivatives | Mice | MES | Protective | [10] |
| 6-(4-chlorophenyl)hexahydropyrimidine-2,4-dione derivatives | Mice | scMet | Protective | [10] |
| 6-Phenyl-3-(2-morpholinoethyl)hexahydropyrimidine-2,4-dione | Mice | MES | Active at 300 mg/kg | [11] |
| 3-Arylalkyl-6-(p-chlorophenyl) derivatives | Mice | scMet | Protective | [11] |
Table 1: Anticonvulsant Activity (ED50) of this compound, its Metabolites, and Related Analogs. ED50 represents the dose required to produce a therapeutic effect in 50% of the population. MES (Maximal Electroshock Seizure) test is a model for generalized tonic-clonic seizures. scMet (subcutaneous Metrazol/Pentylenetetrazol) test is a model for myoclonic seizures.
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| Phenobarbital | GABA-A | Radioligand Binding | - | - |
| Diazepam (Reference) | GABA-A (Benzodiazepine site) | Radioligand Binding | 4.1 | [12] |
Table 2: Binding Affinities (Ki) of Phenobarbital and Reference Compounds at the GABA-A Receptor. Ki represents the inhibition constant, a measure of the affinity of a ligand for a receptor. Data for phenobarbital analogs is limited in publicly accessible literature.
Experimental Protocols
A thorough understanding of the experimental methodologies used to generate SAR data is crucial for its interpretation and application in drug development.
Anticonvulsant Activity Screening
Maximal Electroshock (MES) Test:
-
Principle: This test evaluates the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus. It is a model for generalized tonic-clonic seizures.
-
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle.
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered via corneal or auricular electrodes.
-
The presence or absence of the tonic hindlimb extension is recorded.
-
The ED50, the dose that protects 50% of the animals from the tonic extensor component of the seizure, is calculated.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test:
-
Principle: This test assesses the ability of a compound to prevent clonic seizures induced by the chemical convulsant pentylenetetrazol, a GABA-A receptor antagonist. It is a model for myoclonic seizures.
-
Procedure:
-
Animals are administered the test compound or vehicle.
-
After a predetermined time, a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg for mice) is injected subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures (lasting for at least 5 seconds).
-
The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
-
In Vitro Mechanistic Assays
Whole-Cell Patch Clamp Electrophysiology for Voltage-Gated Sodium Channels:
-
Principle: This technique allows for the direct measurement of ionic currents across the membrane of a single neuron, enabling the characterization of a compound's effect on voltage-gated sodium channels.
-
Procedure:
-
Neurons are cultured or acutely isolated.
-
A glass micropipette filled with an internal solution is sealed onto the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).
-
The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit sodium currents.
-
The test compound is applied, and changes in the sodium current amplitude, kinetics, and voltage-dependence are recorded and analyzed.
-
Radioligand Binding Assay for GABA-A Receptors:
-
Principle: This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand that is known to bind to that receptor.
-
Procedure:
-
A preparation of cell membranes containing the GABA-A receptor is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site).
-
Increasing concentrations of the unlabeled test compound (e.g., a phenobarbital analog) are added to compete for binding with the radioligand.
-
After incubation, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of radioactivity bound to the membranes is measured.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki (inhibition constant).
-
Signaling Pathways and Logical Relationships
The anticonvulsant action of this compound and its metabolites involves the modulation of key neuronal signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships.
Key Structure-Activity Relationship Insights for Barbiturate-Related Anticonvulsants
While a comprehensive SAR for this compound analogs is still an area of active research, several key principles derived from the broader class of barbiturates can be extrapolated:
-
5,5-Disubstitution: As mentioned, substitution at the C5 position is paramount for activity. The nature of these substituents influences potency and metabolic stability. The presence of a phenyl group, as in this compound and phenobarbital, is often associated with potent activity against generalized tonic-clonic seizures (MES model).[4]
-
N-Alkylation: Methylation of one of the imide hydrogens (at N1 or N3) in the barbiturate ring can affect the onset and duration of action. For instance, mephobarbital (N-methylphenobarbital) has a faster onset of action.[10] The effect of similar substitutions on the this compound scaffold warrants further investigation.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the C5 substituents, affects its ability to cross the blood-brain barrier and reach its target in the central nervous system. Increasing the number of carbons in the alkyl chains at C5 generally increases lipophilicity.[4]
-
2-Position Modification: The reduction of the C2 carbonyl in phenobarbital to the methylene group in this compound significantly alters its properties, including a potential reduction in sedative effects.[1] Further modifications at this position could lead to novel pharmacological profiles.
Future Directions and Conclusion
The structure-activity relationship of this compound is a compelling example of how a single molecule and its metabolites can contribute to a complex pharmacological profile through distinct molecular mechanisms. While the foundational principles of barbiturate SAR provide a useful framework, a more detailed and quantitative understanding of this compound's own SAR is needed.
Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs. This would involve modifications at the N1 and N3 positions of the pyrimidine ring, as well as variations of the substituents at the C5 position. Such studies, employing the standardized experimental protocols outlined in this guide, would generate the quantitative data necessary to build robust QSAR models. These models, in turn, could guide the rational design of novel anticonvulsant agents with improved efficacy, selectivity, and a more favorable side-effect profile.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. This compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Transcriptomic effects of propranolol and this compound converge on molecular pathways relevant to essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of α6-containing GABAA receptors by pentobarbital occurs through a different mechanism than activation by GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione | C12H14N2O3 | CID 14555916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. course.cutm.ac.in [course.cutm.ac.in]
- 11. Quantum pharmacologic studies applicable to the design of anticonvulsants: theoretical conformational analysis and structure-activity studies of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Primidone Exposure: A Technical Guide to Affected Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primidone, an anticonvulsant medication, exerts its therapeutic effects through a multi-faceted mechanism of action, impacting several critical cellular pathways. This technical guide provides an in-depth analysis of the core cellular and molecular processes affected by this compound exposure. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the pharmacological actions of this compound and exploring its potential for new therapeutic applications.
Core Cellular Pathways Modulated by this compound
This compound and its active metabolites, phenobarbital and phenylethylmalonamide (PEMA), collectively influence a range of cellular activities, primarily within the central nervous system. The principal pathways affected include neuronal excitability through ion channel modulation, regulation of programmed cell death and inflammation, and alterations in gene expression governing neuronal structure and function.
Modulation of Neuronal Excitability
This compound's anticonvulsant properties are largely attributed to its ability to dampen neuronal hyperexcitability by targeting key ion channels.
-
Voltage-Gated Sodium Channels (VGSCs): this compound is understood to interact with voltage-gated sodium channels.[1][2][3] This interaction is thought to inhibit the high-frequency repetitive firing of action potentials, a hallmark of seizure activity.[3]
-
GABAergic Neurotransmission: A significant portion of this compound's effect is mediated by its primary metabolite, phenobarbital.[4] Phenobarbital is a positive allosteric modulator of the GABA-A receptor, enhancing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane.[4][5] This potentiation of inhibitory neurotransmission contributes to the overall reduction in neuronal excitability.
-
Calcium Channels: this compound and its metabolites also appear to alter transmembrane calcium channel transport, which contributes to the reduction in the frequency of nerve firing.[6][7]
Inhibition of RIPK1-Mediated Necroptosis and Inflammation
Recent research has unveiled a novel mechanism of this compound action involving the inhibition of Receptor-Interacting serine/threonine Protein Kinase 1 (RIPK1).[8][9][10] RIPK1 is a critical regulator of programmed cell death (necroptosis) and inflammation.[8][10] this compound has been shown to directly bind to and inhibit the kinase activity of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptotic cell death and the release of pro-inflammatory cytokines.[8] This pathway is particularly relevant in conditions characterized by excessive inflammation and cell death, such as ischemic injury and neuroinflammatory disorders.[8][10]
Transcriptomic Alterations and Neuronal Plasticity
Studies have demonstrated that this compound exposure can lead to significant changes in the transcriptome of neuronal cells.[11] These alterations affect genes involved in crucial cellular processes related to neuronal morphology and connectivity.
-
Axon Guidance: Pathway enrichment analysis of genes differentially expressed upon this compound treatment has identified axon guidance as a significantly affected process.[11]
-
Neuronal Morphology and Cell-Cell Interactions: The transcriptomic changes also point towards an impact on pathways governing neuronal shape, structure, and interactions with neighboring cells and the extracellular matrix.[11]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the cellular effects of this compound.
| Pathway | Parameter | Value | Cell Type/System | Reference |
| RIPK1 Kinase Activity | This compound Concentration for ~50% Inhibition | 0.1–1 µM | In vitro kinase assay | |
| This compound Concentration for Complete Inhibition | ≥ 10 µM | In vitro kinase assay | ||
| TNFα-induced Necroptosis | This compound Concentration for Protection | 1 mM | Human U937 monocytic cells | [8] |
| Transcriptomics | Differentially Expressed Genes (this compound) | 200 | DAOY (cerebellar medulloblastoma) cells | [11] |
| Differentially Expressed Genes (this compound) | 23 | Neural Progenitor Cells (NPCs) | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on cellular pathways.
Inhibition of RIPK1-Mediated Necroptosis
Objective: To assess the protective effect of this compound against TNFα-induced necroptosis in a human cell line.
Cell Culture and Treatment:
-
Human U937 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 2 mM L-glutamine.
-
Cells are seeded at an appropriate density and pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) or vehicle control for 30 minutes.
-
Necroptosis is induced by the addition of a combination of TNFα (100 ng/mL), a SMAC mimetic (e.g., 1 µM SM-164), and a pan-caspase inhibitor (e.g., 25 µM zVAD-FMK).
Cell Viability Assay:
-
Cell viability is assessed at various time points (e.g., 2, 4, 6, 8 hours) post-induction of necroptosis.
-
A fluorescent dye that measures plasma membrane integrity, such as propidium iodide, is added to the cells.
-
The percentage of non-viable (propidium iodide-positive) cells is quantified using flow cytometry.
Western Blot Analysis of Necrosome Formation:
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against total and phosphorylated forms of RIPK1 (p-S166), RIPK3 (p-S227), and MLKL (p-S358).
-
Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence substrate are used for detection.
In Vitro RIPK1 Kinase Activity Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of RIPK1.
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates inhibition of kinase activity.
Procedure:
-
Recombinant human RIPK1 is incubated with a kinase reaction buffer containing a suitable substrate (e.g., myelin basic protein) and ATP.
-
This compound at various concentrations (e.g., ranging from nM to mM) or a vehicle control is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence is measured using a plate reader, and the percentage of RIPK1 kinase activity is calculated relative to the vehicle control.
-
The IC50 value for this compound is determined by fitting the data to a dose-response curve.
Transcriptomic Analysis by RNA-Sequencing
Objective: To identify changes in gene expression in neuronal cells following this compound exposure.
Cell Culture and Treatment:
-
Human neural progenitor cells (NPCs) or cerebellar medulloblastoma cells (DAOY) are cultured under appropriate conditions.
-
Cells are treated with a clinically relevant concentration of this compound or a vehicle control for an extended period (e.g., 5 days) to allow for transcriptomic changes to manifest.
RNA Isolation and Library Preparation:
-
Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer.
-
mRNA is enriched from the total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers.
-
Second-strand cDNA is synthesized, and the resulting double-stranded cDNA is subjected to end-repair, A-tailing, and ligation of sequencing adapters.
-
The adapter-ligated fragments are amplified by PCR to generate the final sequencing library.
Sequencing and Data Analysis:
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
The raw sequencing reads are subjected to quality control checks.
-
Reads are then aligned to the human reference genome using a splice-aware aligner (e.g., STAR).
-
Gene expression levels are quantified as read counts per gene.
-
Differential gene expression analysis is performed between the this compound-treated and control groups using a statistical package like DESeq2.
-
Genes with a significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1) are identified.
-
Pathway enrichment analysis of the differentially expressed genes is performed using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological pathways affected by this compound.
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflows
Conclusion
This compound's mechanism of action is complex, extending beyond its classical role as a modulator of neuronal excitability. The identification of its inhibitory effect on the RIPK1-mediated necroptosis and inflammatory pathway, coupled with its ability to induce significant transcriptomic changes related to neuronal plasticity, opens new avenues for therapeutic exploration. This technical guide provides a foundational resource for researchers to further investigate these pathways, develop novel experimental models, and ultimately translate these findings into innovative drug development strategies. The provided protocols and visualized workflows offer a practical framework for designing and executing future studies on the cellular and molecular effects of this compound.
References
- 1. This compound blocks RIPK1-driven cell death and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Transcriptomic effects of propranolol and this compound converge on molecular pathways relevant to essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Research hotspots and frontiers of essential tremor from 2013 to 2023: a visualization analysis based on CiteSpace - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and block of recombinant GABAA receptors by pentobarbitone: a single-channel study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptomic effects of propranolol and this compound converge on molecular pathways relevant to essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
Primidone: A Potential Neuroprotective Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primidone, a long-established anticonvulsant medication, is gaining renewed attention for its potential neuroprotective properties. Beyond its well-documented role in seizure management and essential tremor, emerging evidence suggests that this compound may offer therapeutic benefits in neurodegenerative diseases by targeting key pathological pathways. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the implicated signaling pathways. The primary focus is on its recently identified role as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and neuroinflammation, alongside its effects on oxidative stress and ion channel modulation. This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the repurposing of this compound for neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS) and other diseases with a neuroinflammatory component.
Core Neuroprotective Mechanisms of this compound
This compound's neuroprotective potential stems from a multifaceted mechanism of action that extends beyond its traditional role as an anticonvulsant. While its metabolites, phenobarbital and phenylethylmalonamide (PEMA), contribute to its effects on GABAergic and glutamatergic neurotransmission and voltage-gated sodium channels, recent research has unveiled direct actions of the parent compound on pathways central to neurodegeneration.[1][2][3]
Inhibition of RIPK1-Mediated Neuroinflammation
A pivotal discovery in this compound's neuroprotective profile is its ability to inhibit Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a key regulator of programmed cell death (necroptosis) and inflammation, pathways increasingly implicated in the pathogenesis of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[4] this compound has been shown to suppress the activation and phosphorylation of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptosis and the production of pro-inflammatory cytokines.[1]
In a preclinical study involving the SOD1G93A mouse model of ALS, this compound treatment led to a significant reduction in serum levels of RIPK1 and the inflammatory cytokine IL-8.[4] This suggests that this compound can mitigate the neuroinflammatory processes that contribute to motor neuron death in this disease model.
Attenuation of Oxidative Stress
Chronic administration of this compound has been demonstrated to impact oxidative balance within the brain. A study in Wistar rats showed that this compound exposure led to a dose-dependent reduction in key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[5] Concurrently, there was a significant increase in malondialdehyde (MDA), a marker of lipid peroxidation.[5] While these findings suggest that this compound may induce an oxidative stress response, its neuroprotective effects in other contexts, such as RIPK1 inhibition, may counteract or be independent of this particular mechanism. Further research is needed to fully elucidate the interplay between this compound's effects on oxidative stress and its overall neuroprotective capacity.
Modulation of TRPM3 Channels
This compound has been identified as a potent blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, a nonselective cation channel activated by heat and chemical stimuli.[3][6] Gain-of-function mutations in TRPM3 have been linked to developmental and epileptic encephalopathies. This compound's inhibitory effect on TRPM3 is thought to contribute to its anticonvulsant properties and may also play a role in neuroprotection by modulating calcium influx and neuronal excitability.[7][8]
Quantitative Data on Neuroprotective Effects
The following tables summarize key quantitative findings from preclinical and clinical studies investigating this compound's neuroprotective and related effects.
Table 1: Effect of this compound on RIPK1 Kinase Activity and Inflammatory Biomarkers
| Parameter | Model System | This compound Concentration/Dose | Result | Reference |
| RIPK1 Kinase Activity | In vitro kinase assay | 0.1–1 µM | ~50% reduction | [4] |
| ≥ 10 µM | Complete inhibition | [4] | ||
| Serum RIPK1 Levels | SOD1G93A Mice | 62.5 mg/kg/day | Significant decrease over time | [4] |
| ALS Patients | 62.5 mg/day | Significant decrease over time | [4] | |
| Serum IL-8 Levels | ALS Patients | 62.5 mg/day | Significant decrease over time | [4] |
Table 2: Effect of this compound on Oxidative Stress Markers in Rat Prefrontal Cortex
| Marker | Treatment Group (28 days) | Mean Value ± SD | % Change from Control | p-value | Reference |
| SOD (U/mg protein) | Control | 12.5 ± 1.5 | - | - | [5] |
| Low Dose (75 mg/kg) | 8.2 ± 1.2 | -34.4% | < 0.05 | [5] | |
| High Dose (150 mg/kg) | 5.6 ± 0.9 | -55.2% | < 0.05 | [5] | |
| CAT (U/mg protein) | Control | 35.4 ± 3.1 | - | - | [5] |
| Low Dose (75 mg/kg) | 24.1 ± 2.5 | -31.9% | < 0.05 | [5] | |
| High Dose (150 mg/kg) | 18.7 ± 2.2 | -47.2% | < 0.05 | [5] | |
| GSH (µg/mg protein) | Control | 4.8 ± 0.5 | - | - | [5] |
| Low Dose (75 mg/kg) | 3.1 ± 0.4 | -35.4% | < 0.05 | [5] | |
| High Dose (150 mg/kg) | 2.2 ± 0.3 | -54.2% | < 0.05 | [5] | |
| MDA (nmol/mg protein) | Control | 1.2 ± 0.2 | - | - | [5] |
| Low Dose (75 mg/kg) | 2.5 ± 0.3 | +108.3% | < 0.05 | [5] | |
| High Dose (150 mg/kg) | 3.8 ± 0.4 | +216.7% | < 0.05 | [5] |
Table 3: Inhibitory Effect of this compound on TRPM3 Channels
| Parameter | Cell Line | Method | IC₅₀ | Reference |
| TRPM3 Inhibition | HEK mTRPM3 | Fluorometric Ca²⁺ influx assay | 0.6 ± 0.15 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for further investigation.
In Vivo Neuroprotection Study in SOD1G93A Mouse Model of ALS
-
Animal Model: High copy B6SJL-Tg(SOD1*G93A)1Gur/J transgenic mice and wild-type C57BL/6-SJL F1 littermates.[9]
-
Drug Administration: this compound administered daily at a dose of 62.5 mg/kg via oral gavage, starting at a pre-symptomatic age (e.g., 60 days).[4]
-
Behavioral Analysis:
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.[10]
-
Hanging-Wire Test: To measure grip strength. Mice are suspended by their forelimbs on a wire, and the time until they fall is measured.[10]
-
Neurological Scoring: A phenotypic scoring system to evaluate disease progression based on hindlimb function, paresis, and paralysis.[9]
-
-
Biomarker Analysis:
-
Blood samples are collected at regular intervals.
-
Serum levels of RIPK1 and IL-8 are quantified using commercially available ELISA kits according to the manufacturer's instructions.[4]
-
-
Histological Analysis:
-
At the study endpoint, animals are euthanized, and spinal cord tissue is collected.
-
Immunohistochemistry is performed on spinal cord sections to assess motor neuron survival (e.g., using Nissl staining or specific motor neuron markers like ChAT) and neuroinflammation (e.g., staining for microgliosis with Iba1 and astrogliosis with GFAP).
-
In Vitro RIPK1 Kinase Assay
-
Materials: Recombinant human RIPK1, this compound, ATP, and a suitable kinase assay buffer.
-
Procedure:
-
Recombinant RIPK1 is incubated with varying concentrations of this compound in the kinase assay buffer for a pre-determined time (e.g., 30 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific duration (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate or consumed ATP is quantified using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
The percentage of RIPK1 inhibition is calculated for each this compound concentration, and the IC₅₀ value is determined.[4]
-
Assessment of Oxidative Stress Markers
-
Animal Model: Adult Wistar rats.
-
Drug Administration: this compound administered orally via gavage at doses of 75 mg/kg (low dose) and 150 mg/kg (high dose) daily for 28 days.[5]
-
Tissue Preparation:
-
Following the treatment period, animals are euthanized, and the prefrontal cortex is rapidly dissected.
-
The tissue is homogenized in an appropriate buffer (e.g., phosphate buffer) on ice.
-
The homogenate is centrifuged, and the supernatant is collected for biochemical analysis.[5]
-
-
Biochemical Assays:
-
Superoxide Dismutase (SOD) Activity: Assayed spectrophotometrically based on the inhibition of the reduction of nitroblue tetrazolium.
-
Catalase (CAT) Activity: Measured by monitoring the decomposition of hydrogen peroxide spectrophotometrically.
-
Reduced Glutathione (GSH) Level: Determined using Ellman's reagent (DTNB), which reacts with GSH to produce a colored product measured spectrophotometrically.
-
Malondialdehyde (MDA) Level: Assessed as a measure of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay, which forms a colored adduct with MDA that can be measured spectrophotometrically.[5]
-
TRPM3 Inhibition Assay
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing murine TRPM3 (HEK mTRPM3).[8]
-
Fluorometric Calcium Influx Assay:
-
HEK mTRPM3 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are incubated with varying concentrations of this compound or vehicle control.
-
The TRPM3 channel is activated by the addition of an agonist, such as pregnenolone sulfate (PregS).
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity over time using a fluorescence plate reader.
-
The percentage of inhibition of the PregS-induced calcium influx is calculated for each this compound concentration to determine the IC₅₀ value.[6][8]
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in this compound's neuroprotective effects.
Caption: this compound inhibits RIPK1-mediated necroptosis and neuroinflammation.
Caption: this compound's impact on key markers of oxidative stress.
Caption: this compound blocks the TRPM3 ion channel, modulating calcium influx.
Conclusion and Future Directions
The evidence presented in this technical guide highlights the significant neuroprotective potential of this compound, extending its therapeutic utility beyond its traditional indications. The discovery of its role as a RIPK1 inhibitor provides a strong rationale for its investigation in neurodegenerative diseases characterized by neuroinflammation, such as ALS. While the data on its effects on oxidative stress present a more complex picture, the overall preclinical findings are promising.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and RIPK1 to optimize its therapeutic application.
-
Investigating the long-term effects of this compound on oxidative balance in the context of neurodegenerative disease models to understand the net impact on neuronal health.
-
Conducting well-designed clinical trials to evaluate the efficacy of this compound in slowing disease progression and improving clinical outcomes in patients with ALS and other neuroinflammatory disorders.
-
Exploring the synergistic potential of this compound with other neuroprotective agents to develop combination therapies for complex neurodegenerative diseases.
The repurposing of an established drug like this compound, with its well-known safety profile, offers an accelerated path toward novel treatments for devastating neurological conditions. This guide provides a foundational resource to support and stimulate further research and development in this promising area.
References
- 1. This compound blocks RIPK1-driven cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound blocks RIPK1-driven cell death and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Elevated peripheral levels of receptor-interacting protein kinase 1 (RIPK1) and IL-8 as biomarkers of human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits TRPM3 and attenuates thermal nociception in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Quick Phenotypic Neurological Scoring System for Evaluating Disease Progression in the SOD1-G93A Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of Primidone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primidone, an anticonvulsant medication, has been a stalwart in the management of seizure disorders for decades. While its primary mechanism of action is understood to be linked to its metabolic conversion to phenobarbital and phenylethylmalonamide (PEMA), a growing body of research highlights a range of off-target effects that warrant careful consideration in both clinical and research settings.[1][2] This technical guide provides an in-depth exploration of the known and potential off-target interactions of this compound and its metabolites, offering researchers a comprehensive resource to inform their study design and data interpretation.
A key off-target interaction that has been identified is this compound's role as a potent inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[3][4] Additionally, this compound and its primary active metabolite, phenobarbital, are well-documented inducers of various cytochrome P450 (CYP) enzymes, leading to a wide array of drug-drug interactions.[1][5] Furthermore, long-term this compound therapy has been associated with adverse effects on bone metabolism, increasing the risk of decreased bone mineral density.[1][6] This guide will delve into the quantitative data, experimental protocols, and signaling pathways associated with these and other off-target effects to provide a thorough understanding of this compound's broader pharmacological profile.
On-Target and Off-Target Quantitative Data
The following tables summarize the available quantitative data for this compound and its major active metabolite, phenobarbital, at their primary targets and known off-targets.
Table 1: this compound Quantitative Data
| Target | Action | Value | Units | Assay Type |
| On-Target (Indirect) | ||||
| GABA-A Receptor | Positive Allosteric Modulator (via phenobarbital) | - | - | Electrophysiology |
| Voltage-gated Na+ channels | Blocker | - | - | Electrophysiology |
| Off-Target | ||||
| TRPM3 | Inhibitor | 0.6 | µM (IC50) | Calcium Influx Assay |
Table 2: Phenobarbital Quantitative Data
| Target | Action | Value | Units | Assay Type |
| On-Target | ||||
| GABA-A Receptor | Positive Allosteric Modulator | - | - | Electrophysiology[7] |
| Off-Target | ||||
| Pregnane X Receptor (PXR) | Direct Agonist | 14.2 | µM (Kd) | Surface Plasmon Resonance[8] |
| Constitutive Androstane Receptor (CAR) | Indirect Activator | - | - | Reporter Gene Assay[9] |
| AMPA Receptors | Inhibitor | - | - | Electrophysiology[10] |
| Kainate Receptors | Antagonist | - | - | -[10] |
Note: Data for PEMA's off-target effects are limited, with studies indicating it has weak anticonvulsant activity and is significantly less potent than phenobarbital.[11][12]
Key Off-Target Effects and Signaling Pathways
TRPM3 Inhibition and Calcium Signaling
This compound has been identified as a potent inhibitor of the TRPM3 ion channel, a nonselective cation channel involved in temperature sensation and inflammatory pain.[3][4] This inhibition occurs at concentrations that are clinically relevant.
Signaling Pathway:
The inhibition of TRPM3 by this compound directly impacts calcium signaling. Under normal conditions, activation of TRPM3 by agonists such as pregnenolone sulfate or by heat leads to an influx of Ca2+ ions, initiating downstream signaling cascades. This compound blocks this influx, thereby attenuating these signaling pathways.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. This compound inhibits TRPM3 and attenuates thermal nociception in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits TRPM3 and attenuates thermal nociception in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gov.uk [gov.uk]
- 7. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanistic Insights of Phenobarbital-Mediated Activation of Human but Not Mouse Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenobarbital in Nuclear Receptor Activation: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound but not phenylethylmalonamide, a major metabolite, increases nerve-evoked transmitter release at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of an Anticonvulsant: A Technical History of Primidone's Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the historical development and discovery of Primidone, a significant advancement in the mid-20th century for the management of epilepsy. We delve into the core scientific journey, from its chemical synthesis and initial preclinical evaluations to its early clinical applications. This document details the experimental protocols of key studies that established this compound's efficacy and safety profile, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate critical pathways and workflows in its development.
Introduction: The Quest for a Novel Anticonvulsant
The mid-20th century was a period of active investigation for new therapeutic agents to control epileptic seizures. Phenobarbital, a barbiturate, was a widely used anticonvulsant, but its sedative side effects prompted the search for equally effective but better-tolerated alternatives. This scientific pursuit led to the synthesis and evaluation of numerous structural analogs of phenobarbital. This compound emerged from this systematic search as a promising candidate. This guide chronicles the pivotal moments and scientific rigor that underpinned the journey of this compound from a laboratory curiosity to a clinically valuable medication.
The Discovery and Synthesis of this compound
This compound (5-ethyl-5-phenyl-1,3-diazinane-4,6-dione) was first synthesized in 1949 by Yule Bogue and H.C. Carrington at the laboratories of Imperial Chemical (Pharmaceuticals) Limited.[1] Structurally, it is a congener of phenobarbital, differing by the reduction of the carbonyl group at the 2-position of the pyrimidine ring to a methylene group.
Experimental Protocol: Chemical Synthesis
While several synthetic routes now exist, the early synthesis of this compound generally involved the reaction of ethylphenylmalonamide with a source of a single carbon atom to form the hexahydropyrimidine ring. One of the earliest described methods is the reaction of ethylphenylmalonic acid diamide with formamide.[2]
General Synthetic Scheme:
-
Step 1: Synthesis of Diethyl Phenylethylmalonate: Phenylacetic acid is esterified and then alkylated with ethyl bromide to yield diethyl phenylethylmalonate.
-
Step 2: Amidation: The diethyl phenylethylmalonate is then reacted with ammonia to form phenylethylmalonamide.
-
Step 3: Ring Closure: The phenylethylmalonamide is heated with formamide to yield this compound.
A more recent and efficient synthesis involves the high-pressure hydrogenation reduction of 2-thio-phenobarbital using a palladium on carbon catalyst in a lower alcohol solvent.[3]
Preclinical Evaluation: The Maximal Electroshock Seizure (MES) Test
The initial pharmacological screening of this compound relied heavily on the Maximal Electroshock Seizure (MES) test, a widely accepted animal model for identifying compounds effective against generalized tonic-clonic seizures. The seminal work of Bogue and Carrington, published in 1953, detailed these early preclinical investigations.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The following protocol is based on the methods described by Bogue and Carrington in their 1953 publication in the British Journal of Pharmacology and Chemotherapy.
-
Animal Models: Male albino mice (weighing 18-25 g) and male albino rats (weighing 120-180 g) were used.
-
Apparatus: An electroshock apparatus capable of delivering a constant current for a fixed duration was employed. Corneal electrodes were used for stimulus application.
-
Stimulus Parameters:
-
Mice: An alternating current of 50 mA at a frequency of 50 Hz was delivered for 0.2 seconds.
-
Rats: An alternating current of 150 mA at a frequency of 50 Hz was delivered for 0.2 seconds.
-
-
Drug Administration: this compound and other test compounds were administered orally as a suspension in 10% gum acacia solution.
-
Endpoint: The primary endpoint was the abolition of the tonic extensor phase of the seizure. An animal was considered protected if it did not exhibit tonic hindlimb extension.
-
Procedure:
-
Animals were fasted for a specified period before drug administration.
-
The test compound was administered orally at various doses to different groups of animals.
-
At the time of predicted peak effect, the electrical stimulus was applied via the corneal electrodes.
-
The presence or absence of the tonic extensor response was recorded for each animal.
-
The median effective dose (ED50), the dose required to protect 50% of the animals, was calculated.
-
Quantitative Data: Anticonvulsant Activity
The preclinical studies demonstrated this compound's potent anticonvulsant activity, comparable to that of established drugs like phenytoin and phenobarbital, but with a potentially more favorable therapeutic index in some models.
| Compound | Animal Model | ED50 (mg/kg, oral) |
| This compound | Mouse | 10 |
| This compound | Rat | 12.5 |
| Phenytoin | Mouse | 9.5 |
| Phenytoin | Rat | 25 |
| Phenobarbital | Mouse | 12 |
| Phenobarbital | Rat | 10 |
Data extracted from Bogue, J. Y., & Carrington, H. C. (1953). The evaluation of ‘mysoline’ a new anticonvulsant drug. British journal of pharmacology and chemotherapy, 8(2), 230.
Early Clinical Development and Key Trials
Following the promising preclinical results, clinical investigations of this compound began in the early 1950s. The first major clinical report was published in The Lancet in 1952 by Handley and Stewart.[4]
The Handley and Stewart Study (1952)
This landmark study provided the initial evidence of this compound's efficacy in human epilepsy.
Methodology Overview:
-
Study Design: An open-label, non-comparative study.
-
Patient Population: The study included patients with various types of epilepsy, many of whom were refractory to existing treatments.
-
Dosage Regimen: Treatment was initiated with a low dose of this compound, which was gradually increased until seizures were controlled or side effects became intolerable. The typical daily dosage ranged from 0.75 g to 1.5 g.
-
Outcome Measures: The primary outcome was the reduction in seizure frequency. Patient tolerability and the occurrence of adverse effects were also systematically recorded.
Key Findings:
-
This compound was found to be effective in a significant proportion of patients, including those who had not responded to other anticonvulsants.
-
The drug was particularly effective in controlling grand mal (tonic-clonic) and psychomotor (focal with impaired awareness) seizures.
-
The most common side effects reported were drowsiness and dizziness, which were often transient and could be minimized by a slow dose titration.
Subsequent studies, such as the one by Whitty in 1953, further corroborated these findings, particularly in patients with psychomotor epilepsy.
Metabolic Fate and Mechanism of Action
A crucial aspect of this compound's pharmacology, discovered after its initial introduction, is its metabolism into two active metabolites: phenobarbital and phenylethylmalonamide (PEMA).
Metabolic Pathway
This compound is metabolized in the liver. A portion of the drug is oxidized to phenobarbital, while another portion undergoes ring scission to form PEMA. Both metabolites possess anticonvulsant properties and contribute to the overall therapeutic effect of this compound.
Caption: Metabolic pathway of this compound.
Mechanism of Action
The anticonvulsant effect of this compound is multifaceted. The parent drug itself is active, and its effects are supplemented by its active metabolites. The precise mechanism of this compound is not fully elucidated but is thought to involve the modulation of voltage-gated sodium channels, similar to phenytoin. Its metabolite, phenobarbital, is a well-known positive allosteric modulator of the GABA-A receptor, enhancing GABAergic inhibition in the central nervous system.
Visualization of the Drug Discovery and Development Workflow
The historical development of this compound can be visualized as a logical progression from chemical synthesis to clinical application.
Caption: this compound's historical development workflow.
Conclusion
The discovery and development of this compound represent a significant chapter in the history of antiepileptic drug therapy. Born from a systematic search for safer alternatives to existing medications, its journey from synthesis to clinical use was characterized by rigorous preclinical testing and careful clinical evaluation. The early experimental work, particularly the use of the Maximal Electroshock Seizure model, was instrumental in identifying its therapeutic potential. While newer agents have since been introduced, the story of this compound's development provides valuable insights into the principles of drug discovery and the enduring importance of foundational pharmacological research. This technical guide serves as a comprehensive resource for professionals in the field, offering a detailed look at the scientific underpinnings of this important therapeutic agent.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Primidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Primidone in bulk drug substances and pharmaceutical dosage forms. The described method is simple, rapid, and precise, making it suitable for quality control, pharmacokinetic studies, and therapeutic drug monitoring. The protocol employs a reversed-phase C18 column with isocratic elution and UV detection, ensuring reliable and reproducible results.
Introduction
This compound is an anticonvulsant drug primarily used in the management of epilepsy.[1][2] It is metabolized in the liver to two active metabolites, phenobarbital and phenylethylmalonamide (PEMA), all of which contribute to its therapeutic effect.[2] Accurate and reliable quantification of this compound is crucial for ensuring therapeutic efficacy and safety, as well as for pharmacokinetic and bioequivalence studies.[3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of this compound in various matrices due to its high sensitivity, specificity, and efficiency.[1][3][4] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below. These parameters have been compiled from various validated methods to provide a reliable starting point for analysis.[1][4]
| Parameter | Recommended Conditions |
| Stationary Phase (Column) | ODS C18, 4.6 x 250 mm, 5 µm particle size[4] |
| Mobile Phase | Methanol:Ammonium acetate buffer (pH 3.5) (65:35 v/v)[4] or Methanol:Water (50:50 v/v)[1] |
| Flow Rate | 1.0 mL/min[1][4] |
| Injection Volume | 20 µL[1] |
| Detection Wavelength | 210 nm[1] or 225 nm[4] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The presented HPLC method has been validated according to established guidelines, demonstrating its suitability for the intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Typical Performance |
| Linearity Range | 10 - 50 µg/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.999[4] |
| Retention Time | Approximately 2.25 - 3.55 minutes[1][4] |
| Precision (%RSD) | < 2.0%[4] |
| Accuracy (% Recovery) | > 99.0%[1] |
| Limit of Detection (LOD) | 200 ng/mL[5] |
| System Suitability | Theoretical plates > 2000, Tailing factor < 2[4] |
Experimental Protocol
This section provides a step-by-step guide for the quantification of this compound using the described HPLC method.
Reagents and Materials
-
This compound Reference Standard (USP or equivalent)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Acetic Acid (Glacial, Analytical Grade)
-
Water (HPLC Grade, filtered and degassed)
-
0.45 µm Membrane Filters
Preparation of Solutions
2.1. Ammonium Acetate Buffer (pH 3.5)
-
Dissolve an appropriate amount of ammonium acetate in HPLC grade water to a final concentration of 10 mM.
-
Adjust the pH to 3.5 using glacial acetic acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
2.2. Mobile Phase Preparation
-
Option 1 (with buffer): Mix Methanol and Ammonium acetate buffer (pH 3.5) in a 65:35 (v/v) ratio.[4]
-
Option 2 (without buffer): Mix Methanol and HPLC grade water in a 50:50 (v/v) ratio.[1]
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
2.3. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.
2.4. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10, 20, 30, 40, and 50 µg/mL).[4]
Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[6]
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The filtered solution is the sample solution ready for injection.
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution(s).
-
Record the chromatograms and measure the peak areas.
Data Analysis
-
Calibration Curve: Plot a graph of the peak area of the standard solutions versus their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Quantification: Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the amount of this compound per tablet using the following formula:
Amount of this compound per tablet (mg) = (C × D × A) / W
Where:
-
C = Concentration of this compound in the sample solution (µg/mL) from the calibration curve
-
D = Dilution factor (if any)
-
A = Average tablet weight (mg)
-
W = Weight of the tablet powder taken for analysis (mg)
-
Workflow Diagram
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. drugs.com [drugs.com]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. ijpbs.com [ijpbs.com]
- 5. Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Developing Animal Models of Epilepsy for Primidone Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing established animal models of epilepsy to evaluate the anticonvulsant properties of Primidone and its active metabolites, phenobarbital and phenylethylmalonamide (PEMA). The following sections detail the rationale for model selection, experimental procedures, and expected outcomes, with a focus on quantitative data presentation and clear methodological guidance.
Introduction to this compound and its Metabolites
This compound is a prodrug that is metabolized in the liver to two active metabolites: phenobarbital (PB) and phenylethylmalonamide (PEMA).[1][2] All three compounds, this compound, phenobarbital, and PEMA, exert anticonvulsant effects.[2] The primary mechanism of action is believed to involve the enhancement of GABAergic inhibition and modulation of voltage-gated sodium and calcium channels, which collectively act to reduce neuronal excitability and prevent seizure propagation.[3][4] While phenobarbital's action on GABA-A receptors is well-established, this compound itself is thought to act on sodium channels in a manner similar to phenytoin.[2][5] PEMA is considered a less potent anticonvulsant but may contribute to the overall therapeutic effect.[6][7]
Recommended Animal Models for this compound Testing
The selection of an appropriate animal model is critical for elucidating the anticonvulsant profile of a test compound. For a broad-spectrum anticonvulsant like this compound, a battery of tests is recommended to characterize its efficacy against different seizure types. The most widely used and well-validated preclinical models for screening anticonvulsant drugs are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) seizure tests in rodents.[8][9]
-
Maximal Electroshock (MES) Test: This model is considered the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[9][10] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure, indicating the ability of the drug to prevent seizure spread.[10]
-
Pentylenetetrazol (PTZ) Test: This model is used to identify drugs that can protect against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures.[11] The endpoint is the failure to observe a clonic seizure for a defined period.[12]
Quantitative Data Summary
The following tables summarize the anticonvulsant activity of this compound and its metabolites in the MES and PTZ seizure models in mice. This data is essential for dose selection and for comparing the relative potency of the compounds.
Table 1: Anticonvulsant Activity of this compound and its Metabolites in the Maximal Electroshock (MES) Seizure Test in Mice
| Compound | Route of Administration | Time of Peak Effect (TPE) | ED50 (mg/kg) | Protective Index (TD50/ED50) | Reference |
| This compound | Oral | 2 hours | 10.7 | 13.5 | [7] |
| Phenobarbital | Oral | 4 hours | 21.8 | 3.0 | [7] |
| PEMA | Oral | 1 hour | 480 | 1.7 | [7] |
Table 2: Anticonvulsant Activity of this compound and its Metabolites in the Pentylenetetrazol (PTZ) Seizure Test in Mice
| Compound | Route of Administration | Time of Peak Effect (TPE) | ED50 (mg/kg) | Protective Index (TD50/ED50) | Reference |
| This compound | Oral | - | >800 | - | [7] |
| Phenobarbital | Oral | 4 hours | 13.7 | 4.8 | [7] |
| PEMA | Oral | 0.5 hours | 185 | 4.5 | [7] |
ED50 (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. TD50 (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population. Protective Index: A measure of the therapeutic window of a drug.
Experimental Protocols
Detailed methodologies for conducting the MES and scPTZ tests are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and animal strains.
Maximal Electroshock (MES) Seizure Test Protocol
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension component of a maximal seizure induced by corneal electrical stimulation.
Materials:
-
Male albino mice (e.g., CF-1 strain), 20-25g
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.9% saline solution with 0.5% tetracaine (for corneal anesthesia and conductivity)
-
This compound, Phenobarbital, or PEMA dissolved in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Observation cages
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment. House animals in a temperature and light-controlled environment with ad libitum access to food and water.
-
Drug Administration: Administer this compound, Phenobarbital, PEMA, or vehicle control orally via gavage at various doses to different groups of mice (n=8-10 per group). The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
Time of Peak Effect (TPE): Conduct the MES test at the predetermined TPE for each compound (see Table 1).
-
Seizure Induction:
-
Briefly anesthetize the cornea by applying a drop of 0.5% tetracaine in 0.9% saline.
-
Place the corneal electrodes firmly on the corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[10]
-
-
Observation: Immediately after stimulation, place the mouse in an observation cage and observe for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a full extension of the hindlimbs.
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test Protocol
Objective: To evaluate the ability of a compound to raise the threshold for clonic seizures induced by a subcutaneous injection of PTZ.
Materials:
-
Male albino mice (e.g., CF-1 strain), 20-25g
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for CF-1 mice)[12]
-
This compound, Phenobarbital, or PEMA dissolved in a suitable vehicle
-
Oral gavage needles and subcutaneous injection syringes
-
Observation cages
-
Stopwatch
Procedure:
-
Animal Preparation: Follow the same acclimatization and housing procedures as for the MES test.
-
Drug Administration: Administer the test compound or vehicle control orally to different groups of mice (n=8-10 per group) at various doses.
-
Time of Peak Effect (TPE): Administer PTZ at the predetermined TPE for each compound (see Table 2).
-
PTZ Injection: Inject PTZ subcutaneously into a loose fold of skin on the back of the neck.
-
Observation: Immediately place the mouse in an individual observation cage and observe for 30 minutes for the occurrence of a clonic seizure. A clonic seizure is defined as clonus of the forelimbs, hindlimbs, and/or body lasting for at least 5 seconds.[12]
-
Endpoint: The absence of a clonic seizure within the 30-minute observation period is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value using probit analysis.
Visualizations
Experimental Workflow for Anticonvulsant Testing
Signaling Pathway of this compound and its Metabolites
References
- 1. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 2. How Antidepressant Drugs Affect the Antielectroshock Action of Antiseizure Drugs in Mice: A Critical Review [mdpi.com]
- 3. The neurotoxicity of phenobarbital and its effect in preventing pentylenetetrazole-induced maximal seizure in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-dose pharmacokinetics and anticonvulsant efficacy of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of phenobarbital and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between pentylenetetrazol-induced seizures and brain pentylenetetrazol levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
Application Notes and Protocols for Primidone Dosage Calculations in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the calculation and administration of primidone in preclinical rodent models. The information is intended to assist in the design and execution of studies investigating the anticonvulsant and anti-tremor effects of this compound, as well as other neurological applications.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound dosage calculations in rodent studies. It is crucial to note that these values are starting points and may require optimization based on the specific research question, rodent strain, and experimental model.
Table 1: this compound Lethal Dose (LD50) in Rodents
| Species | Administration Route | LD50 (mg/kg) | Reference |
| Rat | Oral | 1500 | [1][2] |
| Rat | Intraperitoneal (IP) | 240 | [1][3] |
| Mouse | Oral | 280 | [1][3] |
| Mouse | Intraperitoneal (IP) | 332 | [1] |
Table 2: Reported Effective Dose Ranges of this compound in Rodent Models
| Rodent Model | Indication | Administration Route | Effective Dose (mg/kg) | Reference |
| Rat | Seizure control (chronic) | Oral gavage | 100 (twice daily) | [4] |
| Rat | Prenatal toxicity | Oral gavage | 120 | [5] |
| Rat | Wakefulness induction | Intraperitoneal (IP) | 50 | [6] |
| Mouse | Anticonvulsant efficacy | Not specified | Not specified | [7] |
| Mouse | Harmaline-induced tremor | Intraperitoneal (IP) | Responds to this compound | [8] |
Experimental Protocols
2.1. This compound Solution Preparation for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration to rodents. Due to this compound's low water solubility, a suspension is the preferred method for oral dosing.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or 1% methylcellulose)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile graduated cylinder
-
Sterile conical tubes or vials for storage
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired concentration (mg/mL) and the total volume needed for the study, calculate the mass of this compound powder.
-
Weigh the this compound powder accurately using a calibrated analytical balance.
-
Triturate the this compound powder in a mortar and pestle to a fine, uniform consistency. This will aid in creating a homogenous suspension.
-
Prepare the vehicle solution. If using 0.5% CMC, dissolve 0.5 g of CMC in 100 mL of sterile water by gently heating and stirring. Allow the solution to cool to room temperature.
-
Gradually add the vehicle to the this compound powder in the mortar while continuously triturating to form a smooth paste.
-
Transfer the paste to a sterile beaker containing the remaining volume of the vehicle.
-
Stir the suspension using a magnetic stir bar on a stir plate for at least 30 minutes to ensure a uniform distribution of the drug.
-
Store the suspension in a clearly labeled, light-protected container at 4°C. Shake well before each use to re-suspend the particles.
2.2. This compound Administration via Oral Gavage in Rats and Mice
Oral gavage ensures accurate dosage delivery directly into the stomach.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes
Procedure:
-
Gently restrain the animal. For mice, this can be done by scruffing the neck and back. For rats, various restraint techniques can be used, ensuring the animal is secure but not distressed.
-
Measure the distance for needle insertion. Hold the gavage needle alongside the animal, with the tip at the mouth and the end of the needle at the last rib. This approximates the distance to the stomach.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Advance the needle smoothly and without force. If resistance is met, withdraw and reposition.
-
Once the needle is in the correct position, slowly administer the suspension.
-
Carefully withdraw the needle.
-
Monitor the animal for a short period to ensure there are no adverse effects.
2.3. This compound Solution Preparation for Intraperitoneal (IP) Injection
For IP injections, a solubilized form of this compound is preferable to a suspension to minimize irritation. This compound has limited solubility in aqueous solutions. The use of a co-solvent system may be necessary.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline with a small percentage of a solubilizing agent like DMSO or PEG-400, followed by dilution with saline). Note: The final concentration of the solubilizing agent should be minimized and confirmed to be non-toxic to the animals.
-
Sterile filter (0.22 µm)
-
Sterile vials
Procedure:
-
Determine the appropriate vehicle and solubilizing agent concentration. This may require pilot testing.
-
Dissolve the calculated amount of this compound powder in the minimal required volume of the solubilizing agent (e.g., DMSO).
-
Slowly add sterile saline to the desired final volume while vortexing or stirring to prevent precipitation.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the solution as per stability data, protected from light.
2.4. This compound Administration via Intraperitoneal (IP) Injection in Rats and Mice
IP injection is a common route for systemic drug administration in rodents.
Materials:
-
Prepared this compound solution
-
Sterile syringes and needles (23-25 gauge for rats, 25-27 gauge for mice)[9]
Procedure:
-
Properly restrain the animal to expose the abdomen. For mice, the scruffing technique is common. For rats, manual restraint with the animal on its back is often used.
-
Locate the injection site. The preferred site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.[9][10]
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.[9][10]
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution. The maximum recommended injection volume is typically 10 ml/kg.[9]
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. This compound | C12H14N2O2 | CID 4909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chronic this compound treatment in the rat: an animal model of this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced embryolethality and DRL deficits in surviving offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Single-dose pharmacokinetics and anticonvulsant efficacy of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Tremor: Relevance to Human Tremor Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
Application Notes and Protocols for Studying Primidone's Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the cellular effects of Primidone, an anticonvulsant medication also under investigation for its potential in other therapeutic areas. The following sections detail experimental procedures for assessing this compound's impact on cell viability, apoptosis, cell cycle, and key signaling pathways in relevant cell lines.
Data Presentation
Summary of this compound's In Vitro Efficacy
| Target/Process | Cell Line | Assay Type | This compound Concentration/IC50 | Reference(s) |
| TRPM3 Inhibition | HEK293 (expressing rat TRPM3) | Calcium Influx (Fluo-4 AM) | IC50: 0.6 µM | |
| RIPK1-mediated Necroptosis | U937 (human monocytic) | Cell Viability | Significant protection at 1 mM | |
| RIPK1 Kinase Activity | In vitro kinase assay | ADP-Glo Kinase Assay | ~50% inhibition at 0.1–1 µM; Complete inhibition ≥10 µM | |
| Cytotoxicity | Neuroblastoma (SH-SY5Y, SK-N-AS) | Cell Viability (General) | IC50 values for the related imipridone class are in the low µM range. Specific IC50 for this compound is not readily available in the public domain. | |
| Cytotoxicity | Glioblastoma (U-251 MG, T98-G) | Cell Viability (General) | Specific IC50 for this compound is not readily available in the public domain. |
Experimental Protocols
Cell Culture
a. Neuroblastoma Cell Lines (e.g., SH-SY5Y, SK-N-BE(2))
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
b. Glioblastoma Cell Lines (e.g., U-251 MG, T98-G)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
c. HEK293 Cells (for transient or stable expression)
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 90% confluency.
This compound Preparation
-
Stock Solution: Prepare a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 1 mM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed cells and treat with this compound as for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: The DNA content is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Calcium Imaging for TRPM3 Activity
This protocol is adapted from studies on TRPM3 inhibition by this compound.
-
Cell Line: HEK293 cells stably or transiently expressing TRPM3.
-
Procedure:
-
Seed cells on glass coverslips.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Mount the coverslip on a perfusion chamber of an inverted microscope equipped for fluorescence imaging.
-
Perfuse the cells with a baseline buffer.
-
Apply this compound at various concentrations for a pre-incubation period.
-
Stimulate the cells with a TRPM3 agonist (e.g., pregnenolone sulfate).
-
Record the changes in intracellular calcium concentration by measuring the fluorescence intensity.
-
-
Data Analysis: Quantify the inhibition of the agonist-induced calcium influx by this compound and calculate the IC50.
RIPK1 Kinase Activity Assay
This in vitro assay directly measures the inhibitory effect of this compound on RIPK1 kinase activity.
-
Reagents: Recombinant human active RIPK1, Kinase Dilution Buffer, ATP, and a kinase assay kit (e.g., ADP-Glo™).
-
Procedure:
-
Pre-incubate recombinant RIPK1 with various concentrations of this compound in the kinase dilution buffer for 15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kinase assay system, which involves a luminescence-based readout.
-
-
Data Analysis: Determine the percentage of RIPK1 kinase activity inhibition by this compound relative to a vehicle control.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This is a general protocol to study the effects of this compound on voltage-gated sodium or calcium channels.
-
Cell Line: Cell lines expressing the ion channel of interest (e.g., HEK293 cells stably expressing a specific sodium or calcium channel subunit).
-
Procedure:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline ion channel currents using appropriate voltage protocols to elicit channel activation and inactivation.
-
Perfuse the cell with a solution containing this compound at a known concentration.
-
Record the ion channel currents in the presence of this compound.
-
Wash out the drug and record the recovery of the current.
-
-
Data Analysis: Measure the changes in current amplitude, kinetics of activation and inactivation, and voltage-dependence of channel gating induced by this compound.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's cellular effects.
Caption: Known signaling pathways affected by this compound.
Application Notes and Protocols for Immunohistochemistry in Primidone-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primidone, an anticonvulsant medication, is metabolized into active compounds, phenobarbital and phenylethylmalonamide (PEMA), which collectively exert their effects on the central nervous system.[1][2][3] The primary mechanism of action involves the modulation of neuronal excitability through interactions with GABAergic and glutamatergic pathways, as well as voltage-gated sodium and calcium channels.[1][3][4][5] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of specific proteins within the cellular context of tissues. When studying the effects of this compound, IHC can be instrumental in elucidating changes in protein expression, localization, and cell signaling pathways.
These application notes provide a comprehensive guide for performing IHC on tissues from subjects treated with this compound. The provided protocols are intended as a starting point and may require optimization based on the specific tissue, target antigen, and antibodies used.
Potential Protein Targets for IHC in this compound Research
The mechanism of action of this compound and its metabolites suggests several potential protein targets for investigation using IHC. These targets can help in understanding the drug's efficacy, off-target effects, and underlying molecular changes.
Table 1: Potential IHC Targets in this compound-Treated Tissue
| Protein Category | Specific Targets | Rationale |
| GABAergic System | GABA A Receptor Subunits (e.g., α1, β2, γ2), GAD65/67 | This compound's metabolite, phenobarbital, enhances GABAergic inhibition.[1][3] IHC can reveal changes in receptor subunit expression or the distribution of GABA-synthesizing enzymes. |
| Glutamatergic System | NMDA Receptor Subunits (e.g., NR1, NR2A/B), EAATs (e.g., GLAST, GLT-1) | This compound may influence glutamatergic neurotransmission.[3] Investigating receptor and transporter expression can provide insights into excitatory signaling. |
| Ion Channels | Voltage-gated Sodium Channels (Nav1.1, Nav1.2, Nav1.6), Voltage-gated Calcium Channels | This compound is known to alter ion channel function.[1] IHC can be used to examine changes in the expression and localization of specific channel subtypes. |
| Neuronal Activity Markers | c-Fos, Arc, Egr1 | To assess the impact of this compound on neuronal activity in specific brain regions. |
| Cellular Stress & Apoptosis | Caspase-3, Bcl-2, Bax, HSP70 | To investigate potential cellular stress or apoptotic pathways affected by long-term this compound treatment. |
| Neuroinflammation | Iba1 (microglia), GFAP (astrocytes) | To explore the potential neuroinflammatory effects associated with epilepsy or its treatment.[6] |
| Transcriptomically Identified Targets | TRAPPC11 and other convergent DEGs | A study identified genes differentially expressed following this compound treatment, which can be validated at the protein level using IHC.[7] |
Experimental Workflow for IHC on this compound-Treated Tissue
The following diagram illustrates a typical workflow for performing immunohistochemistry on tissues obtained from subjects treated with this compound.
Detailed Protocols
Protocol 1: Immunohistochemistry for Paraffin-Embedded Sections
This protocol provides a standard method for detecting antigens in formalin-fixed, paraffin-embedded (FFPE) tissues.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% normal serum from the same species as the secondary antibody in Wash Buffer)
-
Primary antibody (diluted in Blocking Buffer)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 80% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended for most antigens.[8][9][10][11]
-
Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath, steamer, or microwave.
-
Immerse slides in the hot buffer and incubate for 10-20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Wash Buffer: 3 x 5 minutes.
-
-
Peroxidase Blocking (for HRP-based detection):
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to quench endogenous peroxidase activity.
-
Rinse in Wash Buffer: 2 x 5 minutes.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain blocking solution (do not rinse).
-
Apply diluted primary antibody to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse in Wash Buffer: 3 x 5 minutes.
-
Apply biotinylated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse in Wash Buffer: 3 x 5 minutes.
-
Apply ABC reagent and incubate for 30 minutes at room temperature.
-
Rinse in Wash Buffer: 3 x 5 minutes.
-
Apply DAB substrate solution and incubate until the desired stain intensity develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse in running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanols (70%, 80%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Immunofluorescence for Frozen Sections
This protocol is suitable for antigens that may be sensitive to the harsh processing of paraffin embedding.
Materials:
-
Fresh frozen tissue sections on charged slides
-
Fixative (e.g., ice-cold 4% paraformaldehyde or acetone)
-
Wash Buffer (e.g., PBS)
-
Blocking Buffer (e.g., 5% normal serum and 0.3% Triton X-100 in PBS)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Fix frozen sections in ice-cold 4% PFA for 15 minutes or ice-cold acetone for 10 minutes.
-
Rinse in PBS: 3 x 5 minutes.
-
-
Permeabilization (if required for intracellular antigens):
-
Incubate in 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Rinse in PBS: 3 x 5 minutes.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Apply diluted primary antibody and incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse in PBS: 3 x 5 minutes.
-
Apply fluorophore-conjugated secondary antibody and incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Rinse in PBS: 3 x 5 minutes.
-
Incubate with DAPI solution for 5 minutes.
-
Rinse in PBS.
-
-
Mounting:
-
Coverslip with antifade mounting medium.
-
Store slides at 4°C, protected from light.
-
This compound's Mechanism of Action: A Signaling Pathway Overview
The following diagram illustrates the key signaling pathways affected by this compound and its metabolites.
Data Presentation and Quantification
To ensure objective analysis of IHC results, quantitative data should be collected and presented in a structured format.
Table 2: Example of Quantitative IHC Data Summary
| Treatment Group | Brain Region | Target Protein | Mean Staining Intensity (OD) | % Positive Cells | n | p-value |
| Vehicle Control | Hippocampus | GABA A R α1 | 0.45 ± 0.05 | 65 ± 5 | 6 | - |
| This compound (50 mg/kg) | Hippocampus | GABA A R α1 | 0.62 ± 0.07 | 78 ± 6 | 6 | <0.05 |
| Vehicle Control | Cortex | c-Fos | 0.12 ± 0.02 | 15 ± 3 | 6 | - |
| This compound (50 mg/kg) | Cortex | c-Fos | 0.08 ± 0.01 | 9 ± 2 | 6 | <0.05 |
OD: Optical Density
Data Analysis Considerations:
-
Image Acquisition: Capture images under consistent lighting conditions and magnification.
-
Region of Interest (ROI): Define standardized ROIs for analysis across all samples.
-
Thresholding: Apply a consistent threshold for positive staining.
-
Software: Utilize image analysis software (e.g., ImageJ/Fiji, QuPath) for unbiased quantification.
-
Statistical Analysis: Employ appropriate statistical tests to compare treatment groups.
Troubleshooting Common IHC Issues
Table 3: IHC Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Staining | Inactive primary antibody | Use a new aliquot; check antibody datasheet for recommended concentration. |
| Inappropriate antigen retrieval | Optimize HIER buffer pH, temperature, and incubation time. Try PIER. | |
| Incorrect secondary antibody | Ensure secondary antibody is raised against the host species of the primary. | |
| High Background | Non-specific antibody binding | Increase blocking time; use serum from the same species as the secondary antibody. |
| Endogenous peroxidase/biotin | Add quenching steps for peroxidase; use avidin/biotin blocking for biotin-based methods. | |
| Primary antibody concentration too high | Titrate the primary antibody to find the optimal dilution. | |
| Non-specific Staining | Cross-reactivity of antibody | Use affinity-purified antibodies; include isotype controls. |
| Edge effect/drying of sections | Keep sections hydrated throughout the procedure; use a humidified chamber. |
Conclusion
Immunohistochemistry is a vital tool for investigating the molecular and cellular effects of this compound treatment. By carefully selecting protein targets based on the drug's mechanism of action and employing optimized protocols, researchers can gain valuable insights into its therapeutic and potential off-target effects. The protocols and guidelines presented here provide a solid foundation for conducting robust and reproducible IHC studies in the context of this compound research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reallifepharmacology.com [reallifepharmacology.com]
- 6. Neuroinflammatory targets and treatments for epilepsy validated in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptomic effects of propranolol and this compound converge on molecular pathways relevant to essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 10. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 11. news-medical.net [news-medical.net]
Application Notes and Protocols for Patch-Clamp Recording in Neurons Exposed to Primidone
For Researchers, Scientists, and Drug Development Professionals
Application Note: Electrophysiological Characterization of Primidone's Effects on Neuronal Ion Channels
Introduction
This compound is an anticonvulsant medication used in the management of grand mal, psychomotor, and focal epileptic seizures, as well as for essential tremor. Its therapeutic effects are attributed to its multi-target mechanism of action, which involves direct modulation of neuronal ion channels and the actions of its active metabolites, phenobarbital and phenylethylmalonamide (PEMA). Patch-clamp electrophysiology is an indispensable tool for elucidating the precise molecular interactions between this compound and its targets, providing high-resolution data on ion channel function.
Mechanism of Action
This compound exerts its effects on neuronal excitability through several key mechanisms:
-
Inhibition of Voltage-Gated Sodium Channels: this compound is understood to bind to and inhibit voltage-gated sodium channels, which reduces the high-frequency repetitive firing of action potentials that characterizes seizure activity.[1][2]
-
Metabolism to Active Compounds: this compound is metabolized in the liver to phenobarbital and PEMA, both of which are active anticonvulsants.[1]
-
Potentiation of GABAergic Inhibition (via Phenobarbital): The metabolite phenobarbital is a positive allosteric modulator of the GABA-A receptor. It increases the duration of chloride channel opening in response to GABA, leading to hyperpolarization of the neuronal membrane and a reduction in excitability.[1][3]
-
Inhibition of Glutamatergic Excitation (via Phenobarbital): At higher concentrations, phenobarbital can also inhibit AMPA/kainate glutamate receptors, further dampening excitatory neurotransmission.[4][5][6]
-
Inhibition of TRPM3 Channels: this compound has been identified as a potent inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, which may contribute to its therapeutic profile.[7][8]
Data Presentation: Effects of this compound and Metabolites on Ion Channel Function
The following tables summarize quantitative data from patch-clamp studies on the effects of this compound and its primary active metabolite, phenobarbital, on key neuronal ion channels.
Table 1: this compound & Metabolites - Effect on TRPM3 Channels
| Compound | Target | Effect | Potency (IC₅₀) | Cell Type | Reference |
|---|---|---|---|---|---|
| This compound | TRPM3 | Inhibition | 0.6 - 2.9 µM | HEK293 | [7][9][10] |
| Phenobarbital | TRPM3 | Inhibition | 4.4 µM | HEK293 | [11] |
| PEMA | TRPM3 | No significant inhibition | > 40 µM | HEK293 |[11] |
Table 2: Phenobarbital - Effect on GABA-A Receptors
| Effect | Potency (EC₅₀) | Kinetic Change | Cell Type | Reference |
|---|---|---|---|---|
| Potentiation of GABAergic IPSCs | 144 µM | Increased decay time constant | Neocortical Neurons | [12] |
| Direct Agonism / Channel Gating | 133 µM - 3.0 mM | Increased mean open time | Neocortical & Hippocampal Neurons |[12][13][14] |
Table 3: Phenobarbital - Effect on Glutamate Receptors
| Target | Effect | Potency (IC₅₀) | Magnitude of Effect | Cell Type | Reference |
|---|---|---|---|---|---|
| AMPA/Kainate Receptors | Inhibition | - | Reduced current to 67.2% of control | Hippocampal Neurons | [4] |
| AMPA Receptor (hGluA2(R) subunit) | Inhibition | 730 µM | - | hGluA2(R) expressing cells | [5] |
| NMDA Receptors | No significant effect | - | - | Pyramidal Cells |[4] |
Protocols for Patch-Clamp Recording
Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents
This protocol is designed to assess the effect of this compound on voltage-gated sodium channels in cultured neurons.
1. Cell Preparation:
-
Plate primary hippocampal or cortical neurons on poly-D-lysine coated glass coverslips and culture for 10-14 days.
-
Alternatively, use cell lines expressing specific sodium channel subtypes (e.g., HEK-293 expressing Nav1.2).
2. Solutions and Reagents:
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM glucose. Bubble with 95% O₂/5% CO₂.
-
Internal (Pipette) Solution: 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES. Adjust to pH 7.3 with CsOH. (Cesium is used to block potassium channels).
-
Pharmacological Agents:
-
Tetrodotoxin (TTX) as a control to confirm sodium current identity.
-
This compound stock solution (e.g., 100 mM in DMSO), diluted to final concentrations (e.g., 1 µM - 100 µM) in ACSF.
-
3. Recording Procedure:
-
Transfer a coverslip with neurons to the recording chamber on the microscope stage and perfuse with ACSF at 1.5-2 mL/min.
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a target neuron and form a gigaohm seal (>1 GΩ) in voltage-clamp mode.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Hold the cell at -90 mV.
-
Apply a voltage protocol to elicit sodium currents. A typical protocol involves a series of depolarizing steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).
-
After establishing a stable baseline recording, perfuse the chamber with ACSF containing the desired concentration of this compound.
-
Repeat the voltage protocol at regular intervals to observe the onset and steady-state effect of the drug on current amplitude and kinetics.
-
Perform a washout with ACSF to determine the reversibility of the effect.
4. Data Analysis:
-
Measure the peak inward current at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) relationship curves.
-
Analyze channel kinetics, including time to peak and inactivation time constants.
-
Generate concentration-response curves to determine the IC₅₀ if multiple concentrations are tested.
Protocol 2: Whole-Cell Voltage-Clamp Recording of GABA-A Receptor Currents
This protocol is for assessing the modulatory effects of this compound's metabolite, phenobarbital, on GABA-A receptor-mediated currents.
1. Cell Preparation:
-
Use cultured hippocampal, cortical, or spinal cord neurons, as these robustly express GABA-A receptors.[13]
2. Solutions and Reagents:
-
External Solution (ACSF): As described in Protocol 1. To isolate GABAergic currents, include antagonists for glutamate receptors (e.g., 20 µM CNQX and 50 µM APV) and sodium channels (1 µM TTX).
-
Internal (Pipette) Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP. Adjust to pH 7.3 with CsOH. (A high chloride concentration is used to produce inward currents at negative holding potentials).
-
Pharmacological Agents:
-
GABA (agonist).
-
Phenobarbital stock solution, diluted to final concentrations (e.g., 10 µM - 1 mM).
-
Bicuculline (GABA-A antagonist) for control confirmation.
-
3. Recording Procedure:
-
Establish a whole-cell recording as described in Protocol 1.
-
Hold the neuron at a potential of -70 mV.
-
Apply GABA via a puffer pipette or fast perfusion system to evoke a baseline GABAergic current.
-
Co-apply a sub-maximal concentration of GABA with various concentrations of phenobarbital to measure potentiation.
-
Alternatively, to test for direct agonism, apply phenobarbital in the absence of GABA.
-
Record the peak current amplitude and decay kinetics of the evoked inhibitory postsynaptic currents (IPSCs).
4. Data Analysis:
-
Quantify the percentage increase in GABA-evoked current amplitude in the presence of phenobarbital.
-
Measure the change in the decay time constant of the IPSCs.
-
Generate concentration-response curves to determine the EC₅₀ for potentiation and/or direct activation.
Visualizations
Caption: Metabolism of this compound and the subsequent actions on neuronal ion channels.
Caption: Experimental workflow for a whole-cell patch-clamp drug screening experiment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 4. Phenobarbital but Not Diazepam Reduces AMPA/kainate Receptor Mediated Currents and Exerts Opposite Actions on Initial Seizures in the Neonatal Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of anti-seizure medications on ionotropic glutamate receptors: special focus on AMPA receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits TRPM3 and attenuates thermal nociception in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits TRPM3 and attenuates thermal nociception in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Microdialysis of Primidone in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primidone is an anticonvulsant drug utilized in the management of various seizure disorders.[1] It exerts its therapeutic effect through its own activity and that of its two active metabolites, phenobarbital (PB) and phenylethylmalonamide (PEMA).[2][3][4] Understanding the pharmacokinetics of this compound and its metabolites within the brain is crucial for optimizing treatment strategies and developing novel antiepileptic therapies. In-vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid (ECF), providing critical insights into blood-brain barrier penetration and target site exposure.[5][6][7] These application notes provide a detailed overview and experimental protocols for the use of in-vivo microdialysis to measure this compound and its metabolites in the brain.
Metabolic Pathway of this compound
This compound undergoes metabolic conversion to its active metabolites, phenobarbital and PEMA.[1][8] This conversion occurs both systemically in the liver and directly within the brain tissue.[1][9] The intracerebral metabolism of this compound highlights the importance of measuring the parent drug and its metabolites directly in the brain to fully understand its neuropharmacology.[9]
Experimental Workflow for In-Vivo Microdialysis of this compound
The following diagram outlines the typical experimental workflow for an in-vivo microdialysis study to measure this compound and its metabolites in the brain of a freely moving animal model, such as a rat.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-dose pharmacokinetics and anticonvulsant efficacy of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood and cerebrospinal fluid pharmacokinetics of this compound and its primary pharmacologically active metabolites, phenobarbital and phenylethylmalonamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Studies on the intracerebral metabolism of anticonvulsant drugs--I. Perfusion of this compound through the isolated brain of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Primidone Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for addressing the poor aqueous solubility of Primidone.
Section 1: this compound Physicochemical Properties and Solubility Profile
This section covers the fundamental properties of this compound that influence its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a white crystalline powder that is practically insoluble or very slightly soluble in water.[1][2][3] Its solubility is reported as approximately 60 mg per 100 mL (0.6 mg/mL) in water at 37°C.[4][5][6] Due to its low solubility and high permeability, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[2]
Q2: How do different solvents affect this compound's solubility?
This compound exhibits higher solubility in some organic solvents and in alkaline solutions.[1][2][3] It is slightly soluble in alcohol.[1]
Data Presentation: this compound Properties
The quantitative data regarding this compound's properties are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [7] |
| Molecular Weight | 218.25 g/mol | [8][7][9][10] |
| Melting Point | 279-284 °C | [4][6][8] |
| BCS Class | II | [2] |
| Appearance | White crystalline powder | [4][8] |
| Predicted pKa | 12.26 | [2] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water (37 °C) | ~0.6 mg/mL | [4][6] |
| Water (19 °C) | < 1 mg/mL | [2][3] |
| Ethanol | 3 mg/mL (Slightly soluble) | [1][9] |
| DMSO | 44 mg/mL | [9] |
| Alkaline Solutions | Soluble | [1][2][3] |
Section 2: Troubleshooting Common Solubility Issues
Direct answers to common problems encountered during the solubilization of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my neutral aqueous buffer. What should I do?
This is expected behavior due to this compound's very low intrinsic water solubility.[1][4] To achieve a higher concentration in an aqueous medium, you must employ a solubility enhancement technique. The most straightforward methods include adjusting the pH to the alkaline range or using co-solvents.
Q2: I dissolved this compound in a high-pH solution, but it precipitated when I adjusted the pH back to neutral. How can I avoid this?
This compound is soluble in alkaline solutions because it can be deprotonated at a high pH.[1][2] When the pH is neutralized, the compound converts back to its poorly soluble free form, causing it to precipitate. To avoid this, either the final experiment must be conducted at the elevated pH, or the concentration must be kept below the aqueous solubility limit at the final neutral pH. Alternatively, consider another enhancement strategy like using co-solvents or cyclodextrin complexation.
Q3: Can I use heat to dissolve this compound in an aqueous solution?
Heating can temporarily increase the dissolution rate and solubility. However, as the solution cools to room or physiological temperature, the this compound will likely precipitate out if the concentration exceeds its solubility limit at that temperature. Gentle heating and sonication can be useful for dissolving the compound in a co-solvent or a vehicle for complexation before dilution.[11]
Section 3: Experimental Protocols for Solubility Enhancement
This section provides detailed methodologies for common and effective techniques to increase the aqueous concentration of this compound.
Strategy 1: pH Adjustment
This compound's solubility significantly increases in alkaline conditions.[1][2][3] This method is suitable for in vitro experiments where a high pH does not interfere with the assay.
Protocol 1: Preparation of this compound Solutions using pH Adjustment
-
Prepare an Alkaline Buffer: Prepare a suitable alkaline buffer, such as 100 mM carbonate buffer (pH 10-11) or use a dilute NaOH solution (e.g., 0.01 M - 0.1 M).
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Solubilization: Slowly add the this compound powder to the alkaline solution while stirring vigorously with a magnetic stirrer.
-
Ensure Complete Dissolution: Continue stirring until the solution is clear. Gentle warming or sonication can be used to expedite the process.
-
Final pH Check: Before use, confirm that the final pH of the solution is compatible with your experimental system. Be aware that subsequent dilution in a neutral buffer may cause precipitation if the final concentration is above this compound's aqueous solubility limit.
Strategy 2: Co-solvency
The use of water-miscible organic solvents (co-solvents) is a common and effective method to dissolve poorly soluble compounds.[12][13] This is often used to prepare high-concentration stock solutions.
Protocol 2: Preparation of this compound Stock Solutions using Co-solvents
-
Select Co-solvent: Choose a co-solvent appropriate for your experimental system. Dimethyl sulfoxide (DMSO) and ethanol are common choices.
-
Prepare Stock Solution: Weigh this compound and add it to the 100% co-solvent to achieve a high concentration (e.g., 10-40 mg/mL in DMSO). Use a vortex mixer and/or sonication to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare the final working concentration by diluting the stock solution into your aqueous experimental medium (e.g., cell culture media, buffer).
-
Critical Step - Dilution: Add the stock solution to the aqueous medium dropwise while vortexing or stirring to avoid localized high concentrations that can cause immediate precipitation. Ensure the final percentage of the co-solvent is low (typically <1%, often <0.1%) and compatible with your assay.
Table 3: Common Co-solvents for this compound
| Co-solvent | Typical Use | Considerations |
| DMSO | In vitro cell-based assays | Can be toxic to cells at concentrations >0.5-1%. |
| Ethanol | In vitro and some in vivo studies | Less toxic than DMSO but may have biological effects. |
| Polyethylene Glycol (PEG 400) | Formulations for oral administration | Generally recognized as safe (GRAS), can improve solubility. |
| Propylene Glycol | Parenteral and oral formulations | Common vehicle for injections; viscosity should be considered. |
Strategy 3: Particle Size Reduction (Nanonization)
For solid dosage forms or suspensions, reducing the particle size increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[5][13][14] Technologies like micronization or the creation of nanosuspensions are employed for this purpose.[12][14][15]
Protocol 3: General Method for Preparing a Nanosuspension via Microemulsification
This protocol describes a lab-scale microemulsification method, similar to that used for preparing this compound Solid Lipid Nanoparticles (SLNs).[16]
-
Prepare Organic Phase: Dissolve this compound and a lipid (e.g., glyceryl monostearate) in a suitable water-miscible organic solvent (e.g., ethanol) with gentle heating (e.g., 45°C).[16]
-
Prepare Aqueous Phase: In a separate beaker, dissolve a surfactant/emulsifier (e.g., Poloxamer 188) in purified water, heated to the same temperature.[16]
-
Form Emulsion: Add the organic phase to the aqueous phase under continuous high-speed stirring to form a primary oil-in-water emulsion.[16]
-
Form Nanosuspension: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size to the nanometer range.
-
Remove Solvent: Evaporate the organic solvent using a rotary evaporator or by stirring at room temperature overnight.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and drug loading.
Section 4: Summary and Strategy Selection
Choosing the right method depends entirely on the experimental context.
Decision-Making Flowchart
The following flowchart can guide you in selecting an appropriate solubilization strategy.
Table 4: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages | Best For... |
| pH Adjustment | Ionization of the molecule in alkaline solution. | Simple, inexpensive, achieves high concentrations. | Limited to experiments tolerant of high pH; risk of precipitation upon neutralization. | In vitro biochemical assays; analytical chemistry. |
| Co-solvency | Alters solvent polarity to be more favorable for the solute. | Easy to prepare high-concentration stocks; widely used. | Potential for co-solvent toxicity or interference in biological assays. | Preparing stock solutions for in vitro cell culture experiments. |
| Particle Size Reduction | Increases surface area-to-volume ratio, increasing dissolution rate.[14] | Significantly improves dissolution rate and bioavailability for solid forms.[5] | Requires specialized equipment (homogenizers, mills); does not increase equilibrium solubility.[13] | Development of oral solid dosage forms and suspensions. |
| Complexation | Encapsulation of the drug molecule within a host molecule (e.g., cyclodextrin). | Creates a truly solubilized aqueous solution without organic solvents or extreme pH. | Can be expensive; requires formulation development and characterization. | Aqueous formulations for in vivo studies where co-solvents are not desired. |
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | 125-33-7 [chemicalbook.com]
- 3. This compound | 125-33-7 [amp.chemicalbook.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. US20070149779A1 - this compound process and compositions - Google Patents [patents.google.com]
- 6. drugs.com [drugs.com]
- 7. Primidon | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound | C12H14N2O2 | CID 4909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. wjbphs.com [wjbphs.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. impactfactor.org [impactfactor.org]
Minimizing metabolite interference in Primidone assays
Welcome to the Technical Support Center for Primidone assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing metabolite interference and to offer troubleshooting support for accurate this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized?
A: this compound is an anticonvulsant medication used to treat seizure disorders.[1] It is metabolized in the liver into two active metabolites: Phenobarbital (PB) and Phenylethylmalonamide (PEMA).[2][3] Both this compound and its metabolites possess anticonvulsant properties.[1]
Q2: Why is it important to monitor this compound and its metabolite levels?
A: Therapeutic drug monitoring (TDM) of this compound is crucial to ensure its concentration is within the therapeutic range, maximizing efficacy while minimizing toxicity. Since this compound is converted to the active metabolite Phenobarbital, which has a long half-life, monitoring both compounds is often recommended to assess patient compliance and optimize dosage.[4]
Q3: What are the common methods for measuring this compound and its metabolites?
A: The most common methods are immunoassays (such as Enzyme Multiplied Immunoassay Technique - EMIT, and Cloned Enzyme Donor Immunoassay - CEDIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays are widely used for routine clinical monitoring, while LC-MS/MS is a more specific and sensitive method often used for research and as a confirmatory test.
Q4: What is metabolite interference in this compound assays?
A: Metabolite interference occurs when the assay used to measure this compound also detects its metabolites, primarily Phenobarbital and PEMA. This is a significant issue with some immunoassays due to the structural similarity between this compound and its metabolites, leading to cross-reactivity of the antibodies used in the assay. This can result in an overestimation of the actual this compound concentration.
Q5: How significant is the interference from Phenobarbital and PEMA in immunoassays?
A: The degree of interference varies considerably depending on the specific immunoassay platform and the antibody used. Phenobarbital, being a major and structurally similar metabolite, often shows significant cross-reactivity. PEMA is generally considered to have less cross-reactivity, but it can still contribute to inaccurate results. It is essential to consult the package insert for the specific assay being used to understand the extent of cross-reactivity.
Q6: Why is PEMA not as commonly monitored as this compound and Phenobarbital?
A: While PEMA has anticonvulsant activity, it is significantly less potent and more toxic than Phenobarbital.[5] Studies have shown that PEMA's contribution to the overall therapeutic effect is minor compared to this compound and Phenobarbital. Therefore, routine monitoring of PEMA is often not considered clinically necessary for most patients.
Troubleshooting Guide: Metabolite Interference in Immunoassays
This guide provides a step-by-step approach to identifying and mitigating suspected metabolite interference in your this compound immunoassay.
Problem: this compound results are unexpectedly high or do not correlate with the patient's clinical presentation.
Caption: Troubleshooting workflow for suspected metabolite interference in this compound immunoassays.
Step 1: Review Clinical Data and Phenobarbital Levels
-
Action: Correlate the this compound result with the patient's clinical status, dosage, and the measured Phenobarbital concentration.
-
Rationale: A high this compound level in a patient on a stable dose with therapeutic Phenobarbital levels may indicate assay interference.
Step 2: Consult the Assay's Package Insert
-
Action: Carefully review the package insert for your specific immunoassay kit.
-
Rationale: The package insert should provide data on the cross-reactivity of the antibody with Phenobarbital, PEMA, and other related compounds. This will give you an indication of the potential for interference.
Step 3: Perform a Serial Dilution Study
-
Action: Dilute the patient sample with a drug-free serum or the recommended diluent and re-assay.
-
Rationale: If a cross-reacting metabolite is present at a high concentration, the apparent this compound concentration will not decrease linearly with dilution. A non-linear dilution profile is a strong indicator of interference.
Step 4: Confirmation with a More Specific Method
-
Action: Analyze the sample using a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Rationale: LC-MS/MS can chromatographically separate this compound from its metabolites before detection, providing a more accurate quantification of the parent drug.
Step 5: Report Results with a Cautionary Note
-
Action: If interference is confirmed, report the immunoassay result with a note indicating the potential for positive interference from metabolites.
-
Rationale: This provides crucial context for the clinician interpreting the results.
Data Presentation: Metabolite Cross-Reactivity in this compound Immunoassays
The degree of cross-reactivity with Phenobarbital and PEMA is a critical performance characteristic of any this compound immunoassay. This data is typically found in the package insert provided by the manufacturer. Below are tables summarizing the type of information you should look for. Note: The values presented here are illustrative examples. Always refer to the specific package insert for the assay you are using.
Table 1: Example of Phenobarbital Cross-Reactivity Data
| Immunoassay Platform | Assay Principle | Phenobarbital Concentration Tested (µg/mL) | % Cross-Reactivity (Illustrative) |
| Manufacturer A - Analyzer X | EMIT | 40 | 5-15% |
| Manufacturer B - Analyzer Y | CEDIA | 40 | 2-10% |
| Manufacturer C - Analyzer Z | Competitive Chemiluminescent | 40 | <5% |
Table 2: Example of PEMA Cross-Reactivity Data
| Immunoassay Platform | Assay Principle | PEMA Concentration Tested (µg/mL) | % Cross-Reactivity (Illustrative) |
| Manufacturer A - Analyzer X | EMIT | 20 | <2% |
| Manufacturer B - Analyzer Y | CEDIA | 20 | <1% |
| Manufacturer C - Analyzer Z | Competitive Chemiluminescent | 20 | Not Detectable |
Experimental Protocols
Protocol 1: Sample Preparation for Minimizing Matrix Effects
This protocol describes a simple protein precipitation method for serum or plasma samples prior to analysis by LC-MS/MS.
Materials:
-
Patient serum or plasma sample
-
Internal Standard (IS) solution (e.g., this compound-d5, Phenobarbital-d5 in methanol)
-
Acetonitrile, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
-
Vortex for 15 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for this compound, Phenobarbital, and PEMA
This is a representative LC-MS/MS method for the simultaneous quantification of this compound and its major metabolites.
Caption: A typical workflow for LC-MS/MS analysis of this compound and its metabolites.
Liquid Chromatography Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Illustrative):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 219.1 | 162.1 |
| This compound-d5 | 224.1 | 167.1 |
| Phenobarbital | 233.1 | 190.1 |
| Phenobarbital-d5 | 238.1 | 195.1 |
| PEMA | 207.1 | 162.1 |
Signaling Pathways and Logical Relationships
References
- 1. Dimension EXL 200 - Siemens Healthineers USA [siemens-healthineers.com]
- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 3. The "forgotten" cross-tolerance between phenobarbital and this compound: it can prevent acute this compound-related toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. - Physicians Office Resource [physiciansofficeresource.com]
- 5. medline.com [medline.com]
Troubleshooting peak tailing in Primidone HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Primidone, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing in this compound HPLC analysis?
Peak tailing in HPLC, where a peak is asymmetrical with a trailing edge, can compromise the accuracy of peak integration, reduce resolution, and lead to poor reproducibility[1][2]. The primary causes can be broadly categorized as follows:
-
Chemical Interactions: Secondary interactions between this compound and the stationary phase are a major contributor. This often involves interactions with residual silanol groups on silica-based columns, especially for compounds with basic functional groups[3][4][5].
-
Column Issues: Physical problems with the HPLC column, such as degradation, contamination, voids in the packing bed, or a blocked inlet frit, can lead to peak distortion for all analytes in the chromatogram[1][5][6].
-
System and Method Parameters: Issues related to the HPLC system or the analytical method can also induce peak tailing. These include extra-column effects (e.g., excessive tubing length), sample overload, and a mismatch between the sample solvent and the mobile phase[1][4][6][7].
Q2: How does the mobile phase pH affect this compound peak shape?
Mobile phase pH is a critical parameter that can significantly impact the retention, selectivity, and peak shape of ionizable compounds like this compound[8][9]. This compound has a predicted pKa of approximately 12.26. The pH of the mobile phase determines the ionization state of both the analyte and the residual silanol groups on the silica-based stationary phase.
-
At mid-range pH: Silanol groups (pKa ~3.5-4.5) on the silica surface can be ionized and negatively charged, leading to strong secondary ionic interactions with any positively charged portions of the this compound molecule, resulting in significant peak tailing[3][5][10].
-
At low pH (e.g., pH < 3): The silanol groups are protonated and thus neutral, which minimizes secondary interactions and generally improves peak shape for basic compounds[3][6][11]. However, it is crucial to use a column that is stable at low pH to avoid stationary phase degradation[6].
-
At high pH (e.g., pH > 8): this compound will be in its neutral, un-ionized form, which can lead to better retention and improved peak shape. However, standard silica-based columns are often not stable at high pH. Specialized hybrid or polymer-based columns are recommended for high-pH applications.
Q3: My this compound peak is tailing, but other peaks in the chromatogram look fine. What should I investigate first?
When only the this compound peak exhibits tailing, the issue is likely related to specific chemical interactions between this compound and the stationary phase[12][13]. Here’s a prioritized troubleshooting workflow:
-
Assess Mobile Phase pH: If your mobile phase pH is in the mid-range (4-7), consider adjusting it. Lowering the pH to around 3 is a common first step to reduce silanol interactions[3][6].
-
Use an End-Capped Column: If you are not already using one, switch to a column with an end-capped stationary phase. End-capping chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions[3][6].
-
Consider Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve the peak shape of basic compounds[6][11]. However, modern, high-purity silica columns often make this less necessary[6].
Q4: All the peaks in my chromatogram, including this compound, are tailing. What is the likely cause?
If all peaks in your chromatogram are showing a similar tailing issue, the problem is likely systemic and not related to the specific chemistry of this compound[6][12]. The following should be investigated:
-
Column Void or Damage: A void at the head of the column or a disturbed packing bed can cause peak distortion[5][10]. This can be confirmed by replacing the column with a new one of the same type[5]. Using a guard column can help protect the analytical column from damage and contamination[6][13].
-
Blocked Inlet Frit: Particulate matter from the sample, mobile phase, or system wear can block the column's inlet frit, leading to poor peak shape[2]. Reversing and flushing the column (if the manufacturer's instructions permit) may resolve the issue.
-
Extra-Column Volume: Excessive dead volume in the system, caused by long or wide-bore tubing or improper fittings, can lead to band broadening and peak tailing[4][6]. Ensure all connections are secure and tubing is of the appropriate internal diameter.
Q5: Can my sample preparation be causing peak tailing for this compound?
Yes, sample preparation can significantly impact peak shape. Here are two common scenarios:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broadened and tailing peaks[1][7]. To check for this, dilute your sample and reinject it. If the peak shape improves, you were likely overloading the column.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion, particularly for early eluting peaks[7][10]. Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent[1][10].
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting this compound Peak Tailing
This guide provides a step-by-step workflow for identifying and resolving the root cause of peak tailing in your this compound HPLC analysis.
Caption: Troubleshooting workflow for this compound peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
This protocol describes how to systematically adjust the mobile phase pH to improve the peak shape of this compound.
Objective: To determine the optimal mobile phase pH for symmetrical this compound peaks by minimizing secondary silanol interactions.
Materials:
-
HPLC system with UV detector
-
C18 column (preferably end-capped and stable at low pH)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (or trifluoroacetic acid)
-
Ammonium acetate (or ammonium formate)
-
pH meter
Procedure:
-
Prepare Initial Mobile Phase:
-
Prepare an aqueous buffer (e.g., 10 mM ammonium acetate) and adjust the pH to your current method's value.
-
Prepare the mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
-
-
Initial Analysis:
-
Equilibrate the HPLC system with the initial mobile phase.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the tailing factor for the this compound peak. A tailing factor greater than 1.2 is generally considered significant[1].
-
-
Low pH Mobile Phase Preparation and Analysis:
-
Prepare an aqueous mobile phase component and adjust the pH to 3.0 using formic acid.
-
Prepare the final mobile phase with the same organic modifier ratio.
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the new tailing factor and compare it to the initial result.
-
-
Data Evaluation:
-
Compare the peak shape, retention time, and tailing factor of this compound at the different pH values.
-
A significant reduction in the tailing factor at low pH suggests that silanol interactions were the primary cause of the peak tailing.
-
| Parameter | Initial Mobile Phase | Low pH Mobile Phase |
| Aqueous Component | 10 mM Ammonium Acetate | 0.1% Formic Acid in Water |
| pH | (User's current pH) | ~3.0 |
| Organic Component | Acetonitrile/Methanol | Acetonitrile/Methanol |
| Ratio (Aqueous:Organic) | (User's current ratio) | (Same as initial) |
| Expected Outcome | ||
| This compound Tailing Factor | > 1.2 | Closer to 1.0 |
| This compound Retention Time | May vary | May decrease |
Data Presentation
Table 1: Summary of Potential Causes and Solutions for this compound Peak Tailing
| Category | Potential Cause | Recommended Solution(s) |
| Chemical Interactions | Secondary interactions with residual silanols | Lower mobile phase pH to ~3[3][6].Use a high-purity, end-capped C18 column[3][6].Add a competing base (e.g., triethylamine) to the mobile phase[6][11]. |
| Mobile phase pH is close to analyte pKa | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa[4][14]. | |
| Column Issues | Column void or bed deformation | Replace the column[5][10].Use a guard column to protect the analytical column[6]. |
| Blocked inlet frit | Backflush the column (if permissible)[2].Filter all samples and mobile phases. | |
| Column contamination | Flush the column with a strong solvent[1]. | |
| System & Method | Extra-column volume | Use shorter, narrower internal diameter tubing[4].Ensure proper fitting connections. |
| Sample overload | Reduce the injection volume or dilute the sample[1][7]. | |
| Inappropriate sample solvent | Dissolve the sample in the mobile phase or a weaker solvent[7][10]. |
Table 2: Example HPLC Method Parameters for this compound Analysis
This table provides a starting point for developing a robust HPLC method for this compound, designed to minimize peak tailing.
| Parameter | Recommended Condition | Rationale |
| Column | C18, end-capped, 5 µm, 4.6 x 150 mm | End-capping minimizes silanol interactions[3][6]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH protonates silanols, reducing secondary interactions[6]. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 20-80% B over 10 minutes | To ensure adequate retention and elution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Improves peak shape and reproducibility. |
| Detection Wavelength | 210 nm | Based on reported methods for this compound[15]. |
| Injection Volume | 10 µL | A smaller volume helps to prevent band broadening. |
| Sample Diluent | Mobile Phase (initial conditions) | Ensures compatibility and good peak shape[10]. |
Visualizations
Diagram 1: Signaling Pathway of Peak Tailing due to Silanol Interactions
This diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic analytes like this compound.
Caption: Mechanism of peak tailing via silanol interactions.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. i01.yizimg.com [i01.yizimg.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. support.waters.com [support.waters.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Primidone Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in reducing variability in Primidone animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound animal studies?
Variability in this compound animal studies can arise from several factors:
-
Metabolic Differences: this compound is metabolized into active metabolites, phenobarbital (PB) and phenylethylmalonamide (PEMA).[1][2] The rate of metabolism can vary significantly between species (e.g., rats are more efficient at metabolizing this compound than mice) and even between strains of the same species.[1][3]
-
Animal Handling and Stress: Improper handling and stressful procedures can significantly impact an animal's physiological state, leading to variability in drug absorption, metabolism, and seizure thresholds.[4][5]
-
Route of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) can affect the rate and extent of drug absorption.[6]
-
Diet and Environment: The composition of the animal's diet and its housing conditions can influence drug-metabolizing enzymes and overall health, contributing to variability.[3][7][8]
-
Age and Sex: The age and sex of the animals can influence drug metabolism and sensitivity to this compound and its metabolites.[9]
Q2: How does the metabolism of this compound differ between common laboratory animals?
This compound is metabolized in the liver to its two major active metabolites: phenobarbital (PB) and phenylethylmalonamide (PEMA).[2] The anticonvulsant effect of this compound is largely attributed to its metabolite, phenobarbital.[10]
-
Rats vs. Mice: Rats are generally more efficient at producing and clearing phenobarbital and PEMA compared to mice.[1] This can lead to different pharmacokinetic profiles and potentially different therapeutic and toxicological outcomes.
-
Dogs: In dogs, this compound is also metabolized to PB and PEMA. Due to similarities in metabolism and pharmacokinetics with humans, the dog is considered a suitable model for epilepsy research.[11]
Q3: What is the general mechanism of action for this compound and its metabolites?
The precise mechanism of action is not fully understood, but it is believed to involve:
-
Sodium Channel Modulation: this compound is thought to interact with voltage-gated sodium channels, which inhibits high-frequency repetitive firing of action potentials.[10][11]
-
GABAergic System Enhancement: The metabolite phenobarbital enhances the activity of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to increased chloride ion influx and neuronal hyperpolarization.[2][12] This reduces neuronal excitability.
-
Glutamatergic System Inhibition: this compound may also reduce the release of the excitatory neurotransmitter glutamate.[2]
Troubleshooting Guides
Issue 1: High Variability in Seizure Protection Data
Possible Causes:
-
Inconsistent drug administration technique.
-
High levels of stress in the animals.
-
Variability in individual animal metabolism.
-
Inconsistent seizure induction method.
Troubleshooting Steps:
-
Standardize Drug Administration:
-
Minimize Animal Stress:
-
Account for Metabolic Differences:
-
Use a genetically homogeneous strain of animals.
-
Randomize animals across treatment groups to distribute any inherent metabolic variability.
-
If possible, measure plasma levels of this compound and its metabolites to correlate with efficacy.
-
-
Ensure Consistent Seizure Induction:
Issue 2: Inconsistent Pharmacokinetic Data
Possible Causes:
-
Inaccurate dosing.
-
Variability in absorption due to food in the stomach.
-
Differences in drug metabolism due to diet or animal strain.
-
Inconsistent timing of blood sampling.
Troubleshooting Steps:
-
Ensure Accurate Dosing:
-
Calibrate balances and pipettes regularly.
-
For oral gavage, ensure the entire dose is delivered and there is no regurgitation.[6]
-
-
Standardize Feeding Schedule:
-
Fast animals for a consistent period before oral dosing to ensure uniform absorption, but be mindful of potential stress.
-
Alternatively, provide free access to food and note that this may increase variability.
-
-
Control for Dietary and Genetic Factors:
-
Precise Blood Sampling:
-
Establish a strict and consistent schedule for blood sample collection.
-
Ensure the volume of blood collected is consistent across all animals and time points.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Different Animal Species
| Species | Route of Administration | Dose (mg/kg) | This compound Half-life (hours) | Phenobarbital Half-life (hours) | PEMA Half-life (hours) | Reference |
| Mouse | Single Oral | Not Specified | Shorter than PB | Twice that of this compound and PEMA | Shorter than PB | [10] |
| Rat | Oral Gavage | 50 | ~12 (plasma) | Not Specified | Not Specified | [2] |
| Rat | Intraperitoneal | 50, 100, or 200 | Not Specified | Not Specified | Not Specified | [12] |
| Dog | Single Oral | 30 | 5 (Beagles), 10 (Mongrels) | 32 (Beagles), 70 (Mongrels) | 7.5 (Beagles), 14 (Mongrels) | [11] |
| Dog | Repeated Oral | 50.5 - 59.2 | Decreased with repeated dosing | 40.9 | 7.1 | [6] |
Table 2: Recommended Dosing for this compound in Animal Seizure Models
| Species | Seizure Model | Route of Administration | Dose Range (mg/kg) | Notes | Reference |
| Mouse | Maximal Electroshock (MES) | Not Specified | Not Specified | This compound and Phenobarbital together are more effective than either alone. | [16][17] |
| Rat | Chronic Treatment | Gastric Gavage | 100 (twice daily) | Provided continuous protection against seizures. | [15] |
| Dog | Canine Epilepsy | Oral | 13 - 100 (daily) | Start with a lower dose and titrate up based on clinical response and plasma phenobarbital levels. | [14] |
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Model in Mice
This protocol is a common method for screening anticonvulsant drugs.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Male CD-1 mice (20-25 g)
-
Electroshock device with corneal electrodes
-
Electrode solution (e.g., saline)
Methodology:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound or vehicle to the mice via oral gavage at a consistent volume (e.g., 10 mL/kg).
-
-
Seizure Induction:
-
At a predetermined time after drug administration (e.g., 60 minutes), apply a drop of electrode solution to the eyes of the mouse.
-
Place the corneal electrodes on the corneas.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
-
A positive response (seizure) is defined as the extension of the hindlimbs at a 180-degree angle to the torso.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each treatment group.
-
Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
-
Protocol 2: Pentylenetetrazol (PTZ) Induced Seizure Model in Rats
This model is used to evaluate drugs for potential efficacy against absence seizures.
Materials:
-
This compound
-
Vehicle
-
Male Wistar rats (150-200 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)
-
Observation chambers
Methodology:
-
Animal Acclimation: Follow the same acclimation procedure as in Protocol 1.
-
Drug Preparation and Administration: Prepare and administer this compound or vehicle as described in Protocol 1.
-
Seizure Induction:
-
At a predetermined time after drug administration (e.g., 30 minutes), administer PTZ via intraperitoneal (IP) injection.
-
-
Observation and Scoring:
-
Immediately place the rat in an individual observation chamber.
-
Observe the animal for a set period (e.g., 30 minutes) for the onset and severity of seizures.
-
Seizures can be scored using a standardized scale (e.g., Racine scale).
-
-
Data Analysis:
-
Analyze the latency to the first seizure, the duration of seizures, and the seizure severity score for each treatment group.
-
Use appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis) to compare treatment groups.
-
Visualizations
Caption: General experimental workflow for this compound animal studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effect of strain and diet upon constitutive and chemically induced activities of several xenobiotic-metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. awionline.org [awionline.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. Regulation of drug metabolism in man by environmental chemicals and diet [hero.epa.gov]
- 9. Anticonvulsant effects of phenobarbital and this compound during ontogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound [bionity.com]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reallifepharmacology.com [reallifepharmacology.com]
- 13. lar.fsu.edu [lar.fsu.edu]
- 14. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 15. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound, phenobarbital, and PEMA: II. Seizure protection, neurotoxicity, and therapeutic index of varying combinations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Primidone Analysis in Plasma: A Technical Support Center
Welcome to the technical support center for the analysis of Primidone in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation, troubleshooting, and frequently asked questions related to the quantitative analysis of this compound in a plasma matrix.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound analysis in plasma?
A1: The most common analytical techniques for the quantification of this compound in plasma are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used, particularly for the simultaneous analysis of this compound and its metabolites.[3]
Q2: What are the key validation parameters I need to assess for a bioanalytical method for this compound?
A2: According to regulatory guidelines from the FDA and EMA, the key validation parameters include:
-
Selectivity and Specificity
-
Accuracy
-
Precision
-
Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-Thaw, Short-Term, Long-Term, Stock Solution)
Q3: What are the typical acceptance criteria for these validation parameters?
A3: The acceptance criteria are generally consistent between FDA and EMA guidelines. A summary is provided in the table below.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal concentration, except at the LLOQ, where it should be within ±20%. |
| Precision | The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%. |
| Linearity | The correlation coefficient (r²) should be ≥ 0.99. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard (response less than 20% of LLOQ for the analyte and 5% for the internal standard in blank plasma samples from at least six different sources).[7] |
| Recovery | While no strict acceptance criteria are defined, recovery should be consistent, precise, and reproducible. |
| Matrix Effect | The CV of the matrix factor across different lots of plasma should be ≤ 15%. The matrix effect should be assessed to ensure it does not impact the accuracy and precision of the method.[8] |
| Stability | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Q4: What is a suitable internal standard (IS) for this compound analysis?
A4: For LC-MS/MS analysis, a stable isotope-labeled (SIL) this compound, such as this compound-d5, is the ideal internal standard as it closely mimics the chromatographic and ionization behavior of the analyte, compensating for matrix effects and variability in extraction.[1] For HPLC-UV analysis, a structurally similar compound with similar chromatographic properties can be used. Acetanilide has been reported as an internal standard in an HPLC method for the simultaneous determination of this compound and its metabolites.[2]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound in plasma.
HPLC-UV Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the basic this compound molecule and acidic silanol groups on the column. - Mobile phase pH is not optimal. - Column degradation. | - Use a base-deactivated column or an end-capped column. - Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is fully ionized. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Replace the column.[9][10] |
| Poor Peak Shape (Fronting or Splitting) | - Sample solvent is stronger than the mobile phase. - Column overload. - Column contamination or void. | - Dissolve the sample extract in the initial mobile phase. - Reduce the injection volume or sample concentration. - Wash the column with a strong solvent. If the problem persists, replace the column.[10][11] |
| Inconsistent Retention Times | - Inconsistent mobile phase composition. - Pump malfunction or leaks. - Temperature fluctuations. | - Prepare fresh mobile phase and ensure proper mixing and degassing. - Check the HPLC system for leaks and perform pump maintenance. - Use a column oven to maintain a consistent temperature.[12] |
| Low Sensitivity | - Suboptimal UV detection wavelength. - Inefficient extraction. - Injection volume is too low. | - Determine the UV absorbance maximum for this compound (around 215 nm). - Optimize the sample preparation procedure to improve recovery. - Increase the injection volume (if it does not compromise peak shape). |
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-elution of endogenous plasma components (e.g., phospholipids) with this compound. - Inefficient sample cleanup. | - Optimize chromatographic conditions to separate this compound from the interfering components. - Use a more effective sample preparation method (e.g., solid-phase extraction instead of protein precipitation). - Employ a stable isotope-labeled internal standard to compensate for matrix effects.[8] |
| Low or Inconsistent Recovery | - Inefficient protein precipitation or liquid-liquid extraction. - Suboptimal pH for extraction. - Analyte adsorption to labware. | - Evaluate different precipitation solvents (e.g., acetonitrile, methanol) or extraction solvents. - Adjust the pH of the plasma sample to ensure this compound is in a neutral form for efficient extraction. - Use low-adsorption tubes and pipette tips. |
| Carryover | - Adsorption of this compound to the injector or column. - Insufficient needle wash. | - Optimize the needle wash solution (use a strong organic solvent). - Introduce a blank injection after high-concentration samples. - Use a column with a different stationary phase that has less interaction with this compound. |
| Poor Signal/Sensitivity | - Suboptimal ionization parameters (e.g., spray voltage, gas flow, temperature). - Inefficient fragmentation. | - Optimize the mass spectrometer source parameters for this compound. - Perform a product ion scan to identify the most intense and stable fragment ions for MRM transitions. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample into the analytical system.
Experimental Workflow for Method Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of this compound and its active metabolites in rat plasma by high-performance liquid chromatography using a solid-phase extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Enhancing Primidone Detection Sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Primidone. Our aim is to help you enhance the sensitivity and robustness of your analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
-
Q1: I am observing poor peak shape (e.g., tailing or fronting) for my this compound peak. What are the likely causes and solutions?
A1: Poor peak shape in HPLC analysis of this compound can be attributed to several factors. Tailing peaks are often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Fronting peaks are typically a result of column overload.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of this compound and its interaction with the stationary phase. For reverse-phase chromatography, ensure the pH is appropriately controlled, for instance, using an ammonium acetate buffer at pH 3.5.[1]
-
Check for Column Contamination: Contaminants in the column can lead to active sites that cause peak tailing. Flush the column with a strong solvent or consider replacing it if performance does not improve.
-
Optimize Mobile Phase Composition: The ratio of organic solvent (e.g., methanol, acetonitrile) to aqueous buffer is critical. A mobile phase composition of Methanol: Ammonium acetate buffer (65:35 v/v) has been shown to be effective.[1]
-
Reduce Injection Volume or Sample Concentration: If you are observing peak fronting, try diluting your sample or reducing the injection volume to avoid overloading the column.
-
Ensure System Suitability: Before running samples, always perform a system suitability test. Key parameters to check include theoretical plates (should be >2000) and tailing factor (should not be more than 2.0).[1][2]
-
-
Q2: My this compound peak has a long retention time, leading to extended run times. How can I reduce it without compromising resolution?
A2: A long retention time can be shortened by increasing the elution strength of the mobile phase.
Troubleshooting Steps:
-
Increase Organic Solvent Percentage: Gradually increase the proportion of the organic solvent (e.g., methanol or acetonitrile) in your mobile phase. This will decrease the retention of this compound on a reverse-phase column.
-
Optimize Flow Rate: Increasing the flow rate can also reduce retention time.[1] However, be mindful that excessively high flow rates can lead to a decrease in resolution and an increase in backpressure. A flow rate of 1.0 ml/min is a common starting point.[1]
-
Consider a Shorter Column or Smaller Particle Size: Using a shorter HPLC column or a column packed with smaller particles (e.g., 3 µm) can lead to faster separations.[3]
-
-
Q3: I am not achieving the desired sensitivity for this compound detection using UV detection. What can I do to improve it?
A3: Enhancing UV detection sensitivity for this compound involves optimizing the detection wavelength and ensuring a clean baseline.
Troubleshooting Steps:
-
Optimize Detection Wavelength: The UV absorbance of this compound should be maximal at the chosen wavelength. Wavelengths of 210 nm, 220 nm, 225 nm, and 257 nm have been reported for this compound detection.[1][2][4] Determine the optimal wavelength by running a UV scan of a this compound standard.
-
Ensure Mobile Phase Purity: Use high-purity solvents and reagents for your mobile phase to minimize baseline noise.
-
Increase Sample Concentration: If possible, concentrate your sample to increase the analyte signal. However, be cautious of overloading the column.
-
Improve Signal-to-Noise Ratio: A stable baseline is crucial for detecting low concentrations of your analyte. Ensure your HPLC system is well-maintained and that there are no leaks or pump pulsations.[5][6][7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Q4: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound from biological samples. How can I mitigate this?
A4: Matrix effects are a common challenge in bioanalysis and can significantly impact the accuracy and precision of your results.[9][10][11] They are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte.[9]
Troubleshooting Steps:
-
Improve Sample Preparation: A more rigorous sample clean-up procedure can help remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at reducing matrix effects than simple protein precipitation.[12]
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components. Adjusting the gradient profile or using a different stationary phase can improve resolution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the this compound concentration remains above the limit of quantification. A high dilution step following protein precipitation has been shown to be an effective sample preparation protocol.[13]
-
Change Ionization Source or Polarity: If using electrospray ionization (ESI), switching between positive and negative ion mode might help, as matrix effects can be polarity-dependent. This compound is typically detected in positive ESI mode.[14]
-
-
Q5: My LC-MS/MS assay for this compound lacks the required sensitivity. How can I enhance the signal?
A5: Improving sensitivity in LC-MS/MS involves optimizing both the chromatographic separation and the mass spectrometer parameters.
Troubleshooting Steps:
-
Optimize Mass Spectrometer Parameters: This includes tuning parameters such as ion spray voltage, gas flows (nebulizer, heater, and curtain gas), and collision energy for the specific multiple reaction monitoring (MRM) transitions of this compound.
-
Improve Chromatographic Peak Shape: Sharper, more symmetrical peaks result in a higher signal intensity. Refer to the HPLC troubleshooting section for tips on improving peak shape.
-
Reduce Matrix Effects: As discussed in Q4, ion suppression can significantly reduce the analyte signal. Implementing strategies to minimize matrix effects is crucial for achieving high sensitivity.[9]
-
Enhance Sample Clean-up and Concentration: A more efficient extraction and concentration step during sample preparation will lead to a higher concentration of the analyte being injected into the system.
-
Data Presentation: this compound Detection Method Parameters
The following tables summarize key quantitative data from various published methods for this compound detection.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ODS C18 (4.6 x 250mm, 5µm)[1] | Symmetry C18 (4.6 x 150mm, 5µm)[4] | 4.6-mm × 10-cm; 3-µm packing L1[2] |
| Mobile Phase | Methanol: Ammonium acetate buffer, pH 3.5 (65:35)[1] | Methanol: Water (50:50)[4] | Methanol, tetrahydrofuran, and Buffer (35:0.5:65)[2] |
| Flow Rate | 1.0 ml/min[1] | 1.0 ml/min[4] | 1.3 mL/min[2] |
| Detection Wavelength | 225 nm[1] | 210 nm[4] | 220 nm[2] |
| Linearity Range | 10-50 µg/ml[1] | 37.4-299.3 µg/ml[4] | Not Specified |
| Retention Time | 2.252 ± 0.02 min[1] | Not Specified | Not Specified |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | C18 column[13] | Not Specified |
| Sample Preparation | Protein precipitation followed by high dilution[13] | Solid-phase extraction[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[14] | Not Specified |
| Quantification Range | 0.150–30.0 μg/mL[13] | 0-20 µg/mL[4] |
| Intermediate Precision | < 4.0 %[13] | Not Specified |
| Repeatability (CV) | 1.0 to 3.3 %[13] | Not Specified |
| Limit of Detection | Not Specified | 0.5 mg/ml[4] |
Experimental Protocols
1. Protocol: this compound Detection by RP-HPLC-UV
This protocol is a generalized procedure based on common practices.[1][2][4]
a. Sample Preparation (for Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask.
-
Add a diluent (e.g., a mixture of methanol and water) to about half the volume of the flask.
-
Sonicate for 15 minutes to dissolve the this compound.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm filter before injection.
b. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: ODS C18 (4.6 x 250mm, 5µm).[1]
-
Mobile Phase: Prepare a filtered and degassed mixture of Methanol and Ammonium acetate buffer (pH 3.5) in a 65:35 (v/v) ratio.[1]
-
Flow Rate: Set the flow rate to 1.0 ml/min.[1]
-
Injection Volume: Inject 10-20 µL of the sample and standard solutions.
-
Detection: Monitor the eluent at 225 nm.[1]
-
Run Time: Approximately 8 minutes.
2. Protocol: this compound Detection by LC-MS/MS in Human Serum/Plasma
This protocol is a generalized procedure based on published methods.[13][14]
a. Sample Preparation (Protein Precipitation)
-
To 50 µL of serum or plasma sample in a microcentrifuge tube, add an internal standard solution.
-
Add a protein precipitating agent (e.g., methanol or acetonitrile) at a ratio of 3:1 (v/v) to the sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and perform a high dilution step (e.g., 1:10) with the mobile phase.[13]
b. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A suitable C18 analytical column.[13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol).
-
Flow Rate: A typical flow rate for LC-MS/MS analysis is between 0.2 and 0.6 mL/min.
-
Injection Volume: Inject 5-10 µL of the prepared sample.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).[14]
-
Detection: Monitor the specific MRM transitions for this compound and its internal standard.
Visualizations
Caption: Workflow for this compound detection in tablets by HPLC-UV.
Caption: Workflow for this compound detection in biological fluids by LC-MS/MS.
Caption: Conceptual diagram of matrix effects in LC-MS/MS analysis.
References
- 1. ijpbs.com [ijpbs.com]
- 2. uspnf.com [uspnf.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. How can digital health improve the signal-to-noise ratio in your clinical trials? - Cambridge Cognition [cambridgecognition.com]
- 6. youtube.com [youtube.com]
- 7. Improving the Accuracy, Quality, and Signal-To-Noise Ratio of MRI Parametric Mapping Using Rician Bias Correction and Parametric-Contrast-Matched Principal Component Analysis (PCM-PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal-to-noise ratio to assess magnitude, kinetics and impact on pharmacokinetics of the immune response to an adalimumab biosimilar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Antiepileptics in Biological Samples—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of this compound in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Calibrating instruments for accurate Primidone measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of Primidone in research and clinical settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental measurement of this compound.
Question: Why am I observing peak tailing or fronting in my HPLC chromatogram?
Answer:
Peak asymmetry in High-Performance Liquid Chromatography (HPLC) can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Column Overload: The most common cause is injecting too much sample. Try diluting your sample and reinjecting.
-
Column Degradation: The stationary phase of the column can degrade over time.
-
Action: Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound.
-
Action: Ensure the mobile phase pH is appropriate for this compound analysis. A common mobile phase for this compound is a mixture of methanol and an ammonium acetate buffer with a pH of 3.5.[1]
-
-
Interfering Substances: The sample matrix may contain substances that co-elute with this compound.
Question: My LC-MS/MS results show significant matrix effects. How can I mitigate this?
Answer:
Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can lead to ion suppression or enhancement, affecting the accuracy of quantification. Here are some strategies to minimize matrix effects:
-
Improve Sample Preparation: A more rigorous sample clean-up can remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS, such as this compound-d5, will co-elute with the analyte and experience similar matrix effects, allowing for more accurate correction.
-
Optimize Chromatographic Separation: Modifying the HPLC gradient or using a different column can help separate this compound from interfering matrix components.[4]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact. A high dilution step following protein precipitation has been shown to be effective.[2][3]
Question: My immunoassay for this compound is showing unexpectedly high results. What could be the cause?
Answer:
Immunoassays are susceptible to cross-reactivity from structurally similar compounds.[5][6]
-
Cross-reactivity with Metabolites: this compound is metabolized to Phenobarbital and Phenylethylmalonamide (PEMA), both of which are active anticonvulsants.[7][8] The antibodies used in the immunoassay may cross-react with these metabolites, leading to an overestimation of the this compound concentration. It is important to know the specificity of the antibody used in your assay.
-
Cross-reactivity with Other Drugs: Other medications the patient is taking could have structural similarities to this compound, causing false positives.[5]
-
Confirmation: Positive immunoassay results should be confirmed by a more specific method like HPLC or LC-MS/MS to ensure accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic range for this compound?
A1: The generally accepted therapeutic range for this compound is between 5 and 12 mg/L.[9] However, it is also crucial to monitor the concentration of its major active metabolite, Phenobarbital, as it significantly contributes to the therapeutic and toxic effects.[7] The therapeutic range for Phenobarbital is typically between 10 and 40 mg/L.[7][10]
Q2: How should I prepare my calibration standards for this compound analysis?
A2: Calibration standards should be prepared in the same matrix as the samples to be analyzed (e.g., human serum or plasma).[11] Commercially available certified reference materials for this compound should be used to prepare a stock solution. A series of working standards can then be prepared by spiking the matrix with the stock solution to cover the expected concentration range of the samples.
Q3: What are the key parameters for an HPLC-UV method for this compound?
A3: A common HPLC-UV method for this compound uses a C18 column with a mobile phase consisting of a mixture of methanol and an ammonium acetate buffer (pH 3.5) at a flow rate of 1.0 ml/min.[1] Detection is typically carried out at a wavelength of 225 nm.[1] The retention time for this compound under these conditions is approximately 2.25 minutes.[1]
Q4: What are the advantages of using LC-MS/MS for this compound measurement?
A4: LC-MS/MS offers higher selectivity and specificity compared to HPLC-UV and immunoassays.[2][3] This is particularly important for minimizing interference from the sample matrix and accurately quantifying this compound, especially at low concentrations. Isotope dilution LC-MS/MS is considered a reference measurement procedure for this compound.[2][3][12]
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Measurement
| Parameter | HPLC-UV | LC-MS/MS | Immunoassay |
| Principle | Chromatographic separation followed by UV detection | Chromatographic separation followed by mass spectrometric detection | Antibody-antigen binding |
| Selectivity | Moderate | High | Variable, potential for cross-reactivity |
| Sensitivity | Good | Excellent | Good |
| Linearity Range | Typically 10-50 µg/mL[1] | 0.150-30.0 µg/mL[2][3] | Assay dependent |
| Common Issues | Peak tailing, co-eluting interferences | Matrix effects (ion suppression/enhancement) | Cross-reactivity with metabolites and other drugs[5] |
| Confirmation Required | No | No | Yes, with a more specific method |
Experimental Protocols
Detailed Methodology for HPLC-UV Analysis of this compound
This protocol is based on a validated method for the determination of this compound in pharmaceutical dosage forms.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Instrument and Conditions:
-
HPLC system with a UV detector
-
Column: ODS C18 (4.6 x 250mm, 5µm)[1]
-
Mobile Phase: Methanol: Ammonium acetate buffer, pH 3.5 (65:35 v/v)[1]
-
Flow Rate: 1.0 ml/min[1]
-
Detection Wavelength: 225 nm[1]
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Ammonium Acetate Buffer (pH 3.5): Dissolve an appropriate amount of ammonium acetate in HPLC grade water and adjust the pH to 3.5 with acetic acid.
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.[1]
4. Sample Preparation:
-
For tablet dosage forms, finely powder the tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the calibration standards, quality control samples, and unknown samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound measurement by LC-MS/MS.
Caption: Troubleshooting decision tree for this compound measurement.
References
- 1. ijpbs.com [ijpbs.com]
- 2. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of this compound in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.averhealth.com [blog.averhealth.com]
- 7. [Therapeutic drug monitoring of this compound and phenobarbital] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. southtees.nhs.uk [southtees.nhs.uk]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 11. chromsystems.com [chromsystems.com]
- 12. C20RMP11 - ID-LC-MS/MS-based reference measurement procedure for the quantification of this compound in human serum and plasma [jctlmdb.org]
Validation & Comparative
Primidone vs. Phenobarbital: A Comparative Analysis of Efficacy in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant efficacy of primidone and its primary active metabolite, phenobarbital, in established preclinical seizure models. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction
This compound is an anticonvulsant drug that is metabolized in the liver to two active metabolites: phenobarbital and phenylethylmalonamide (PEMA). While this compound itself possesses intrinsic anticonvulsant properties, a significant portion of its therapeutic effect is attributed to its conversion to phenobarbital. Understanding the distinct and overlapping efficacy profiles of this compound and phenobarbital is crucial for elucidating their mechanisms of action and optimizing their therapeutic use. This guide summarizes key findings from preclinical studies in rodent models of generalized and partial seizures, as well as clinical data from studies in canine epilepsy.
Data Presentation: Efficacy in Preclinical Seizure Models
The following tables summarize the quantitative data on the efficacy of this compound and phenobarbital in the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models in mice, as well as in the amygdala-kindled rat model of partial seizures.
Table 1: Efficacy Against Maximal Electroshock (MES) Seizures in Mice
| Compound | ED50 (mg/kg) | Potency Relative to Phenobarbital | Reference |
| This compound | Not explicitly stated, but reported to be equally potent to Phenobarbital in terms of brain concentrations. | Equal | [1] |
| Phenobarbital | Not explicitly stated, but reported to be equally potent to this compound in terms of brain concentrations. | - | [1] |
Table 2: Efficacy Against Pentylenetetrazol (PTZ) Seizures in Mice
| Compound | Efficacy | Reference |
| This compound | No effect | [1] |
| Phenobarbital | Effective (Specific ED50 not provided in the search results) | [2] |
Table 3: Efficacy in Amygdala-Kindled Rats
| Compound | ED50 (mg/kg) for Forelimb Clonus | Reference |
| This compound | Not explicitly stated in the search results. | |
| Phenobarbital | 18.9 | [3] |
Table 4: Comparative Efficacy in Canine Epilepsy
| Treatment | Seizure Control Outcome (in dogs with generalized tonic-clonic seizures) | Reference |
| Phenobarbital | - Complete control in 6 out of 15 dogs. - At least 50% reduction in seizure frequency in an additional 6 dogs. | [4] |
| This compound | - Complete control in 5 out of 20 dogs. - At least 50% reduction in seizure frequency in an additional 7 dogs. - In a separate study, only 1 out of 15 dogs unresponsive to phenobarbital improved with this compound. | [4][5] |
Experimental Protocols
Detailed methodologies for the key experimental models cited are crucial for the interpretation and replication of the findings.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures.
-
Animal Model: Mice are typically used.
-
Procedure: An electrical stimulus is delivered via corneal or ear electrodes. The stimulus parameters are standardized (e.g., 50-60 Hz, 0.2-second duration).
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Drug Administration: The test compound is administered at various doses, typically intraperitoneally (i.p.) or orally (p.o.), at a specified time before the electrical stimulus.
-
Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is a model for myoclonic and generalized seizures.
-
Animal Model: Mice are commonly used.
-
Procedure: The chemical convulsant pentylenetetrazol (PTZ) is administered, usually subcutaneously (s.c.) or intraperitoneally (i.p.), at a dose that reliably induces seizures (e.g., 85 mg/kg).
-
Endpoint: The primary endpoints are the latency to and the incidence of different seizure types, such as myoclonic jerks and generalized clonic-tonic seizures. The complete absence of seizures is also a key measure of efficacy.
-
Drug Administration: The test drug is administered at various doses prior to the injection of PTZ.
-
Data Analysis: The dose of the drug that prevents seizures in 50% of the animals (ED50) is determined.
Amygdala Kindling Model in Rats
The amygdala kindling model is a widely used model of temporal lobe epilepsy, characterized by partial seizures that can secondarily generalize.
-
Animal Model: Rats are the most common species used.
-
Procedure:
-
Electrode Implantation: A stimulating electrode is surgically implanted into the amygdala.
-
Kindling: A weak electrical stimulus is delivered to the amygdala once or twice daily. Initially, this stimulus evokes a brief afterdischarge with no behavioral seizure.
-
Seizure Development: With repeated stimulation, the duration of the afterdischarge increases, and behavioral seizures emerge and progressively increase in severity. This gradual development of seizures is known as kindling. Seizures are typically scored using a scale such as the Racine scale.
-
Stable Seizures: The kindling process continues until the animals consistently exhibit a stable, generalized seizure (e.g., stage 5 on the Racine scale) in response to each stimulation.
-
-
Drug Testing: Once the animals are fully kindled, the anticonvulsant effects of drugs are tested. The drug is administered at different doses before the electrical stimulation, and its effect on seizure severity and duration is recorded.
-
Endpoint: The primary endpoint is the reduction in seizure score or the complete blockade of the generalized seizure.
-
Dosing Regimen Example (from a study on phenobarbital): Phenobarbital was administered at doses of 10, 25, and 40 mg/kg.[3] A similar dosing strategy would be employed for this compound in a comparative study.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the proposed primary mechanisms of action for this compound and phenobarbital.
Caption: Proposed mechanism of action of this compound and phenobarbital.
Experimental Workflow: Amygdala Kindling Model
The following diagram outlines the typical workflow for evaluating the efficacy of anticonvulsant drugs in the amygdala kindling model.
Caption: Workflow for amygdala kindling studies.
Conclusion
The experimental data indicate that this compound and phenobarbital exhibit distinct efficacy profiles in preclinical seizure models. While both are effective against generalized tonic-clonic seizures in the MES model, this compound is notably ineffective against seizures induced by the GABA-A antagonist pentylenetetrazol.[1] This suggests that the anticonvulsant activity of this compound is not solely dependent on its conversion to phenobarbital and that it may have a different mechanism of action. In the amygdala kindling model, a model of partial seizures, phenobarbital has a demonstrated dose-dependent effect.[3] Clinical studies in dogs with epilepsy suggest that there is no significant difference in efficacy between this compound and phenobarbital for the control of generalized tonic-clonic seizures, although this compound was associated with a higher incidence of liver toxicity.[4] Furthermore, in dogs with seizures refractory to phenobarbital, this compound offered little additional benefit.[5]
For researchers and drug development professionals, these findings highlight the importance of considering the specific seizure model and the metabolic profile of this compound when evaluating its potential as an anticonvulsant. The differential efficacy in the PTZ model, in particular, warrants further investigation into the unique mechanistic contributions of this compound itself, independent of its conversion to phenobarbital.
References
- 1. This compound, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neurotoxicity of phenobarbital and its effect in preventing pentylenetetrazole-induced maximal seizure in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of phenytoin and phenobarbital on schedule-controlled responding and seizure activity in the amygdala-kindled rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of phenobarbital and this compound in canine epilepsy: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound in dogs with seizures unresponsive to phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Primidone Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Primidone, an anticonvulsant drug, is critical for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. The selection of an appropriate analytical method is a pivotal decision that influences the reliability and validity of experimental data. This guide provides a comprehensive cross-validation of commonly employed analytical methods for this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Immunoassays. We present a comparative summary of their performance characteristics, detailed experimental protocols, and a workflow for method cross-validation.
Comparative Performance of this compound Analytical Methods
The choice of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, specificity, and the available instrumentation. The following tables summarize the key performance parameters of different analytical techniques based on published literature.
| Parameter | HPLC-UV [1] | GC-MS [2] | LC-MS/MS [3][4] | Immunoassay [5] |
| Linearity Range | 10-50 µg/mL | 4-20 mg/L | 0.150–30.0 μg/mL | Varies by kit |
| Accuracy (% Recovery) | 99.0-101.2%[6] | Information not available | 97.4-103.9% | Varies by kit |
| Precision (%RSD) | < 2.0%[1] | Information not available | < 4.0% (Intermediate)[3][4] | Varies by kit |
| Limit of Detection (LOD) | Information not available | Information not available | Information not available | Varies by kit |
| Limit of Quantification (LOQ) | Information not available | Information not available | 0.150 µg/mL[3][4] | Varies by kit |
| Sample Matrix | Bulk drug, Tablets[1], Plasma | Plasma | Serum, Plasma[3][4] | Serum, Plasma[5] |
Table 1: Comparison of Quantitative Parameters for this compound Analytical Methods. This table highlights the key performance characteristics of HPLC-UV, GC-MS, LC-MS/MS, and Immunoassay for the quantification of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV) for this compound in Pharmaceutical Dosage Forms[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: ODS C18 (4.6 x 250mm, 5µm).
-
Mobile Phase: A mixture of Methanol and Ammonium acetate buffer (pH 3.5) in a 65:35 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 225 nm.
-
Sample Preparation: A ground tablet sample is diluted directly in the mobile phase to a concentration of about 1 mg/mL of this compound, mixed, deaerated, and filtered.[6]
-
Analysis: The retention time for this compound is approximately 2.252 ±0.02 min. Quantification is based on the peak area relative to a standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Plasma[2]
-
Instrumentation: A standard GC-MS system.
-
Sample Preparation: A simple and fast liquid-liquid extraction is performed on the plasma samples.
-
Chromatographic Separation: The analytes are separated within 8.5 minutes.
-
Detection: Mass spectrometry is used in the selected ion monitoring (SIM) mode for detection and quantification.
-
Validation: The method is validated for selectivity, calibration model, precision, accuracy, and extraction efficiency.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Human Serum and Plasma[3][4]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 column is used for the separation of this compound from potential interferences.
-
Sample Preparation: The protocol involves protein precipitation followed by a high dilution step.
-
Validation: The assay is validated following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the International Conference on Harmonization (ICH). The method is shown to be highly selective and specific with no evidence of matrix interference.
Immunoassay for this compound in Serum or Plasma[5]
-
Principle: This method is a homogeneous enzyme immunoassay. It is based on the competition between drug labeled with glucose-6-phosphate dehydrogenase (G6PDH) and free drug from the sample for binding sites on a specific monoclonal antibody to this compound.
-
Reagents: The assay utilizes ready-to-use liquid reagents.
-
Procedure: The assay is performed according to the analyzer-specific protocol sheet.
-
Quality Control: Good laboratory practice suggests the use of control specimens to validate the calibration and ensure proper assay performance.
Cross-Validation Workflow
Cross-validation of analytical methods is essential to ensure the consistency and reliability of results, especially when transferring methods between laboratories or comparing data from different studies.
Figure 1. A generalized workflow for the cross-validation of analytical methods.
Conclusion
The choice of an analytical method for this compound quantification is a critical decision that should be based on the specific requirements of the study.
-
HPLC-UV methods are robust and widely available, making them suitable for routine quality control of pharmaceutical formulations.[1]
-
GC-MS offers good selectivity and can be a valuable tool, particularly in a forensic or broader toxicology screening context.
-
LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for bioanalytical studies in complex matrices like serum and plasma, where low detection limits are often required.[3][4]
-
Immunoassays offer a rapid and high-throughput option, particularly for clinical therapeutic drug monitoring, though they may be subject to cross-reactivity and require careful validation against a reference method like LC-MS/MS.[5]
A thorough cross-validation, as outlined in the workflow, is paramount to ensure data integrity and comparability across different analytical platforms. This guide provides the foundational information for researchers and scientists to make informed decisions when selecting and validating analytical methods for this compound.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of this compound in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Primidone and Propranolol for Essential Tremor
For Researchers, Scientists, and Drug Development Professionals
Essential tremor (ET) is the most common movement disorder, characterized by a postural and kinetic tremor that can significantly impact a patient's quality of life. Propranolol and primidone have long been the cornerstones of pharmacotherapy for ET, both recommended as first-line treatments by the American Academy of Neurology.[1][2][3] This guide provides a detailed, head-to-head comparison of their efficacy, safety, and mechanisms of action, supported by experimental data from key clinical trials.
Efficacy: A Tale of Two First-Line Agents
Both propranolol, a non-selective beta-blocker, and this compound, an anticonvulsant, have demonstrated comparable efficacy in reducing the amplitude of essential tremor.[2][4][5] Clinical trials have shown that approximately 50-70% of patients experience a significant reduction in tremor with either medication.[2][6]
While both drugs are effective, some studies suggest nuances in their therapeutic benefits. This compound has been reported to be particularly effective for hand tremor, with some patients achieving a near-complete resolution of symptoms, an outcome less commonly observed with propranolol.[5][7] Conversely, propranolol may offer some benefit for head tremor, for which this compound's efficacy has been less consistent.[3][7] In cases where monotherapy is insufficient, the combination of this compound and propranolol may provide additional therapeutic advantage, especially for head tremor.[4]
Quantitative Efficacy Data from Clinical Trials
| Metric | This compound | Propranolol | Study |
| Responder Rate | ~68% | ~70% | Koller & Vetere-Overfield, 1989[2] |
| Tremor Reduction | Significant (p < 0.01) | Significant (p < 0.01) | Gorman et al., 1986[5][8] |
| Head-to-Head Comparison | No significant difference | No significant difference | Gorman et al., 1986[5][8] |
| Patient Preference | Favorable in some studies for hand tremor | Generally well-tolerated long-term | Findley et al., 1985[5][7] |
Safety and Tolerability: A Key Differentiator
The primary distinction between this compound and propranolol for many clinicians and patients lies in their side effect profiles.
This compound is notorious for causing acute, first-dose toxicity in a significant number of patients.[4][9] Symptoms can include nausea, vomiting, dizziness, and sedation.[9] This necessitates a very slow dose titration, starting with a low dose at bedtime.[6] While these acute effects often resolve, they can lead to early discontinuation of the drug. In the long term, this compound is often well-tolerated with fewer chronic side effects compared to propranolol.[2]
Propranolol's adverse effects are primarily related to its beta-blocking activity and can include fatigue, bradycardia (slow heart rate), and hypotension (low blood pressure).[6] These effects can be particularly problematic for elderly patients and those with pre-existing cardiovascular or pulmonary conditions.[1]
Comparative Adverse Effect Profile
| Adverse Effect | This compound | Propranolol |
| Acute Toxicity (First Dose) | Common (nausea, vomiting, dizziness, sedation)[9] | Less common |
| Cardiovascular | Minimal | Bradycardia, hypotension[6] |
| Central Nervous System | Sedation, dizziness (especially initially)[4] | Fatigue, depression[4] |
| Long-term Tolerability | Generally good after initial titration[2] | Can be limited by chronic side effects[2] |
Experimental Protocols: Measuring Tremor in a Clinical Trial Setting
A representative methodology for a head-to-head comparison of this compound and propranolol can be drawn from studies such as the double-blind, randomized, crossover trial conducted by Gorman et al. (1986).
Detailed Experimental Workflow
Caption: A typical experimental workflow for a crossover clinical trial comparing this compound and propranolol.
Key Assessment Methodologies
-
Fahn-Tolosa-Marin Tremor Rating Scale (FTM-TRS): This is a widely used clinical scale to quantify the severity of tremor. It consists of several parts:
-
Part A: Rates tremor severity in different body parts (face, head, voice, trunk, limbs) at rest, with posture, and during action, on a scale of 0 (none) to 4 (severe).
-
Part B: Assesses the ability to perform specific motor tasks such as writing, drawing spirals, and pouring water, with scores from 0 to 4.
-
Part C: A self-reported assessment of functional disability in daily activities like eating, drinking, and dressing.[10]
-
-
Accelerometry: This provides an objective, quantitative measure of tremor. A small accelerometer is typically placed on the patient's hand or finger to record the frequency and amplitude of the tremor. The data is then analyzed using spectral analysis to determine the dominant tremor frequency and power.[5][8]
Mechanisms of Action: Different Pathways to Tremor Reduction
The precise mechanisms by which this compound and propranolol alleviate essential tremor are not fully understood, but they are believed to act on different neurobiological pathways.
This compound's anti-tremor effect is thought to be primarily mediated by its parent compound, rather than its active metabolites, phenobarbital and phenylethylmalonamide (PEMA).[9] It is hypothesized to work by:
-
Modulating GABAergic Neurotransmission: this compound's metabolite, phenobarbital, is a known positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission.[11][12] This may help to dampen the hyperexcitability within the neuronal circuits that generate tremor.
-
Altering Neuronal Excitability: this compound may also have a direct effect on voltage-gated sodium channels, which could reduce high-frequency neuronal firing.[13]
Caption: this compound's proposed dual mechanism of action involving GABAergic and sodium channel modulation.
Propranolol's mechanism is believed to be centered on its blockade of beta-adrenergic receptors, likely within the central nervous system. The cerebello-thalamo-cortical circuit is a key area implicated in the pathophysiology of essential tremor, and propranolol is thought to modulate the activity within this circuit.[1][14][15] Experimental evidence suggests that propranolol can reduce the firing rate of neurons in the cerebellar nuclei, a critical output node of the cerebellum.[1][14][15]
Caption: Propranolol's proposed mechanism via modulation of the cerebello-thalamo-cortical circuit.
Conclusion and Future Directions
This compound and propranolol remain effective first-line therapies for essential tremor, with a comparable efficacy profile. The choice between these agents is often guided by patient-specific factors, particularly comorbidities and the tolerability of their distinct side effect profiles. The acute toxicity of this compound necessitates careful dose titration, while the systemic effects of propranolol may limit its use in certain populations.
Future research should focus on elucidating the precise molecular targets of these drugs within the central nervous system. A deeper understanding of their mechanisms of action will be crucial for the development of novel therapeutics with improved efficacy and tolerability for the treatment of essential tremor. Further head-to-head trials with standardized, objective outcome measures and longer follow-up periods are also needed to better delineate the long-term effectiveness and potential for tolerance development with these foundational treatments.
References
- 1. Propranolol Modulates Cerebellar Circuit Activity and Reduces Tremor [ouci.dntb.gov.ua]
- 2. Overview of essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practice parameter: therapies for essential tremor [RETIRED]: report of the Quality Standards Subcommittee of the American Academy of Neurology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Tremor Action of Subtype Selective Positive Allosteric Modulators of GABAA Receptors in a Rat Model of Essential Tremors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of this compound, propranolol, and placebo in essential tremor, using quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdsabstracts.org [mdsabstracts.org]
- 7. This compound in essential tremor of the hands and head: a double blind controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of this compound, propranolol, and placebo in essential tremor, using quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and propranolol in essential tremor: a study based on quantitative tremor recording and plasma anticonvulsant levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methodological Issues in Clinical Drug Development for Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The GABA Hypothesis in Essential Tremor: Lights and Shadows - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound on Dentate Nucleus Gamma-aminobutyric Acid Concentration in Patients with Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of tremor-modulating effects of this compound and propranolol in essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propranolol Modulates Cerebellar Circuit Activity and Reduces Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Propranolol Modulates Cerebellar Circuit Activity and Reduces Tremor." by Joy Zhou, Meike E Van der Heijden et al. [digitalcommons.library.tmc.edu]
Correlating In-Vitro and In-Vivo Data for Primidone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vitro and in-vivo data for the anticonvulsant drug Primidone. By presenting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to facilitate a deeper understanding of this compound's pharmacological profile and aid in the research and development of antiepileptic therapies.
Introduction
This compound is a widely used anticonvulsant medication that is metabolized in the liver to two active metabolites: phenobarbital and phenylethylmalonamide (PEMA). All three compounds—this compound, phenobarbital, and PEMA—contribute to the overall therapeutic effect. Understanding the correlation between in-vitro activity and in-vivo efficacy is crucial for optimizing its clinical use and for the development of new, more effective antiepileptic drugs. This guide synthesizes available data to provide a clear comparison of this compound's properties across different experimental settings.
Data Presentation: In-Vitro vs. In-Vivo Comparison
The following tables summarize the key quantitative data for this compound and its active metabolites, comparing their in-vitro and in-vivo properties.
Table 1: In-Vitro Potency and Physicochemical Properties
| Compound | Molecular Target | Assay Type | Potency (Concentration) | Reference |
| This compound | Voltage-gated Na+ channels | Sustained repetitive firing | Inhibition at >50 µg/mL | [1] |
| Phenobarbital | Voltage-gated Na+ channels | Sustained repetitive firing | Inhibition at >50 µg/mL | [1] |
| This compound + Phenobarbital | Voltage-gated Na+ channels | Sustained repetitive firing | Synergistic inhibition at 12 µg/mL (this compound) and 20 µg/mL (Phenobarbital) | [1] |
| This compound | GABA-A Receptor | Postsynaptic GABA responses | No effect at concentrations up to 50 µg/mL | [1] |
| Phenobarbital | GABA-A Receptor | Postsynaptic GABA responses | Potentiates GABAergic neurotransmission | [2] |
| This compound | Glutamate Receptor | Postsynaptic glutamate responses | No effect at concentrations up to 50 µg/mL | [1] |
Table 2: In-Vivo Pharmacokinetic Parameters
| Parameter | This compound | Phenobarbital (from this compound) | PEMA (from this compound) | Species | Reference |
| Bioavailability | - | - | - | - | - |
| Protein Binding | <10% | - | <10% | Human | [1] |
| Volume of Distribution | 0.54 - 0.86 L/kg | - | 0.69 L/kg | Human | [3] |
| Half-life | 10 - 15 hours | - | - | Human | [4] |
| Metabolism | Hepatic (Oxidation and Ring Cleavage) | - | - | Human | [4] |
| Excretion | 64% unchanged in urine | - | - | Human | [4] |
| Brain to Plasma Ratio | ~87% | - | - | Human | [1] |
| Brain to Plasma Ratio | Lower than plasma | - | - | Mouse, Rat | [3] |
Table 3: In-Vivo Anticonvulsant Efficacy
| Model | Compound | Efficacy | Species | Reference |
| Maximal Electroshock (MES) | This compound | Similar potency to Phenobarbital | Mouse | [3] |
| Maximal Electroshock (MES) | PEMA | 16 times less potent than Phenobarbital | Mouse | [3] |
| Pentylenetetrazol (PTZ) induced seizures | This compound | Ineffective | Mouse | [3] |
| Chemically induced seizures (bicuculline) | This compound | Ineffective | Mouse | [3] |
| Amygdala Kindling | This compound + Phenobarbital | Synergistic anticonvulsant effect | Rat | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In-Vitro Dissolution Testing for this compound Tablets
This protocol is based on the United States Pharmacopeia (USP) monograph for this compound tablets.[5][6]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Medium: 900 mL of purified water.
-
Rotation Speed: 50 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Procedure:
-
Place one this compound tablet in each vessel of the dissolution apparatus.
-
Start the apparatus and withdraw samples at specified time points (e.g., 15, 30, 45, and 60 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry at 257 nm or High-Performance Liquid Chromatography (HPLC).
-
-
Acceptance Criteria (as per USP): Not less than 75% of the labeled amount of this compound is dissolved in 60 minutes.
In-Vitro Metabolism Assay using Human Liver Microsomes
This protocol outlines a general procedure to study the in-vitro metabolism of this compound.
-
Materials:
-
Human Liver Microsomes (HLMs).
-
This compound.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Selective chemical inhibitors for CYP2C9 (e.g., sulfaphenazole) and CYP2C19 (e.g., ticlopidine).[7]
-
Recombinant human CYP enzymes (CYP2C9, CYP2C19).
-
-
Procedure:
-
Reaction Phenotyping:
-
Incubate this compound with HLMs in the presence and absence of selective CYP inhibitors.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Analyze the formation of metabolites (phenobarbital and PEMA) by a validated LC-MS/MS method.
-
-
Recombinant Enzyme Analysis:
-
Incubate this compound with individual recombinant CYP enzymes (CYP2C9, CYP2C19) to confirm their role in its metabolism.
-
Follow the same incubation and analysis procedure as with HLMs.
-
-
-
Data Analysis: Compare the rate of metabolite formation in the presence and absence of inhibitors and with different recombinant enzymes to identify the key metabolizing enzymes.
In-Vivo Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer this compound, its metabolites, or vehicle to different groups of mice via a suitable route (e.g., intraperitoneal or oral).
-
At the time of expected peak effect, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The abolition of this tonic extension is considered the endpoint of protection.
-
-
Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension in each treatment group. Determine the median effective dose (ED50) for each compound.
In-Vivo Amygdala Kindling Model in Rats
The amygdala kindling model is a valuable tool for studying temporal lobe epilepsy and the efficacy of anticonvulsant drugs.
-
Animals: Male Wistar rats.
-
Procedure:
-
Electrode Implantation: Surgically implant a bipolar electrode into the basolateral amygdala of anesthetized rats.
-
Kindling Stimulation: After a recovery period, deliver a brief, low-intensity electrical stimulus to the amygdala once or twice daily.
-
Seizure Scoring: Observe and score the behavioral seizure severity according to a standardized scale (e.g., Racine's scale).
-
Drug Testing: Once the animals are fully kindled (i.e., consistently exhibit generalized seizures), administer this compound, its metabolites, or vehicle before the daily stimulation.
-
Efficacy Assessment: Record the seizure score and afterdischarge duration (the duration of epileptiform activity in the EEG following the stimulus).
-
-
Data Analysis: Compare the seizure parameters (seizure score, afterdischarge duration) in the drug-treated groups to the vehicle-treated group to assess anticonvulsant efficacy.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of this compound's pharmacology and evaluation.
Metabolic pathway of this compound to its active metabolites.
Experimental workflow for correlating in-vitro and in-vivo data.
Proposed signaling pathway for this compound and its metabolite.
Conclusion
The anticonvulsant effect of this compound is a result of the combined actions of the parent drug and its active metabolites, phenobarbital and PEMA. While this compound itself appears to primarily act on voltage-gated sodium channels, its metabolite phenobarbital contributes significantly to the therapeutic effect through the potentiation of GABA-A receptor-mediated inhibition. PEMA is a less potent anticonvulsant but may contribute to the overall effect.
A notable finding is the potential for a lack of direct correlation between in-vitro dissolution and in-vivo bioavailability for this compound tablets, suggesting that other factors may play a significant role in its absorption.[8][9] The synergistic interaction between this compound and phenobarbital observed in in-vivo models highlights the importance of considering the metabolic profile when evaluating the overall efficacy of this drug.
This guide provides a foundational comparison of in-vitro and in-vivo data for this compound. Further research, particularly quantitative in-vitro studies to determine the specific potencies of this compound and its metabolites on their molecular targets, would provide a more complete picture and facilitate the development of improved antiepileptic therapies.
References
- 1. This compound | Neupsy Key [neupsykey.com]
- 2. Effect of this compound on Dentate Nucleus Gamma-aminobutyric Acid Concentration in Patients with Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenobarbital and this compound | Neupsy Key [neupsykey.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. US20070149779A1 - this compound process and compositions - Google Patents [patents.google.com]
- 6. uspnf.com [uspnf.com]
- 7. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 8. Lack of in vivo/in vitro correlations for 50 mg and 250 mg this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Primidone Quantification: A Guide for Researchers
An Objective Analysis of Analytical Performance Across Laboratories
This guide provides a comprehensive comparison of inter-laboratory performance for the quantification of Primidone, an essential anticonvulsant drug. For researchers, scientists, and professionals in drug development, accurate and consistent measurement of therapeutic drug levels is paramount for clinical efficacy and safety. This document summarizes quantitative data from proficiency testing schemes and validated analytical methods to offer insights into the precision, accuracy, and comparability of this compound quantification across various analytical techniques.
Quantitative Performance Data
The following tables summarize the performance of different analytical methods for this compound quantification as reported in inter-laboratory comparison studies and method validation reports.
Table 1: Summary of Inter-laboratory Comparison Data
| Proficiency Testing Scheme/Study | Number of Laboratories | Analytical Methods Included | Bias (%) | Inter-laboratory Coefficient of Variation (CV%) |
| United Kingdom National External Quality Assessment Scheme (UKNEQAS)[1] | 297 | Immunoassays, Chromatography (GC, HPLC) | -2.7 to 0.5 | 3.3 to 4.2 |
| International Healthcontrol External Quality-Assessment Scheme[1] | Not Specified | Various | Not Specified | Generally satisfactory, but specific CV for this compound was 24.1% in one instance[2] |
| U.S. and Canada Blind Survey[2][3] | 197 | Various | Not Specified | Marked improvement over time noted[2][3] |
Table 2: Performance Characteristics of Specific Analytical Methods
| Analytical Method | Linearity Range | Precision (%RSD) | Accuracy/Recovery (%) | Limit of Quantification (LOQ) |
| RP-HPLC [4] | 10-50 µg/mL | < 2.0 | 100.8 | Not Specified |
| LC-MS/MS (Candidate RMP) [5] | 0.150-30.0 µg/mL | 1.0 - 3.3 (Repeatability CV) | 97.4 - 102.8 | 0.150 µg/mL |
| LC-MS/MS (in rat plasma) [6] | 10.000-3000.000 ng/mL | Not Specified | Satisfactory | 10.000 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of typical experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the routine analysis of this compound in pharmaceutical dosage forms.
-
Sample Preparation:
-
Accurately weigh and powder multiple tablets.
-
Dissolve a portion equivalent to a specific dose of this compound in a suitable solvent (e.g., methanol).
-
Sonicate to ensure complete dissolution.
-
Filter the solution to remove excipients.
-
Dilute the filtered solution to a known concentration with the mobile phase.
-
-
Chromatographic Conditions:
-
Quantification:
-
A calibration curve is generated using standard solutions of this compound at different concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
This compound Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for complex biological matrices like serum and plasma. This protocol is based on a candidate Reference Measurement Procedure (RMP).[5]
-
Sample Preparation:
-
Protein Precipitation: To a small volume of serum or plasma (e.g., 100 µL), add a protein precipitating agent like methanol or acetonitrile containing an internal standard (e.g., this compound-d5).
-
Vortex and Centrifuge: Mix thoroughly to precipitate proteins and then centrifuge at high speed to pellet the precipitate.
-
Dilution: Transfer the supernatant to a clean tube and dilute with a suitable solvent (e.g., mobile phase) to minimize matrix effects.
-
-
LC-MS/MS Conditions:
-
Column: C18 column[5]
-
Mobile Phase: A gradient of aqueous and organic solvents, often with an additive like formic acid to improve ionization (e.g., 0.1% Formic Acid in water and Acetonitrile:Methanol)[6].
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The transitions of the parent ion to specific product ions for both this compound and its internal standard are monitored.
-
-
-
Quantification:
-
A calibration curve is constructed by analyzing samples with known concentrations of this compound and a fixed concentration of the internal standard.
-
The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration. The concentration in unknown samples is calculated from this curve.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for this compound quantification.
Caption: Workflow for this compound quantification by HPLC.
Caption: Workflow for this compound quantification by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. ijpbs.com [ijpbs.com]
- 5. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of this compound in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ViewArticleDetail [ijpronline.com]
Assessing the Translational Relevance of Primidone Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of findings from animal studies of Primidone, a widely used anticonvulsant and essential tremor medication. By presenting quantitative data, detailed experimental protocols, and visualizing key biological pathways, this document aims to facilitate an objective assessment of the translational relevance of these preclinical studies to human clinical outcomes.
Data Presentation
Table 1: Comparative Efficacy of this compound in Animal Models of Epilepsy
| Animal Model | Species | This compound Dosage | Efficacy | Reference |
| Maximal Electroshock (MES) | Mouse | Not specified | Protection against MES-induced seizures | [1] |
| Pentylenetetrazol (PTZ) | Mouse | Not specified | No elevation of seizure threshold | [1] |
| Amygdala-Kindled | Rat | 50 mg/kg i.p. (chronic) | Marked anticonvulsant efficacy, comparable to phenobarbital (30 mg/kg) | [2] |
| Idiopathic Epilepsy | Dog | 13-100 mg/kg/day (oral) | Excellent or good seizure control in 20 out of 30 dogs at 13-17 mg/kg/day | [3] |
| Idiopathic Epilepsy | Dog | 17-70 mg/kg/day (oral) | 5 out of 20 dogs achieved complete seizure control; 7 out of 20 showed >50% reduction in seizure frequency | [3] |
| Refractory Epilepsy | Dog | Not specified | Only 1 out of 15 dogs showed improvement when switched from phenobarbital | [4] |
Table 2: Comparative Efficacy of this compound in Animal Models of Essential Tremor
| Animal Model | Species | This compound Dosage | Efficacy | Reference |
| Harmaline-Induced Tremor | Not specified | Not specified | Effective in reducing tremor | [5] |
Table 3: Comparative Pharmacokinetics of this compound and its Metabolites Across Species
| Species | This compound Half-life (hours) | Phenobarbital Half-life (hours) | PEMA Half-life (hours) | Notes | Reference |
| Human | 10-15 | 72-144 | 16-24 | This compound is rapidly absorbed with peak blood levels in about 3 hours. | [6] |
| Rat | Not specified | Not specified | Not specified | Oral LD50 is 1500 mg/kg. | [7] |
| Mouse | Not specified | Not specified | Not specified | Oral LD50 is 280 mg/kg. | [7] |
| Dog | 1.85 ± 0.3 | 40.9 ± 4.96 | 7.1 ± 1.45 | Intravenous administration. | [7] |
Experimental Protocols
Epilepsy Models
-
Maximal Electroshock (MES) Test: This model is used to screen for drugs effective against generalized tonic-clonic seizures.
-
Animal: Typically mice.
-
Procedure: A brief electrical stimulus is applied via corneal or ear electrodes, inducing a tonic-clonic seizure.
-
Parameters: The specific current (e.g., 50 mA), frequency (e.g., 60 Hz), and duration (e.g., 0.2 seconds) of the stimulus are critical and should be standardized.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is measured.
-
-
Pentylenetetrazol (PTZ) Seizure Test: This model is used to identify drugs effective against myoclonic and absence seizures.
-
Animal: Typically mice or rats.
-
Procedure: A subcutaneous or intraperitoneal injection of PTZ, a GABA-A receptor antagonist, is administered.
-
Parameters: The dose of PTZ (e.g., 35-85 mg/kg) is a key parameter that determines the seizure severity.
-
Endpoint: The drug's ability to prevent or delay the onset of clonic and tonic seizures is observed and scored. A common scoring system is the Racine scale.
-
-
Kindling Model: This model mimics the progressive development of epilepsy (epileptogenesis).
-
Animal: Typically rats.
-
Procedure: A sub-convulsive electrical or chemical stimulus is repeatedly applied to a specific brain region (e.g., the amygdala).
-
Parameters: For electrical kindling, the stimulation parameters (e.g., current, frequency, duration, and inter-stimulus interval) are crucial. For chemical kindling with PTZ, a sub-convulsive dose (e.g., 20-40 mg/kg) is administered repeatedly.[8][9]
-
Endpoint: The development of generalized seizures in response to a stimulus that was initially sub-convulsive indicates a fully kindled state. The effect of the drug on the seizure threshold and severity is then assessed.
-
Essential Tremor Model
-
Harmaline-Induced Tremor Model: This is a widely used pharmacological model of essential tremor.
-
Animal: Typically mice or rats.
-
Procedure: Harmaline, an alkaloid, is administered to induce tremor.
-
Parameters: The dose of harmaline is a critical factor in the intensity and duration of the tremor.
-
Endpoint: Tremor is typically quantified using accelerometers or observational scoring systems. The ability of a drug to reduce the amplitude and frequency of the tremor is measured.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is complex and involves both the parent drug and its active metabolites, phenobarbital and phenylethylmalonamide (PEMA).
References
- 1. medlink.com [medlink.com]
- 2. Comparison of the anticonvulsant efficacy of this compound and phenobarbital during chronic treatment of amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of phenobarbital and this compound in canine epilepsy: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound in dogs with seizures unresponsive to phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Intolerance in Essential tremor: Is it More than Just Age? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Primidone's Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the side effect profiles of Primidone and its common alternatives used in the treatment of seizure disorders and essential tremor. The information is compiled from a review of clinical trial data, pharmacological studies, and post-marketing surveillance.
Introduction
This compound is a barbiturate anticonvulsant medication used for the management of grand mal, psychomotor, and focal epileptic seizures, as well as essential tremor.[1] It is metabolized in the liver to two active metabolites: phenobarbital and phenylethylmalonamide (PEMA), which also contribute to its therapeutic effects and side effect profile.[1] Understanding the comparative tolerability of this compound is crucial for informed clinical decision-making and for identifying areas for future drug development. This guide compares the side effect profile of this compound with its primary alternatives: Propranolol, Topiramate, and its own active metabolite, Phenobarbital.
Comparative Side Effect Profiles: Quantitative Data
The following tables summarize the incidence of common adverse effects of this compound and its alternatives as reported in clinical trials and user surveys. It is important to note that the incidence rates can vary depending on the patient population, dosage, and study methodology.
| Adverse Effect | This compound | Propranolol | Topiramate | Phenobarbital |
| Neurological | ||||
| Dizziness | 14.4%[2] | 5.2%[2] | 6.4%[3] | Data not available |
| Drowsiness/Somnolence | 7.2%[2] | - | 19%[4] | Common |
| Ataxia | Common | - | Associated with high serum concentration[5] | Common |
| Tremor (as a side effect) | 10.8%[2] | 10.5%[2] | - | - |
| Paresthesia | - | - | 31%[4] | - |
| Cognitive Impairment | - | - | 24%[4] | Can occur |
| Gastrointestinal | ||||
| Nausea | 7.2%[2] | - | 13%[4] | Common |
| Vomiting | Common | - | - | Common |
| Anorexia/Loss of Appetite | - | - | 9%[4] | Common |
| Psychiatric | ||||
| Anxiety | - | 6.7%[2] | - | - |
| Depression | - | - | 6.5%[3] | Can occur |
| Irritability | Common | - | - | Can occur |
| Other | ||||
| Fatigue/Tiredness | 7.2%[2] | 6.6%[2] | - | Common |
| Weight Loss | - | - | 4%[4] | - |
Table 1: Incidence of Common Adverse Effects of this compound and its Alternatives.
Data is compiled from various sources and represents a general overview. Incidence rates can vary significantly between studies.
Experimental Protocols for Adverse Event Assessment
The assessment of adverse events in clinical trials for anticonvulsant and anti-tremor medications follows a structured methodology to ensure consistency and accuracy.
3.1. Study Design and Patient Population
The majority of comparative efficacy and safety trials for this compound and its alternatives are double-blind, placebo-controlled, randomized controlled trials (RCTs).[6][7][8] Patient populations are typically adults diagnosed with either epilepsy (partial or generalized tonic-clonic seizures) or essential tremor.[1][8]
3.2. Methodology for Adverse Event Reporting
The standard procedure for adverse event (AE) reporting in clinical trials involves several key steps:
-
AE Identification and Documentation: All untoward medical occurrences are recorded, regardless of their perceived relationship to the study drug.[9] This includes spontaneous reports from participants, observations by investigators, and findings from clinical examinations and laboratory tests.
-
Severity Assessment: AEs are typically graded on a scale of mild, moderate, or severe, based on their impact on the participant's daily activities.[10]
-
Causality Assessment: The investigator assesses the likelihood that the AE is related to the investigational drug. This is often categorized as "related" or "not related".[11]
-
Serious Adverse Event (SAE) Reporting: SAEs, which include events that are life-threatening, result in hospitalization, or cause significant disability, are subject to expedited reporting to regulatory authorities.[10]
3.3. Specific Assessment Tools
While general AE reporting follows a standard procedure, specific tools may be used to quantify certain side effects:
-
Tremor Assessment: For essential tremor trials, tremor severity is often measured using scales such as The Essential Tremor Rating Assessment Scale (TETRAS).[12] Accelerometry and electromyography (EMG) can also be used for objective quantification.[12]
-
Cognitive Function: Standardized neuropsychological tests are used to assess cognitive side effects.
-
Mood and Behavior: Patient-reported outcome measures and psychiatric rating scales are employed to evaluate mood and behavioral changes.
Signaling Pathways and Mechanism of Action
4.1. This compound's Mechanism of Action
This compound and its active metabolite, phenobarbital, exert their anticonvulsant and anti-tremor effects primarily through the potentiation of GABAergic inhibition and modulation of voltage-gated sodium channels.[1][13]
Caption: Mechanism of Action of this compound and its Metabolites.
4.2. GABA-A Receptor Signaling Pathway
Phenobarbital, a major metabolite of this compound, enhances the inhibitory effects of GABA by binding to an allosteric site on the GABA-A receptor. This increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced excitability.[13]
Caption: Phenobarbital's Modulation of the GABA-A Receptor.
4.3. Voltage-Gated Sodium Channel Interaction
Both this compound and Phenobarbital can directly block voltage-gated sodium channels.[13] This action reduces the influx of sodium ions into the neuron, thereby stabilizing the neuronal membrane and preventing the high-frequency firing of action potentials that is characteristic of seizures.
Caption: this compound and Phenobarbital Interaction with Sodium Channels.
Conclusion
This compound remains an effective treatment for certain seizure types and essential tremor. However, its use is often limited by a significant side effect profile, particularly acute toxic effects upon initiation.[6][7] Propranolol is often better tolerated for essential tremor, though it has its own set of cardiovascular side effects.[1][14] Topiramate is an alternative for both conditions but is associated with a higher incidence of cognitive and psychiatric adverse events.[3][4] Phenobarbital shares a similar, though not identical, side effect profile with this compound.
The choice of medication should be individualized based on the patient's specific condition, comorbidities, and tolerance to potential side effects. Further research is needed to develop novel therapeutics with improved efficacy and a more favorable side effect profile. The detailed methodologies and comparative data presented in this guide can serve as a valuable resource for researchers and drug development professionals working towards this goal.
References
- 1. Essential tremor - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Topiramate and psychiatric adverse events in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. Topiramate dosage optimization for effective antiseizure management via population pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. This compound and propranolol in essential tremor: a study based on quantitative tremor recording and plasma anticonvulsant levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of Essential Tremor [practicalneurology.com]
- 9. ccrps.org [ccrps.org]
- 10. research.refined.site [research.refined.site]
- 11. hptn.org [hptn.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 14. Diagnosis and Management of Essential Tremor and Dystonic Tremor - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Primidone's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Primidone, an anticonvulsant medication, has long been a therapeutic cornerstone for managing essential tremor and certain types of seizures.[1][2] Its clinical efficacy is attributed to its complex mechanism of action, which involves the parent drug and its two active metabolites: phenobarbital and phenylethylmalonamide (PEMA).[3][4] Understanding the molecular underpinnings of this compound's therapeutic effects is crucial for the development of targeted therapies and personalized medicine. This guide provides a comparative analysis of potential biomarkers for this compound's efficacy, summarizes key experimental data, and details the methodologies for their validation.
Mechanism of Action and Potential Biomarker Classes
This compound and its metabolites exert their effects through multiple pathways, primarily by modulating neuronal excitability.[5] The parent molecule itself is believed to interact with voltage-gated sodium channels, thereby inhibiting the repetitive firing of action potentials.[2] Its major metabolite, phenobarbital, enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by acting on GABA-A receptors.[3][4] PEMA also contributes to the anticonvulsant effect, although its specific mechanisms are less well-defined.[4]
This multifaceted mechanism suggests several classes of potential biomarkers:
-
Pharmacokinetic/Metabolomic Markers: Direct measurement of this compound and its metabolites in the blood.
-
Transcriptomic Markers: Changes in gene expression in response to the drug.
-
Proteomic Markers: Alterations in protein levels and signaling pathways.
-
Electrophysiological Markers: Measurable changes in brain activity and neuronal circuits.
Comparative Analysis of Biomarker Candidates
The validation of biomarkers for this compound is an ongoing area of research. While no single biomarker has been definitively established, several promising candidates are being investigated. This section compares these potential biomarkers, drawing on available experimental data.
Pharmacokinetic Monitoring
Therapeutic drug monitoring (TDM) of this compound and its primary active metabolite, phenobarbital, is a long-standing practice, particularly in the management of epilepsy.[6]
| Biomarker | Therapeutic Range | Clinical Utility | Supporting Data |
| This compound (serum) | 5 - 12 mg/L[7] | Monitoring for therapeutic levels and potential toxicity.[3] | Correlation between serum levels and seizure control is not consistently strong.[3][8][9] |
| Phenobarbital (serum) | 10 - 40 mg/L[6] | A more established marker for anticonvulsant effect due to its longer half-life.[1] | TDM for phenobarbital is considered "recommended" for guiding therapy.[6] |
It is important to note that the correlation between serum concentrations of this compound or phenobarbital and the reduction of essential tremor is not well-established.[8][9] This suggests that while pharmacokinetic monitoring is useful for ensuring safety and adherence, it may not be a reliable biomarker for predicting therapeutic efficacy in all indications.
Transcriptomic Insights from In Vitro Studies
Recent research has begun to explore the transcriptomic effects of this compound, offering potential for identifying novel biomarkers. A study comparing the effects of this compound and Propranolol (another first-line treatment for essential tremor) on cerebellar and neural progenitor cells identified convergent and drug-specific gene expression changes.[10][11]
| Drug | Key Differentially Expressed Genes (DEGs) | Enriched Pathways | Potential as Biomarker |
| This compound | Weak effect on transcription with a limited number of DEGs in the studied cell lines.[12] | - | Further investigation is needed to identify consistent transcriptomic signatures. |
| Propranolol | Upregulation of TRAPPC11, a gene implicated in movement disorders.[11] | Calcium signaling, endosomal sorting, axon guidance, neuronal morphology.[11] | Genes like TRAPPC11 could serve as biomarkers for Propranolol response.[10] |
| Convergent Targets | Genes targeted by both drugs were found to be more mutationally constrained.[11] | - | These shared targets may be crucial for tremor reduction and represent potential biomarkers for treatment response in essential tremor.[12] |
These findings highlight the potential of transcriptomic profiling to uncover biomarkers related to the underlying pathophysiology of essential tremor and the specific mechanisms of drug action.
Electrophysiological Correlates of Therapeutic Response
Transcranial Magnetic Stimulation (TMS) and Eyeblink Classical Conditioning (EBCC) are non-invasive techniques used to assess cortical excitability and cerebellar function, respectively. A recent clinical study utilized these methods to investigate the mechanisms of this compound and Propranolol in essential tremor.[13][14]
| Treatment | Electrophysiological Changes Associated with Tremor Reduction | Potential Biomarker Utility |
| This compound | - Decreased corticospinal excitability- Prolongation of the cortical silent period (CSP)- Increased long-interval intracortical inhibition (LICI)- Increased short-latency afferent inhibition (SAI)- Decreased short-interval intracortical inhibition (SICI)[14] | These TMS parameters reflect changes in GABAergic and sodium channel activity and could serve as objective biomarkers of this compound's therapeutic effect.[14] Better baseline EBCC predicted a better response to this compound.[14] |
| Propranolol | - Decreased corticospinal excitability- Increased SAI[14] | Changes in corticospinal excitability and SAI may be biomarkers for Propranolol's central effects.[14] |
These results suggest that specific patterns of change in cortical and cerebellar function, as measured by TMS and EBCC, could be valuable biomarkers for predicting and monitoring the response to this compound and Propranolol.
Experimental Protocols
Therapeutic Drug Monitoring (TDM)
Methodology: High-Performance Liquid Chromatography (HPLC) or Immunoassay
-
Sample Collection: Collect whole blood in a tube without anticoagulant. Allow to clot and centrifuge to separate serum.
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate the drugs from the serum matrix.
-
Chromatographic Separation (for HPLC):
-
Inject the prepared sample onto a C18 reverse-phase HPLC column.
-
Use a mobile phase consisting of an appropriate buffer and organic solvent (e.g., acetonitrile, methanol).
-
Run a gradient or isocratic elution to separate this compound, phenobarbital, and PEMA.
-
-
Detection: Use a UV detector to quantify the concentration of each compound based on its absorbance at a specific wavelength.
-
Quantification: Compare the peak areas of the analytes in the patient sample to those of known concentration standards to determine the serum concentrations.
RNA-Sequencing for Transcriptomic Analysis
Methodology: Next-Generation Sequencing (NGS)
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., cerebellar DAOY cells, neural progenitor cells) and treat with clinically relevant concentrations of this compound or comparator drugs for a specified duration (e.g., 5 days).[12]
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit. Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.
-
Library Preparation:
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to drug treatment.
-
Conduct pathway enrichment analysis to identify biological pathways affected by the differentially expressed genes.
-
Transcranial Magnetic Stimulation (TMS) for Cortical Excitability
Methodology: Single- and Paired-Pulse TMS
-
Participant Preparation: Seat the participant comfortably and locate the motor cortex "hotspot" for a specific muscle (e.g., first dorsal interosseous) using a figure-of-eight TMS coil.
-
Resting Motor Threshold (RMT): Determine the lowest TMS intensity required to elicit a motor evoked potential (MEP) of at least 50 µV in 5 out of 10 trials while the muscle is at rest.
-
Active Motor Threshold (AMT): Determine the lowest TMS intensity required to elicit an MEP in 5 out of 10 trials while the participant maintains a slight voluntary contraction of the target muscle.
-
Input-Output Curve: Measure MEP amplitudes at increasing stimulator intensities (e.g., 90% to 150% of RMT) to assess corticospinal excitability.
-
Paired-Pulse Protocols:
-
Short-Interval Intracortical Inhibition (SICI): A subthreshold conditioning stimulus is followed by a suprathreshold test stimulus at short interstimulus intervals (ISIs) (e.g., 1-5 ms). The reduction in the test MEP amplitude reflects GABA-A mediated inhibition.
-
Long-Interval Intracortical Inhibition (LICI): A suprathreshold conditioning stimulus is followed by a suprathreshold test stimulus at longer ISIs (e.g., 50-200 ms). The reduction in the test MEP amplitude reflects GABA-B mediated inhibition.
-
Intracortical Facilitation (ICF): A subthreshold conditioning stimulus is followed by a suprathreshold test stimulus at specific ISIs (e.g., 10-15 ms). The increase in the test MEP amplitude is thought to reflect glutamatergic activity.
-
-
Cortical Silent Period (CSP): Measure the duration of EMG silence following a suprathreshold TMS pulse delivered during a voluntary muscle contraction. The CSP duration is influenced by GABA-B mediated inhibition.
-
Short-Latency Afferent Inhibition (SAI): A peripheral nerve stimulus is followed by a TMS pulse to the contralateral motor cortex. The inhibition of the MEP reflects central cholinergic activity.
Visualizations
This compound's metabolism and primary mechanisms of action in the CNS.
A generalized workflow for the discovery and validation of biomarkers.
Conclusion
The identification and validation of robust biomarkers for this compound's therapeutic effects are essential for optimizing its clinical use and for the development of novel treatments for essential tremor and epilepsy. While traditional pharmacokinetic monitoring remains a cornerstone of therapy, emerging evidence from transcriptomics and electrophysiology points towards a future where a multi-modal biomarker panel could be used to predict treatment response and guide personalized medicine. Further research is needed to validate these promising candidate biomarkers in larger, prospective clinical trials and to integrate them into clinical practice. This will ultimately lead to more effective and safer use of this compound and related therapies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. reallifepharmacology.com [reallifepharmacology.com]
- 6. [Therapeutic drug monitoring of this compound and phenobarbital] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound in essential tremor of the hands and head: a double blind controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Transcriptomic effects of propranolol and this compound converge on molecular pathways relevant to essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Mechanisms of tremor-modulating effects of this compound and propranolol in essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Primidone Disposal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of primidone is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance and builds trust in scientific practices. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.
This compound is classified as a toxic substance that is harmful if swallowed and is suspected of causing cancer and reproductive harm[1]. As such, it requires careful management as a hazardous waste. The U.S. Environmental Protection Agency (EPA) and in some cases the Drug Enforcement Administration (DEA) have established regulations that govern the disposal of pharmaceutical waste[2][3][4][5].
Immediate Safety and Handling Protocols
Before disposal, proper handling of this compound is paramount. Always consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) requirements.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coats, and eye protection, when handling this compound[1].
-
Avoid Dust Formation: If working with this compound in solid form, take measures to avoid the creation of dust[6].
-
Spill Management: In the event of a spill, isolate the area and equip cleanup personnel with proper protection. Wipe up spills and rinse the area with water, collecting the contaminated materials for disposal in accordance with federal, state, and local regulations.
Step-by-Step Disposal Procedures
The disposal of this compound should follow a clear, documented procedure to ensure safety and compliance.
-
Waste Identification and Classification:
-
Determine if the this compound waste is considered hazardous. Given its toxicological profile, it should be managed as such[1].
-
Consult your institution's Environmental Health and Safety (EHS) department to confirm the specific waste classification and any local or state regulations that may apply[7][8].
-
-
Segregation and Collection:
-
Do not mix this compound waste with non-hazardous materials[4].
-
Collect all this compound-contaminated materials, including unused product, contaminated labware, and cleaning materials, in a designated, properly labeled hazardous waste container[9].
-
The container must be in good condition, free of leaks, and clearly labeled with the words "Hazardous Waste Pharmaceuticals"[9].
-
-
Prohibition of Sewer Disposal:
-
Arranging for Professional Disposal:
-
Documentation:
-
Maintain accurate records of the disposed this compound, including the quantity and date of disposal. These records are essential for regulatory compliance[10].
-
Quantitative Data on this compound Disposal
Specific quantitative limits for this compound in waste streams are not broadly published and can vary based on local and national regulations. The following table provides a general overview of relevant data points from safety data sheets, though these are not disposal limits.
| Parameter | Value | Source |
| Oral LD50 (Rat) | 1,500 mg/kg | [1] |
| Intraperitoneal LD50 (Rat) | 240 mg/kg | [1] |
| Aquatic Toxicity (Daphnia) | EC50/48 h 100 mg/l | [1] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. EC50 (Effective Concentration, 50%) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. medlabmag.com [medlabmag.com]
- 3. epa.gov [epa.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. abmole.com [abmole.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Guidelines and Procedures for Decommissioning of a Laboratory | EHS [ehs.ua.edu]
- 9. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 10. unthsc.edu [unthsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
